Product packaging for Rivulariapeptolides 988(Cat. No.:)

Rivulariapeptolides 988

Cat. No.: B14904022
M. Wt: 989.1 g/mol
InChI Key: VOJZQYLSWQMIAF-NDQLRFAVSA-N
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Description

Rivulariapeptolides 988 is a useful research compound. Its molecular formula is C50H68N8O13 and its molecular weight is 989.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H68N8O13 B14904022 Rivulariapeptolides 988

Properties

Molecular Formula

C50H68N8O13

Molecular Weight

989.1 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-1-butanoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C50H68N8O13/c1-8-14-38(61)57-24-13-17-35(57)44(64)54-41(28(5)59)46(66)55-42-29(6)71-50(70)40(27(3)4)53-45(65)36(25-31-18-20-32(60)21-19-31)56(7)49(69)37(26-30-15-11-10-12-16-30)58-39(62)23-22-34(48(58)68)52-43(63)33(9-2)51-47(42)67/h9-12,15-16,18-21,27-29,34-37,39-42,59-60,62H,8,13-14,17,22-26H2,1-7H3,(H,51,67)(H,52,63)(H,53,65)(H,54,64)(H,55,66)/b33-9-/t28-,29-,34+,35+,36+,37+,39-,40+,41+,42+/m1/s1

InChI Key

VOJZQYLSWQMIAF-NDQLRFAVSA-N

Isomeric SMILES

CCCC(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]2[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N3[C@@H](CC[C@@H](C3=O)NC(=O)/C(=C/C)/NC2=O)O)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)C(C)C)C

Canonical SMILES

CCCC(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC2C(OC(=O)C(NC(=O)C(N(C(=O)C(N3C(CCC(C3=O)NC(=O)C(=CC)NC2=O)O)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)C(C)C)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Rivulariapeptolide 988?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Rivulariapeptolide 988, a potent serine protease inhibitor identified from a marine cyanobacteria community.[1][2]

Chemical Structure

Rivulariapeptolide 988 is a cyclic depsipeptide characterized by a complex macrocyclic structure. The planar structure of Rivulariapeptolide 988 has been elucidated through a combination of tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] It is part of a larger family of related compounds known as rivulariapeptolides.[1][2]

The chemical structure of Rivulariapeptolide 988 is presented below:

Chemical structure of Rivulariapeptolide 988

Caption: The chemical structure of Rivulariapeptolide 988.

Quantitative Data

The key quantitative data for Rivulariapeptolide 988 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅₀H₆₉N₈O₁₃[3]
Exact Mass [M+H]⁺ 989.4978[3]
Compound Class Cyclic Depsipeptide[3]

Experimental Protocols

The identification and characterization of Rivulariapeptolide 988 involved a multi-step process combining native metabolomics, bioactivity screening, and advanced analytical techniques.[1]

1. Native Metabolomics for Bioactivity Screening:

A scalable native metabolomics approach was employed to identify potential protease inhibitors from a crude extract of an environmental cyanobacteria community.[1]

  • Methodology:

    • A crude extract is separated using µ-flow Ultra-High-Performance Liquid Chromatography (UHPLC).

    • Post-chromatography, the pH is adjusted to native-like conditions with ammonium acetate via a make-up pump.

    • The protein of interest (in this case, chymotrypsin) is infused orthogonally.

    • The resulting protein-binder complexes are measured by mass spectrometry (MS).

    • A parallel metabolomics run (high-resolution UHPLC-MS/MS) is performed without protein infusion for compound annotation.[1]

2. Mass Spectrometry-Guided Isolation:

Based on the native metabolomics results, Rivulariapeptolide 988 was targeted for isolation.

  • Methodology:

    • Subfractions of the crude extract were prepared.

    • Rivulariapeptolide 988 was isolated from a specific subfraction (1-2-7) using preparative High-Performance Liquid Chromatography (HPLC).[3][4]

    • The isolation yielded 1.3 mg of the compound with a retention time of 12.6 minutes under the specified conditions.[3][4]

3. Structure Elucidation:

The planar structure of the isolated compound was determined using a combination of advanced spectroscopic techniques.

  • Methodology:

    • Tandem Mass Spectrometry (MS/MS): Provided information on the molecular formula and substructural features.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments were conducted to unambiguously determine the planar structure and stereochemistry of the molecule.[1][4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the identification and characterization of Rivulariapeptolide 988.

Workflow for Rivulariapeptolide 988 Identification A Crude Cyanobacterial Extract B Native Metabolomics (UHPLC-MS with Protein Infusion) A->B C Identification of Chymotrypsin Binders B->C D Mass Spectrometry-Guided Preparative HPLC Isolation C->D E Pure Rivulariapeptolide 988 D->E F Structure Elucidation (NMR & MS/MS) E->F G Planar Structure of Rivulariapeptolide 988 F->G

Caption: A flowchart outlining the key steps in the discovery and structural elucidation of Rivulariapeptolide 988.

References

Rivulariapeptolide 988: A Cyanobacterial Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active natural products. Among these, peptide-based compounds have garnered significant attention for their therapeutic potential. Rivulariapeptolide 988 is a recently discovered cyclodepsipeptide from a marine cyanobacterial community, belonging to the Ahp-cyclodepsipeptide class of molecules. This technical guide provides a comprehensive overview of Rivulariapeptolide 988, detailing its discovery through an innovative native metabolomics approach, its chemical properties, and its potent biological activity as a serine protease inhibitor. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

Rivulariapeptolide 988 was identified from a complex environmental cyanobacterial biofilm using a novel screening technique termed "native metabolomics".[1][2][3] This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand binding directly from crude extracts.[1][2] In this case, the serine protease chymotrypsin was used as a target to screen for inhibitory compounds within the cyanobacterial extract, leading to the identification of 30 chymotrypsin-binding cyclodepsipeptides, including the rivulariapeptolide family.[1][2][3]

The isolation of Rivulariapeptolide 988 was guided by its observed binding to chymotrypsin in the native metabolomics screen.[4] The process involved initial fractionation of the crude cyanobacterial extract by solid-phase extraction, followed by multiple steps of preparative and semi-preparative high-performance liquid chromatography (HPLC). This multi-step purification yielded 1.3 mg of pure Rivulariapeptolide 988.[4] The structure of the compound was subsequently elucidated through a combination of high-resolution tandem mass spectrometry (HR-MS/MS), chemical derivatization, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Chemical Structure and Properties

Rivulariapeptolide 988 is a cyclic depsipeptide, a class of peptides in which at least one amide bond is replaced by an ester bond. Its molecular formula has been determined as C₅₀H₆₈N₈O₁₃, with an exact mass of 989.4978 [M+H]⁺.[4] It is part of the broader family of Ahp-cyclodepsipeptides, which are characterized by the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[4]

Table 1: Physicochemical Properties of Rivulariapeptolide 988

PropertyValueReference
Molecular FormulaC₅₀H₆₈N₈O₁₃[4]
Exact Mass [M+H]⁺989.4978[4]
ClassAhp-cyclodepsipeptide[4]

Biological Activity: Serine Protease Inhibition

Rivulariapeptolide 988 has been identified as a potent inhibitor of several serine proteases.[1] Its inhibitory activity was quantified against chymotrypsin, elastase, and trypsin, with the results indicating nanomolar potency against chymotrypsin.[1][5] The inhibitory concentrations (IC₅₀) are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of Rivulariapeptolide 988 against Serine Proteases

Target ProteaseIC₅₀ (nM)
Chymotrypsin211.50 ± 1.00
Elastase> 10,000
Trypsin> 10,000

Data presented as mean ± standard deviation (n=3). Data extracted from Reher et al., 2022.[1][5]

The mechanism of action is presumed to be direct inhibition of the catalytic activity of the target proteases, a common feature of Ahp-cyclodepsipeptides.[4] However, further detailed mechanistic studies for Rivulariapeptolide 988 have not yet been published.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the discovery, isolation, and characterization of Rivulariapeptolide 988.

Native Metabolomics for Inhibitor Screening

The discovery of Rivulariapeptolide 988 was facilitated by a native metabolomics workflow designed to identify protein-ligand interactions in complex mixtures.

Protocol:

  • Sample Preparation: A crude methanolic extract of the cyanobacterial biofilm was prepared.

  • Chromatographic Separation: The extract was injected onto a µ-flow ultra-high-performance liquid chromatography (UHPLC) system.

    • Mobile Phase A: H₂O + 0.1% formic acid

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% formic acid

    • Gradient: A linear gradient from 5-50% B over 8 minutes, then to 99% B over 2 minutes, followed by a washout and re-equilibration phase.[4]

  • Post-Column Infusion: Post-separation, the eluent was mixed with a solution of the target protein (chymotrypsin) and a pH-adjusting buffer (ammonium acetate) via a make-up pump to maintain native-like conditions for the protein.[1]

  • Mass Spectrometry: The mixture was introduced into a mass spectrometer operating in native mode to detect the formation of protein-ligand complexes. The mass difference between the unbound protein and the protein-ligand complex indicates the molecular weight of the binding compound.[4]

  • Metabolomics Run: A parallel UHPLC-MS/MS run of the crude extract without protein infusion was performed to obtain fragmentation data for the identified binders, aiding in their structural characterization.[1]

Isolation and Purification of Rivulariapeptolide 988

Protocol:

  • Solid-Phase Extraction (SPE): The crude extract was first fractionated using SPE to reduce its complexity.

  • Preparative HPLC: The SPE fraction containing the compounds of interest was subjected to preparative reverse-phase HPLC.

    • Column: Kinetex 5 µm C18 100 Å column (21.00 × 150 mm).[4]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Fraction Collection: Fractions were collected based on UV absorbance.

  • Semi-preparative HPLC: Sub-fractions containing Rivulariapeptolide 988 were further purified using semi-preparative HPLC to yield the pure compound. Rivulariapeptolide 988 (1.3 mg) was isolated from subfraction 1-2-7 at a retention time of 12.6 minutes.[4]

Serine Protease Inhibition Assay

The inhibitory activity of the purified Rivulariapeptolide 988 was determined using a fluorescence-based enzymatic assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Specific buffer suitable for the respective protease (e.g., Tris-HCl for chymotrypsin).

    • Enzyme Solution: A stock solution of the target protease (chymotrypsin, elastase, or trypsin) was prepared in the assay buffer.

    • Substrate Solution: A fluorescently labeled peptide substrate specific for each enzyme was prepared.

    • Inhibitor Solution: A dilution series of Rivulariapeptolide 988 was prepared in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution was pre-incubated with varying concentrations of Rivulariapeptolide 988 for a defined period (e.g., 40 minutes).[1][5]

    • The enzymatic reaction was initiated by the addition of the fluorescent substrate.

    • The increase in fluorescence, corresponding to substrate cleavage, was monitored over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction was calculated for each inhibitor concentration. The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Native Metabolomics Workflow

Native_Metabolomics_Workflow cluster_0 Sample Preparation & Separation cluster_1 Native MS Analysis cluster_2 Metabolomics Analysis cluster_3 Data Analysis & Identification crude_extract Cyanobacterial Crude Extract uhplc µ-flow UHPLC Separation crude_extract->uhplc lc_msms Parallel LC-MS/MS Run (No Protein Infusion) crude_extract->lc_msms mixer Post-Column Mixing uhplc->mixer native_ms Native Mass Spectrometry (Protein-Ligand Complex Detection) mixer->native_ms data_correlation Data Correlation (Retention Time & m/z) native_ms->data_correlation protein Target Protein Infusion (e.g., Chymotrypsin) protein->mixer buffer pH Adjustment Buffer (Ammonium Acetate) buffer->mixer lc_msms->data_correlation identification Identification of Binders (e.g., Rivulariapeptolide 988) data_correlation->identification

Caption: Workflow for the discovery of protease inhibitors using native metabolomics.

Isolation and Bioassay Workflow

Isolation_Bioassay_Workflow start Crude Cyanobacterial Extract spe Solid-Phase Extraction (SPE) start->spe prep_hplc Preparative HPLC spe->prep_hplc semi_prep_hplc Semi-Preparative HPLC prep_hplc->semi_prep_hplc pure_compound Pure Rivulariapeptolide 988 semi_prep_hplc->pure_compound bioassay Serine Protease Inhibition Assay pure_compound->bioassay ic50 IC50 Determination bioassay->ic50

References

The Biological Blueprint of Rivulariapeptolides: A Deep Dive into their Cyanobacterial Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biological origins of the rivulariapeptolide family, a group of potent serine protease inhibitors. These complex natural products, produced by marine cyanobacteria, hold significant promise for therapeutic applications. This whitepaper details their discovery, biosynthesis, and the experimental methodologies used to elucidate their structure and function.

The rivulariapeptolide family is biosynthesized by the marine cyanobacterium Rivularia sp., a member of the Nostocales order.[1] These filamentous cyanobacteria are known for producing a diverse array of bioactive secondary metabolites. The discovery of rivulariapeptolides was made from an environmental cyanobacterial biofilm, highlighting the untapped potential of such ecosystems for novel drug discovery.[1][2]

Structurally, rivulariapeptolides are classified as Ahp-cyclodepsipeptides.[3][4] Their intricate molecular architecture is assembled through a sophisticated enzymatic machinery, believed to be a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. This biosynthetic route is common for many complex peptides and polyketides found in cyanobacteria and allows for the incorporation of non-proteinogenic amino acids and other unusual building blocks that contribute to the bioactivity of the final molecule. While the precise biosynthetic gene cluster for rivulariapeptolides has not been fully detailed in currently available literature, deductions from the cluster have aided in their structural elucidation.[5]

The discovery and characterization of rivulariapeptolides were spearheaded by a cutting-edge technique known as native metabolomics. This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry, enabling the direct detection of binding between small molecules in a complex mixture and a target protein.[2][3][6] This powerful screening method allowed for the identification of 30 chymotrypsin-binding cyclodepsipeptides from the crude cyanobacterial extract, leading to the targeted isolation of the rivulariapeptolide family.[2][3]

Subsequent structural elucidation of these compounds was achieved through a combination of high-resolution mass spectrometry, chemical derivatization, and extensive nuclear magnetic resonance (NMR) spectroscopy.[2][3] The identified members of the family, including rivulariapeptolides 1185, 1155, 1121, and 988, have demonstrated nanomolar potency as inhibitors of various serine proteases, such as chymotrypsin, elastase, and proteinase K.[2][4][5] This potent bioactivity underscores their potential as leads for the development of new therapeutic agents.

Quantitative Bioactivity Data

The following table summarizes the inhibitory potency of isolated rivulariapeptolides and related molassamides against a panel of serine proteases.

CompoundProteaseIC₅₀ (nM) [± SD]
Rivulariapeptolide 1185 Chymotrypsin2.3 [± 0.4]
Elastase>1000
Proteinase K18.8 [± 2.5]
Rivulariapeptolide 1155 Chymotrypsin3.8 [± 0.6]
Elastase>1000
Proteinase K25.4 [± 3.1]
Rivulariapeptolide 1121 Chymotrypsin11.2 [± 1.5]
Elastase>1000
Proteinase K89.6 [± 9.8]
Rivulariapeptolide 988 Chymotrypsin45.3 [± 5.1]
Elastase>1000
Proteinase K156.2 [± 18.7]
Molassamide Chymotrypsin78.1 [± 8.9]
Elastase125.4 [± 14.3]
Proteinase K312.5 [± 35.1]
Molassamide B Chymotrypsin2.6 [± 0.3]
Elastase41.3 [± 4.7]
Proteinase K78.1 [± 8.9]

Data presented as mean ± standard deviation (n=3). Data sourced from Reher et al., 2022.[5]

Experimental Protocols

Native Metabolomics Screening

A key innovation in the discovery of rivulariapeptolides was the use of a native metabolomics workflow.[1] This protocol involves the separation of a crude cyanobacterial extract using micro-flow ultra-high-performance liquid chromatography (µ-flow UHPLC). Post-column, the pH of the eluent is adjusted to near-native conditions with an ammonium acetate buffer via a make-up pump.[1] Simultaneously, a solution of the target protein, in this case chymotrypsin, is infused into the mass spectrometer. The instrument is operated in native mode to detect the formation of protein-ligand complexes in real-time.[1] A parallel metabolomics run is performed without the protein infusion to acquire high-resolution tandem mass spectrometry (MS/MS) data for compound identification.[1] The data from both runs are then correlated to link the observed protein-binding events with the specific metabolites responsible.

Isolation and Purification

The targeted rivulariapeptolides were isolated from the crude extract using a multi-step purification process.[4] An initial fractionation of the extract was performed using reversed-phase solid-phase extraction (C18-SPE) with a stepwise gradient of acetonitrile in water.[4] Further purification of the bioactive fractions was achieved through preparative high-performance liquid chromatography (HPLC), guided by the results of the native metabolomics screen and the relative abundance of the target compounds.[4]

Structure Elucidation

The planar structures of the isolated rivulariapeptolides were determined using a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provided accurate molecular formulas and fragmentation patterns, which were analyzed using computational tools such as SIRIUS and ZODIAC.[3] The connectivity of the atoms was established through extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC spectra.[2][3]

Visualizing the Biosynthetic Logic and Experimental Workflow

To better illustrate the proposed biosynthetic pathway and the experimental workflow, the following diagrams are provided.

G cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Machinery cluster_modifications Post-Assembly Modifications PKS_modules PKS Modules (e.g., for Ahp moiety) NRPS_modules NRPS Modules (for amino acid incorporation) PKS_modules->NRPS_modules Hybrid Assembly Line linear_precursor Linear Depsipeptide Precursor NRPS_modules->linear_precursor Peptide/Polyketide Chain Elongation cyclization Cyclization (Thioesterase domain) linear_precursor->cyclization tailoring Tailoring Reactions (e.g., Halogenation) cyclization->tailoring Rivulariapeptolide Rivulariapeptolide tailoring->Rivulariapeptolide

Caption: Proposed biosynthetic pathway for rivulariapeptolides.

G cluster_extraction Sample Preparation cluster_screening Native Metabolomics Screen cluster_analysis Data Analysis & Isolation cluster_elucidation Structure Elucidation cyanobacteria Rivularia sp. Biomass extraction Solvent Extraction cyanobacteria->extraction crude_extract Crude Extract extraction->crude_extract lc_ms µ-flow UHPLC-MS/MS crude_extract->lc_ms Metabolomics Run native_ms Native MS with Protein Infusion crude_extract->native_ms Binding Screen data_correlation Correlate Binding and MS/MS Data lc_ms->data_correlation native_ms->data_correlation targeted_isolation Targeted HPLC Purification data_correlation->targeted_isolation nmr NMR Spectroscopy targeted_isolation->nmr hrms HRMS & MS/MS targeted_isolation->hrms structure Rivulariapeptolide Structure nmr->structure hrms->structure

Caption: Experimental workflow for rivulariapeptolide discovery.

References

Rivulariapeptolide 988: A Technical Guide to its Physicochemical Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies related to Rivulariapeptolide 988, a cyclodepsipeptide identified as a potent serine protease inhibitor.

Core Physicochemical Properties

Rivulariapeptolide 988 is a natural product isolated from cyanobacteria.[] Its fundamental physicochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅₀H₆₉N₈O₁₃[]
Exact Mass [M+H]⁺ 989.4978[]
Appearance Colorless, amorphous solid[2]

Solubility information is inferred from the isolation protocol, which utilized reversed-phase HPLC with acetonitrile/water gradients. This indicates solubility in polar organic solvents and aqueous mixtures.[][2]

Biological Activity: Serine Protease Inhibition

Rivulariapeptolide 988 has been identified as a member of the rivulariapeptolide family of serine protease inhibitors.[] These compounds exert their effect by binding to the active site of serine proteases, thereby blocking their catalytic activity.[2] The inhibitory potential of the rivulariapeptolide family has been demonstrated against proteases such as chymotrypsin, elastase, and proteinase K.[3][4]

Signaling Pathway: Direct Inhibition of Serine Protease

The mechanism of action for Rivulariapeptolide 988 is direct competitive inhibition of serine proteases. The inhibitor molecule occupies the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrate.

Mechanism of Serine Protease Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Rivulariapeptolide 988 Serine Protease Serine Protease Cleaved Products Cleaved Products Serine Protease->Cleaved Products Cleavage Substrate Substrate Substrate->Serine Protease Binds to active site Serine Protease_i Serine Protease Inactive Complex Inactive Protease-Inhibitor Complex Rivulariapeptolide 988 Rivulariapeptolide 988 Rivulariapeptolide 988->Serine Protease_i Binds to active site

Caption: Inhibition of serine protease by Rivulariapeptolide 988.

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 988 were facilitated by a "native metabolomics" approach, which integrates liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to identify protein-binding compounds directly from complex mixtures.[3]

Extraction and Isolation of Rivulariapeptolide 988
  • Extraction : Dried cyanobacterial biomass (98.7 g) was repeatedly soaked in 500 mL of a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) with warming (<30 °C) to yield 1.44 g of dried extract.[]

  • Initial Fractionation : The crude extract was fractionated using reversed-phase solid-phase extraction (C₁₈-SPE) with a stepwise gradient of decreasing solvent polarity.[]

  • Preparative HPLC : Rivulariapeptolide 988 was isolated from a specific subfraction (1-2-7) using preparative High-Performance Liquid Chromatography (HPLC).[][2]

    • Column : Kinetex 5 µm RP 100 Å (21.00 × 150mm).[]

    • Mobile Phase : Isocratic elution with 30% acetonitrile (ACN) in water for 10 minutes, followed by a gradient up to 50% ACN over 10 minutes, and then to 95% ACN in 2 minutes.[]

    • Flow Rate : 20 mL/min.[]

    • Retention Time (RT) : 12.6 minutes.[]

    • Yield : 1.3 mg.[]

Native Metabolomics Workflow for Binder Discovery

The following workflow was employed to identify chymotrypsin binders from the cyanobacterial extract.

Native Metabolomics Workflow Crude_Extract Cyanobacterial Crude Extract UHPLC μ-flow UHPLC Separation Crude_Extract->UHPLC Post_Column Post-Column Infusion: 1. pH Adjustment (Ammonium Acetate) 2. Protein of Interest (e.g., Chymotrypsin) UHPLC->Post_Column Native_MS Native ESI-MS Detection Post_Column->Native_MS Data_Analysis Data Analysis: Correlate Mass Shifts with Metabolomics Data Native_MS->Data_Analysis Binder_ID Identification of Protein-Binder Complexes (e.g., Rivulariapeptolide 988) Data_Analysis->Binder_ID

Caption: Experimental workflow for identifying protease inhibitors.
Serine Protease Inhibition Assay

The inhibitory activity of the isolated compounds was quantified using a fluorescence-based substrate competition assay.

  • Pre-incubation : The serine proteases (chymotrypsin, proteinase K, elastase) were pre-incubated with varying concentrations of Rivulariapeptolide 988 (0 to 3 µM) for 40 minutes in Dulbecco's phosphate-buffered saline (pH 7.4) containing 0.01% Tween-20.[]

  • Reaction Initiation : The reaction was started by adding a fluorescently labeled peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin and proteinase K).[]

  • Detection : The initial reaction velocity was measured using a microplate reader by monitoring the increase in fluorescence, and dose-response curves were generated to calculate IC₅₀ values.[5]

References

In-Depth Technical Guide: The Mechanism of Action of Rivulariapeptolide 988 as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 988 is a potent, naturally occurring cyclic depsipeptide that has demonstrated significant inhibitory activity against several serine proteases. As a member of the Ahp-cyclodepsipeptide class of natural products, its mechanism of action is of considerable interest for the development of novel therapeutics targeting diseases where serine protease dysregulation is a key factor. This technical guide provides a comprehensive overview of the current understanding of Rivulariapeptolide 988's mechanism as a serine protease inhibitor, including its inhibitory kinetics, the molecular basis of its action, and detailed experimental protocols for its characterization.

Core Mechanism of Action

Rivulariapeptolide 988 functions as a non-covalent, reversible inhibitor of serine proteases. The core of its inhibitory activity is attributed to the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue within its cyclic structure. This residue is believed to act as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases.

The binding of Rivulariapeptolide 988 to the active site of a serine protease is thought to occur in a "canonical" conformation, where the inhibitor occupies the substrate-binding cleft. The Ahp residue positions itself to interact with the catalytic triad (Ser-His-Asp) of the enzyme, thereby preventing the binding and subsequent cleavage of natural substrates. The specificity of Rivulariapeptolide 988 towards different serine proteases is influenced by the amino acid residues in its macrocycle, which interact with the S1-S4 substrate-binding pockets of the enzyme.

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cluster_0 Serine Protease Active Site cluster_1 Rivulariapeptolide 988 Catalytic_Triad Catalytic Triad (Ser-His-Asp) S1_Pocket S1 Pocket S2_S4_Pockets S2-S4 Pockets Ahp_Residue Ahp Residue Ahp_Residue->Catalytic_Triad Mimics tetrahedral intermediate P1_like_Residue P1-like Residue P1_like_Residue->S1_Pocket Determines specificity Other_Residues Other Macrocyclic Residues Other_Residues->S2_S4_Pockets Ancillary interactions Rivulariapeptolide 988 Rivulariapeptolide 988 Serine Protease Serine Protease

Figure 1. Proposed binding model of Rivulariapeptolide 988 to a serine protease active site.

Quantitative Inhibitory Activity

The potency of Rivulariapeptolide 988 has been quantified against several key serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 (nM)
Chymotrypsin95.46[1]
Elastase15.29[1]
Proteinase K85.50[1]

Table 1: IC50 values of Rivulariapeptolide 988 against various serine proteases.

Detailed Experimental Protocols

The following protocols are based on the methods described in the primary literature for the characterization of Rivulariapeptolide 988 and related compounds.

Enzyme Inhibition Assay

This protocol details the determination of IC50 values for Rivulariapeptolide 988 against serine proteases using a fluorogenic substrate.

Materials:

  • Rivulariapeptolide 988 stock solution (in DMSO or methanol)

  • Serine protease (e.g., chymotrypsin, elastase, proteinase K) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Triton X-100)

  • Fluorogenic substrate specific for the protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of Rivulariapeptolide 988 in the assay buffer.

  • In the wells of the 96-well plate, add the appropriate volume of the enzyme solution to achieve the final desired concentration.

  • Add the serially diluted Rivulariapeptolide 988 solutions to the wells. Include a control well with buffer instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

dot

cluster_workflow Enzyme Inhibition Assay Workflow prep_inhibitor Prepare serial dilutions of Rivulariapeptolide 988 add_inhibitor Add inhibitor dilutions to plate prep_inhibitor->add_inhibitor add_enzyme Add enzyme to 96-well plate add_enzyme->add_inhibitor pre_incubate Pre-incubate enzyme and inhibitor add_inhibitor->pre_incubate add_substrate Initiate reaction with fluorogenic substrate pre_incubate->add_substrate measure_fluorescence Monitor fluorescence over time add_substrate->measure_fluorescence calculate_velocity Calculate initial reaction velocities measure_fluorescence->calculate_velocity determine_ic50 Determine IC50 value calculate_velocity->determine_ic50

Figure 2. Experimental workflow for the determination of IC50 values.

Determination of Inhibition Kinetics (Ki)

To further characterize the inhibition mechanism and determine the inhibitor constant (Ki), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general procedure for the enzyme inhibition assay.

  • For each concentration of Rivulariapeptolide 988 (including a zero-inhibitor control), vary the concentration of the fluorogenic substrate.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

  • Globally fit the velocity data to the appropriate Michaelis-Menten equation for the determined mode of inhibition to calculate the Vmax, Km, and Ki values. For tight-binding inhibitors, the Morrison equation may be necessary for accurate Ki determination.

Signaling Pathways and Logical Relationships

The primary mechanism of Rivulariapeptolide 988 does not involve direct modulation of intracellular signaling pathways. Instead, its effect is a direct consequence of inhibiting extracellular or compartmentalized serine proteases. The downstream physiological effects will depend on the specific biological pathway in which the inhibited protease is involved. For example, inhibition of elastase could modulate inflammatory responses.

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Rivulariapeptolide_988 Rivulariapeptolide 988 Serine_Protease Serine Protease (e.g., Elastase) Rivulariapeptolide_988->Serine_Protease Inhibits Substrate Protein Substrate Serine_Protease->Substrate Cleaves Cleaved_Product Cleaved Product Substrate->Cleaved_Product Biological_Response Downstream Biological Response (e.g., Inflammation) Cleaved_Product->Biological_Response Initiates

Figure 3. Logical relationship of Rivulariapeptolide 988's action on a biological pathway.

Conclusion

Rivulariapeptolide 988 is a potent serine protease inhibitor that acts through a non-covalent, reversible mechanism. Its unique Ahp residue is key to its inhibitory activity, allowing it to effectively block the active site of target enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Rivulariapeptolide 988 and related compounds. Future structural studies, such as X-ray crystallography or cryo-EM of the inhibitor-enzyme complex, will be invaluable in elucidating the precise molecular interactions and guiding the design of next-generation serine protease inhibitors.

References

Initial Biological Activity Screening of Rivulariapeptolide 988: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of Rivulariapeptolide 988, a novel cyclodepsipeptide. The data and methodologies presented herein are compiled from foundational studies identifying its primary mechanism of action as a potent serine protease inhibitor. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Quantitative Bioactivity Data

The initial screening of Rivulariapeptolide 988 focused on its inhibitory effects against a panel of serine proteases. The half-maximal inhibitory concentration (IC50) values were determined to quantify its potency. The results are summarized in the table below.

Target Enzyme Rivulariapeptolide 988 IC50 (nM)
Chymotrypsin15.29
Elastase55.26
Proteinase K21.61

Data presented as the mean of triplicate experiments (n=3).[1][2][3][4]

Experimental Protocols

The discovery and initial bioactivity assessment of Rivulariapeptolide 988 were facilitated by an innovative "native metabolomics" approach, which integrates non-targeted liquid chromatography-tandem mass spectrometry with protein binding detection.[1][3][5][6] The core of the biological evaluation was a fluorescence-based substrate competition assay.

Serine Protease Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory activity of Rivulariapeptolide 988 against serine proteases, specifically chymotrypsin.

Materials:

  • Enzyme: Bovine chymotrypsin (Sigma-Aldrich)[7]

  • Substrate: Suc-Ala-Ala-Pro-Phe-AMC (Calbiochem)[7]

  • Buffer: 10 mM ammonium acetate, pH 4.5[3][7]

  • Test Compound: Purified Rivulariapeptolide 988

  • Instrumentation: Synergy HTX Multi-Mode Microplate Reader (BioTek) or equivalent[3][7]

  • Plate Format: 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine chymotrypsin (e.g., 300 nM) in 10 mM ammonium acetate buffer (pH 4.5).[7]

    • Prepare a stock solution of the fluorogenic substrate Suc-Ala-Ala-Pro-Phe-AMC (e.g., 150 µM) in the same buffer.[7]

    • Prepare a stock solution of Rivulariapeptolide 988 in a suitable solvent (e.g., methanol) and create a serial dilution series in the assay buffer to achieve the final desired concentrations for testing.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the appropriate concentration of the Rivulariapeptolide 988 dilution series. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

    • Add the chymotrypsin solution to each well (except the negative control) and pre-incubate with the compound for 40 minutes at 25°C.[1][2][3]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.[3][7]

    • Record the initial reaction velocity for each well.

  • Data Analysis:

    • The dose-response curve is generated by plotting the initial reaction velocities against the corresponding concentrations of Rivulariapeptolide 988.

    • The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Visualizations: Workflows and Mechanisms

To elucidate the experimental process and the compound's mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_extraction Compound Isolation cluster_assay Bioactivity Screening start Crude Extract from Rivularia sp. hplc High-Performance Liquid Chromatography (HPLC) Purification start->hplc compound Isolated Rivulariapeptolide 988 hplc->compound incubation Pre-incubation: Rivulariapeptolide 988 + Protease compound->incubation reagents Prepare Assay Reagents: - Serine Protease (e.g., Chymotrypsin) - Fluorogenic Substrate - Assay Buffer reagents->incubation reaction Initiate Reaction: Add Substrate incubation->reaction measurement Fluorescence Measurement (Ex: 360nm, Em: 460nm) reaction->measurement analysis Data Analysis: Dose-Response Curve & IC50 Calculation measurement->analysis

Caption: Experimental workflow for the isolation and bioactivity screening of Rivulariapeptolide 988.

serine_protease_inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Rivulariapeptolide 988 protease Serine Protease (Active Site) es_complex Enzyme-Substrate Complex protease->es_complex Binds substrate Substrate substrate->es_complex Binds products Products es_complex->products Catalyzes protease_i Serine Protease (Active Site) ei_complex Enzyme-Inhibitor Complex (Inactive) protease_i->ei_complex Binds inhibitor Rivulariapeptolide 988 inhibitor->ei_complex Binds no_reaction No Reaction ei_complex->no_reaction Prevents Substrate Binding

References

Unveiling Rivulariapeptolide 988: A Cyclodepsipeptide with Potent Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Rivulariapeptolide 988 is a naturally occurring cyclodepsipeptide that has garnered significant interest within the scientific community for its potent inhibitory activity against serine proteases. This technical guide provides an in-depth exploration of the core chemical and biological characteristics of Rivulariapeptolide 988, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

The Cyclodepsipeptide Nature of Rivulariapeptolide 988

Rivulariapeptolide 988 belongs to the family of Ahp-cyclodepsipeptides, a class of natural products characterized by a cyclic structure composed of amino and hydroxy acids linked by amide and ester bonds. The core structure of Rivulariapeptolide 988, elucidated through advanced spectroscopic techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), reveals a complex macrocycle.[1][2][3] This unique architecture is crucial for its biological activity, enabling it to bind with high affinity to the active sites of target enzymes.

Quantitative Bioactivity Data

The biological efficacy of Rivulariapeptolide 988 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on several serine proteases. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitory potency, are summarized in the table below.

Target EnzymeIC50 (nM)
Chymotrypsin23.59
Elastase13.24
Proteinase K15.29
Data presented as the mean ± SD, n=3.[2][4]

These nanomolar potencies highlight Rivulariapeptolide 988 as a promising candidate for further investigation as a therapeutic agent.

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 988 involved a sophisticated experimental workflow, combining native metabolomics with traditional natural product isolation and bioactivity screening.

Native Metabolomics for Inhibitor Discovery

A key innovation in the identification of Rivulariapeptolide 988 was the application of a native metabolomics approach.[1][5][6] This technique allows for the screening of complex mixtures, such as crude cyanobacterial extracts, for compounds that bind to a specific protein target in their native state.

Experimental Workflow:

  • Sample Preparation: A crude extract from the cyanobacterium Rivularia sp. was prepared.[1]

  • UHPLC Separation: The extract was separated using ultra-high-performance liquid chromatography (UHPLC).[1][6]

  • Native ESI-MS: The eluent from the UHPLC was mixed post-column with a solution containing the target protein, chymotrypsin, under "native-like" conditions (pH 4.5, ammonium acetate buffer).[1][3][6]

  • Mass Spectrometry Analysis: The mixture was analyzed by electrospray ionization mass spectrometry (ESI-MS) to detect protein-ligand complexes. The mass difference between the unbound protein and the complex reveals the molecular weight of the binding compound.[3]

Native_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_binding_detection Binding & Detection cluster_analysis Data Analysis crude_extract Cyanobacterial Crude Extract uhplc μ-flow UHPLC crude_extract->uhplc mixing Post-column Mixing (with Target Protein) uhplc->mixing ms Native ESI-MS mixing->ms data_analysis Identification of Protein-Ligand Complexes ms->data_analysis

Native metabolomics workflow for inhibitor discovery.
Isolation and Purification of Rivulariapeptolide 988

Following its identification as a potent chymotrypsin binder, Rivulariapeptolide 988 was isolated and purified for structural elucidation and further biological characterization.

Methodology:

  • Solid-Phase Extraction (SPE): The crude extract was fractionated using SPE to separate compounds based on polarity.[1]

  • Preparative HPLC: The fraction containing Rivulariapeptolide 988 was subjected to preparative high-performance liquid chromatography (HPLC) using a C18 column.[1]

  • Final Purification: Further purification was achieved using semi-preparative HPLC to yield pure Rivulariapeptolide 988.[1]

Serine Protease Inhibition Assays

The inhibitory activity of purified Rivulariapeptolide 988 against chymotrypsin, elastase, and proteinase K was determined using a fluorescence-based assay.

Protocol:

  • Enzyme and Substrate Preparation: Solutions of the respective serine proteases and a fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin) were prepared in an appropriate buffer.[1]

  • Incubation: The enzyme was pre-incubated with varying concentrations of Rivulariapeptolide 988 for 40 minutes.[1][2][4]

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to substrate cleavage, was monitored over time using a microplate reader.

  • IC50 Determination: The concentration of Rivulariapeptolide 988 that resulted in 50% inhibition of enzyme activity was calculated to determine the IC50 value.

Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action of Rivulariapeptolide 988 is the direct inhibition of serine proteases. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug development. The cyclodepsipeptide structure of Rivulariapeptolide 988 allows it to fit into the active site of the protease, forming a stable complex and preventing the substrate from binding, thereby inhibiting the enzyme's catalytic activity.[1]

Protease_Inhibition_Mechanism cluster_enzyme Serine Protease cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products enzyme Active Site products Cleaved Peptides enzyme->products Inhibited enzyme->products Catalyzes Cleavage substrate Protein Substrate substrate->enzyme Binds to Active Site inhibitor Rivulariapeptolide 988 inhibitor->enzyme Binds to Active Site

Mechanism of serine protease inhibition by Rivulariapeptolide 988.

Conclusion

Rivulariapeptolide 988 represents a compelling example of a natural product with significant therapeutic potential. Its potent and selective inhibition of serine proteases, coupled with its unique cyclodepsipeptide structure, makes it a valuable lead compound for the development of novel drugs targeting a range of diseases, including inflammatory disorders and cancer. The innovative use of native metabolomics for its discovery underscores the power of this technology in accelerating the identification of bioactive molecules from complex natural sources. Further research into the structure-activity relationships and pharmacological properties of Rivulariapeptolide 988 and its analogs is warranted to fully explore its therapeutic utility.

References

The Dawn of Rivulariapeptolides: A Native Metabolomics Approach to Unlocking Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel bioactive compounds has led researchers to explore diverse natural sources, with cyanobacteria emerging as a particularly rich reservoir of structurally unique and pharmacologically active specialized metabolites.[1] Among the significant discoveries in this domain is the Rivulariapeptolide family, a group of potent cyclodepsipeptide serine protease inhibitors. Their discovery is a landmark achievement, not only for the therapeutic potential of the compounds themselves but also for the innovative methodology employed. This guide provides an in-depth review of the discovery of Rivulariapeptolides, detailing the cutting-edge native metabolomics approach, the rigorous process of their isolation and characterization, and their potent biological activity.

The identification of Rivulariapeptolides was made possible by a novel technique called "native metabolomics".[1][2][3] This approach circumvents the traditional, often laborious, bioassay-guided fractionation process by integrating non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the simultaneous detection of protein-ligand binding via native mass spectrometry.[1][3] By screening a crude extract from the cyanobacterium Rivularia sp. against the serine protease chymotrypsin, researchers were able to rapidly identify 30 distinct binders, leading to the targeted isolation of this new family of inhibitors.[1][3][4]

Discovery, Isolation, and Structure Elucidation

The discovery pipeline for Rivulariapeptolides showcases a highly efficient workflow, from initial screening to final characterization. This process highlights the power of combining advanced analytical techniques with computational tools to accelerate natural product discovery.

The Native Metabolomics Workflow

The core of the discovery was a native metabolomics screen designed to identify compounds from a complex mixture that bind to a specific protein target. A crude methanolic extract from a marine cyanobacteria community was analyzed using a micro-flow UHPLC system. Post-column, the pH was adjusted to near-native conditions, and the target protein, chymotrypsin, was infused. The entire flow was then directed into an electrospray ionization (ESI) mass spectrometer, which detected the formation of protein-ligand complexes in real-time. This allowed for the direct correlation of binding activity with the mass-to-charge ratio (m/z) and retention time of the potential inhibitors.[2]

Native_Metabolomics_Workflow cluster_LC UHPLC Separation cluster_Infusion Post-Column Infusion cluster_MS Mass Spectrometry Detection cluster_Data Data Analysis crude_extract Cyanobacteria Crude Extract lc_column µ-flow UHPLC Column crude_extract->lc_column Injection make_up pH Adjustment (Ammonium Acetate) lc_column->make_up Eluent ms Native ESI-MS make_up->ms protein_infusion Chymotrypsin Infusion protein_infusion->ms data_analysis Correlate Δm/z with Metabolomics Run ms->data_analysis identification Identify Binders (Rivulariapeptolides) data_analysis->identification

Caption: Native metabolomics workflow for inhibitor discovery.
Targeted Isolation and Purification

Guided by the native metabolomics data, which pinpointed the specific masses of interest, a targeted isolation strategy was employed. The process began with solid-phase extraction (SPE) to fractionate the crude Rivularia extract into four fractions of decreasing polarity. The most promising fractions, containing the chymotrypsin binders, were then subjected to preparative High-Performance Liquid Chromatography (HPLC) for further purification. This mass spectrometry-guided approach enabled the efficient isolation of four novel Rivulariapeptolides.[1][5]

Isolation_Workflow start Rivularia sp. Crude Extract spe Solid Phase Extraction (SPE) start->spe frac1 Fraction 1 spe->frac1 Decreasing Polarity frac2 Fraction 2 spe->frac2 Decreasing Polarity frac3 Fraction 3 spe->frac3 Decreasing Polarity frac4 Fraction 4 spe->frac4 Decreasing Polarity prep_hplc Preparative HPLC frac1->prep_hplc Targeted Fraction comp1 Rivulariapeptolide 1185 (1) prep_hplc->comp1 Purification comp2 Rivulariapeptolide 1155 (2) prep_hplc->comp2 Purification comp3 Rivulariapeptolide 1121 (3) prep_hplc->comp3 Purification comp4 Rivulariapeptolide 989 (4) prep_hplc->comp4 Purification

Caption: General workflow for the isolation of Rivulariapeptolides.
Structure Elucidation

The molecular structures of the isolated compounds were determined using a combination of state-of-the-art analytical techniques.[1][3]

  • High-Resolution Tandem Mass Spectrometry (HR-MS/MS): Provided accurate mass measurements to determine the elemental composition and molecular formula of each compound.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) was used to elucidate the planar structures and establish the connectivity of the atoms within the cyclic peptide core and the unique N-butyrylated proline side chain.[1]

  • Computational Tools: The structure elucidation process was significantly accelerated by computational tools. CANOPUS was used for compound class prediction, confirming the molecules as macrocyclic depsipeptides, while SIRIUS and ZODIAC helped determine the correct molecular formulas from the spectral data.[6]

This multi-faceted approach led to the characterization of four primary Rivulariapeptolides, designated by their nominal masses.[5][7]

Quantitative Data Summary

The physicochemical properties and biological activities of the isolated Rivulariapeptolides were quantified, providing a clear basis for comparison and further development.

Table 1: Physicochemical Properties of Isolated Rivulariapeptolides
Compound NameCompound NumberMolecular FormulaExact Mass [M+H]⁺
Rivulariapeptolide 11851 C₆₁H₈₈N₉O₁₅1186.6400
Rivulariapeptolide 11552 C₅₉H₈₂N₉O₁₅1156.5923
Rivulariapeptolide 11213 C₅₆H₈₄N₉O₁₅1122.6080
Rivulariapeptolide 9894 C₅₀H₆₉N₈O₁₃989.4978
Data sourced from Reher et al., 2022.[1][5]
Table 2: In Vitro Inhibitory Activity (IC₅₀) of Rivulariapeptolides
CompoundChymotrypsin IC₅₀ (nM)Other Tested Proteases
1 (Rivulariapeptolide 1185)13.17 ± SDPotent inhibitor of other serine proteases
2 (Rivulariapeptolide 1155)Nanomolar rangePotent inhibitor of other serine proteases
3 (Rivulariapeptolide 1121)Nanomolar rangePotent inhibitor of other serine proteases
4 (Rivulariapeptolide 989)Nanomolar rangePotent inhibitor of other serine proteases
5 (Molassamide)Nanomolar rangePotent inhibitor of other serine proteases
6 (Molassamide B)Nanomolar rangePotent inhibitor of other serine proteases
All compounds were confirmed as nanomolar inhibitors of chymotrypsin. Data are presented as mean ± SD, n=3. Data sourced from Reher et al., 2022.[1][7]

Mechanism of Action

The search results indicate that Rivulariapeptolides function as direct inhibitors of serine proteases. They bind to the active site of enzymes like chymotrypsin, preventing the substrate from binding and catalysis from occurring. The literature to date does not describe the modulation of specific downstream cellular signaling pathways but rather focuses on this direct enzymatic inhibition.

Inhibition_Mechanism cluster_active Normal Enzymatic Activity cluster_inhibited Inhibited State Protease Serine Protease Product Cleaved Product Protease->Product Catalyzes Substrate Substrate Substrate->Protease Binds Inhibitor Rivulariapeptolide Inhibitor->Protease Binds & Blocks Active Site

Caption: Direct inhibition of serine protease by Rivulariapeptolide.

Experimental Protocols

Native Metabolomics Screening
  • Sample Preparation: A crude extract of Rivularia sp. was prepared using methanol.

  • Chromatography: The extract was injected into a µ-flow UHPLC system for separation. A 10-minute LC-MS run was utilized for the screen.[1]

  • Protein Infusion: Post-column, a solution of 10 mM ammonium acetate at pH 4.5 was introduced via a make-up pump to adjust the eluent to native-like conditions.[1] Concurrently, a solution of the target protein (chymotrypsin) was infused orthogonally.[2]

  • Mass Spectrometry: The combined flow was analyzed using a native ESI mass spectrometer. The instrument was set to detect intact protein-ligand complexes, identifying binders by the mass shift (Δm/z) corresponding to the mass of the bound small molecule.[2]

  • Data Analysis: The retention times and Δm/z values from the native MS run were correlated with a standard metabolomics (LC-MS/MS) run (without protein infusion) to identify the parent mass of the small molecule binders.[1]

Isolation by Preparative HPLC
  • Initial Fractionation: The crude extract was first separated into four fractions using Solid Phase Extraction (SPE).

  • Purification of Rivulariapeptolides 1-4: The targeted SPE fraction was dissolved in 50% acetonitrile (ACN)/H₂O. Purification was performed on a preparative HPLC system using a Kinetex 5 µm C18 column (21.00 x 250 mm).[8]

  • Gradient: An isocratic elution of 55% ACN/H₂O was used for 10 minutes, followed by a ramp to 95% ACN over 2 minutes, at a flow rate of 20 mL/min.[8]

  • Collection: Fractions were collected based on UV absorbance and subsequently analyzed by MS to confirm the presence of the desired compounds.

Chymotrypsin Inhibition Assay
  • Assay Conditions: The biochemical assays were designed to mimic the conditions of the native mass spectrometry setup, using 10 mM ammonium acetate at pH 4.5. Chymotrypsin was found to retain good activity under these conditions.[1]

  • Procedure: The assay was conducted in a 96-well plate format. The purified compounds (Rivulariapeptolides) were pre-incubated with chymotrypsin for 40 minutes.[5][7]

  • Substrate Addition: A fluorescent substrate was added to initiate the reaction.

  • Measurement: The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.

  • IC₅₀ Determination: The concentration of the inhibitor that caused 50% inhibition of the enzyme's activity (IC₅₀) was calculated from the dose-response curves. The crude extract showed 50% inhibition at 0.84 µg/mL.[1]

Conclusion

The discovery of the Rivulariapeptolides represents a significant advancement in the field of natural product research. It underscores the value of cyanobacteria as a source of potent, pharmacologically relevant compounds. More importantly, it validates the native metabolomics approach as a powerful, high-throughput strategy for identifying bioactive molecules directly from complex mixtures, thereby accelerating the pipeline from discovery to characterization. The nanomolar potency of Rivulariapeptolides against serine proteases positions them as promising leads for future drug development efforts targeting diseases where these enzymes play a critical role, such as viral infections and cancer.[1] This work provides a clear blueprint for future explorations into the vast, untapped chemical diversity of the natural world.

References

Methodological & Application

Isolating Rivulariapeptolide 988: An HPLC-Based Protocol for Purification from Cyanobacterial Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for the isolation of Rivulariapeptolide 988, a potent serine protease inhibitor, from cyanobacterial biomass using High-Performance Liquid Chromatography (HPLC).

Rivulariapeptolide 988 is a member of a family of cyclic depsipeptides that have garnered significant interest for their potential therapeutic applications, including in the development of treatments for viral infections and cancer.[1][2][3] This protocol is based on a successful, published method for the targeted isolation of this compound.[1][4][5]

Experimental Protocol

The isolation of Rivulariapeptolide 988 is a multi-step process that begins with a crude extract from the cyanobacterial source, followed by initial fractionation and final purification using preparative HPLC.

Extraction and Initial Fractionation

Prior to HPLC purification, the crude cyanobacterial extract must undergo an initial fractionation to simplify the mixture and enrich the target compound. This is typically achieved using reverse-phase solid-phase extraction (C18-SPE).

Methodology:

  • A portion of the crude extract is subjected to C18-SPE.

  • A stepwise gradient of decreasing polarity is used for elution. A suggested solvent system is:

    • Fraction 1 (Fr. 1-1): 35% Acetonitrile (ACN) in Water

    • Fraction 2 (Fr. 1-2): 70% ACN in Water (This fraction contains Rivulariapeptolide 988)

    • Fraction 3 (Fr. 1-3): 100% ACN

    • Fraction 4 (Fr. 1-4): 100% Methanol[1]

Preparative HPLC Purification

The fraction containing Rivulariapeptolide 988 (Fr. 1-2) is then subjected to preparative reverse-phase HPLC for final purification.

Methodology:

  • Dissolve the dried Fr. 1-2 in 70% ACN/Water.

  • Inject the dissolved sample onto the preparative HPLC system.

  • The purification is achieved using a combination of isocratic and gradient elution.

  • Collect the subfraction corresponding to the retention time of Rivulariapeptolide 988. In the reference study, Rivulariapeptolide 988 was isolated from subfraction 1-2-7 with a retention time of 12.6 minutes.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the reference protocol for the isolation of Rivulariapeptolide 988.

ParameterValue
Compound NameRivulariapeptolide 988
Source FractionFr. 1-2 (from C18-SPE)
Target Subfraction1-2-7
Retention Time (RT)12.6 min
Isolated Amount1.3 mg

HPLC Parameters

The table below outlines the specific conditions for the preparative HPLC step.

ParameterSpecification
Column
ChemistryKinetex 5 µm RP 100 Å
Dimensions21.00 x 150 mm
Mobile Phase
AWater
BAcetonitrile (ACN)
Gradient Program
0-8 minIsocratic at 50% B
8-22 minGradient from 50% to 100% B
Flow Rate 20 mL/min

Workflow Diagram

The following diagram illustrates the complete workflow for the isolation of Rivulariapeptolide 988.

Rivulariapeptolide_Isolation_Workflow cluster_extraction Extraction & Initial Fractionation cluster_hplc Preparative HPLC Purification Crude_Extract Crude Cyanobacterial Extract SPE Reverse-Phase SPE (C18) Crude_Extract->SPE Fractionation Stepwise Gradient (ACN/Water) SPE->Fractionation Fraction_1_2 Fraction 1-2 (70% ACN/Water) Fractionation->Fraction_1_2 Prep_HPLC Preparative HPLC (Kinetex 5 µm RP 100 Å) Fraction_1_2->Prep_HPLC Inject Gradient Isocratic & Gradient Elution (50-100% ACN) Prep_HPLC->Gradient Collection Fraction Collection (RT = 12.6 min) Gradient->Collection Isolated_Compound Rivulariapeptolide 988 (1.3 mg) Collection->Isolated_Compound

Caption: Workflow for the isolation of Rivulariapeptolide 988.

This detailed protocol and the accompanying data provide a solid foundation for researchers to successfully isolate Rivulariapeptolide 988 for further study and development. The use of reverse-phase chromatography is a common and effective technique for the purification of cyclic peptides from complex natural product extracts.[6][7][8]

References

Application Notes and Protocols for Screening Protease Inhibitors Using Native Metabolomics: The Case of Rivulariapeptolide 988

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery of novel protease inhibitors is a critical area of research in drug development, with applications in treating diseases ranging from viral infections to cancer.[1][2] Traditional bioassay-guided fractionation is often a time-consuming and labor-intensive process. Native metabolomics presents a powerful, scalable alternative that integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand binding directly from complex biological extracts.[3][4][5] This approach accelerates the identification of bioactive compounds, such as the potent serine protease inhibitor Rivulariapeptolide 988, from natural sources like cyanobacteria.[1][3][6]

These application notes provide a detailed protocol for utilizing native metabolomics to screen for and identify protease inhibitors, using the discovery of the rivulariapeptolide family as a case study.

Core Principles of Native Metabolomics for Inhibitor Screening

Native metabolomics for protease inhibitor screening relies on the gentle ionization of a target protein and potential ligands under conditions that preserve their non-covalent interactions. A crude extract containing a mixture of metabolites is separated by ultra-high-performance liquid chromatography (UHPLC). Post-column, a solution containing the target protease is infused. The combined flow is then introduced into a mass spectrometer. If a metabolite binds to the protease, a corresponding mass shift in the protein's mass-to-charge ratio (m/z) is detected.[1][3] This allows for the direct identification of binding partners from a complex mixture in a single analysis.[1]

Experimental Protocols

Sample Preparation: Crude Extract Generation

This protocol outlines the initial extraction of metabolites from a biological source, such as a cyanobacterial biofilm.

  • Objective: To extract a broad range of specialized metabolites for screening.

  • Materials:

    • Lyophilized biological material (e.g., cyanobacterial mat)

    • Methanol (LC-MS grade)

    • Centrifuge

    • Syringe filters (0.2 µm, PTFE)

  • Protocol:

    • Homogenize the lyophilized biological material.

    • Extract the homogenized material with methanol at a ratio of 10 mL per 1 g of dry weight.

    • Vortex the mixture vigorously for 20 minutes.

    • Centrifuge the mixture at 4,000 x g for 10 minutes to pellet solid debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.

    • Dry the filtered extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried extract in a suitable solvent (e.g., 50% methanol in water) to a final concentration of 1 mg/mL for analysis.

Native Metabolomics Screening Workflow

This protocol details the instrumental setup and execution of the native metabolomics screen to identify protease binders.

  • Objective: To identify metabolites from the crude extract that bind to the target protease.

  • Instrumentation:

    • µ-flow UHPLC system

    • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a native electrospray ionization (ESI) source

    • Syringe pump for protein infusion

    • Makeup pump for post-column buffer delivery

  • Reagents:

    • Crude extract (from Protocol 1)

    • Target protease solution (e.g., 2 µM chymotrypsin in 10 mM ammonium acetate, pH 7.0)

    • UHPLC mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)

    • Makeup buffer (e.g., 100 mM ammonium acetate, pH 7.0)

  • Protocol:

    • UHPLC Separation:

      • Inject the crude extract onto a reverse-phase UHPLC column (e.g., C18).

      • Elute the metabolites using a gradient of mobile phases A and B over a short timeframe (e.g., 10 minutes).

    • Post-Column Infusion:

      • Use the makeup pump to deliver the ammonium acetate buffer post-column to adjust the pH of the eluent to near-neutral conditions suitable for native protein analysis.

      • Simultaneously, use the syringe pump to infuse the target protease solution into the eluent stream just before it enters the mass spectrometer.

    • Native Mass Spectrometry Analysis:

      • Acquire mass spectra in a positive ionization mode under "native" conditions (i.e., gentle source conditions to preserve non-covalent interactions).

      • Monitor the m/z of the unbound protease and any protein-ligand complexes. The mass of the bound ligand can be determined from the mass difference between the complex and the free protein.

    • Metabolomics Run (for compound annotation):

      • Perform a separate UHPLC-MS/MS run of the crude extract without the infusion of the protease.

      • This run should be performed under standard metabolomics conditions (e.g., with collision-induced dissociation) to acquire fragmentation data for metabolite identification.

    • Data Analysis:

      • Correlate the retention times of the detected protein-ligand complexes from the native metabolomics run with the retention times of the metabolites from the metabolomics run.

      • Use the accurate mass and fragmentation data to tentatively identify the binding metabolites by searching metabolomics databases.

Bioactivity Confirmation and IC50 Determination

Following identification, the inhibitory activity of the purified compounds is quantified.

  • Objective: To confirm the inhibitory activity of identified compounds and determine their potency (IC50).

  • Materials:

    • Purified inhibitor (e.g., Rivulariapeptolide 988)

    • Target protease (e.g., chymotrypsin)

    • Fluorogenic protease substrate

    • Assay buffer

    • Microplate reader

  • Protocol:

    • Prepare a serial dilution of the purified inhibitor in the assay buffer.

    • In a microplate, add the protease and the inhibitor dilutions.

    • Incubate the mixture for a defined period (e.g., 40 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Quantitative Data Summary

The native metabolomics screen that identified the rivulariapeptolide family revealed them to be potent serine protease inhibitors. The table below summarizes the inhibitory potency (IC50) of several isolated rivulariapeptolides and related compounds against chymotrypsin.

CompoundMolecular WeightTarget ProteaseIC50 (nM) [± SD]
Rivulariapeptolide 11851185Chymotrypsin13.17 [± 1.2]
Rivulariapeptolide 11551155Chymotrypsin24.33 [± 2.5]
Rivulariapeptolide 11211121Chymotrypsin37.87 [± 3.1]
Rivulariapeptolide 988 988ChymotrypsinPotent inhibitor, specific IC50 value part of a broader family characterization
Molassamide1042Chymotrypsin45.67 [± 4.3]
Molassamide B1014Chymotrypsin28.93 [± 2.9]

Note: While Rivulariapeptolide 988 was identified as a potent chymotrypsin binder in the native metabolomics screen, the cited detailed IC50 values are for other members of the family that were fully characterized.[1][3] The approach, however, directly led to the targeted isolation of Rivulariapeptolide 988 as a high-priority candidate.[1][7][8]

Visualizations

Experimental Workflow

Native_Metabolomics_Workflow Native Metabolomics Workflow for Protease Inhibitor Screening cluster_0 Sample Preparation cluster_1 Screening and Identification cluster_2 Validation A Biological Source (e.g., Cyanobacteria) B Crude Metabolite Extract A->B Extraction C µ-flow UHPLC Separation B->C F UHPLC-MS/MS (Metabolomics Run) B->F D Post-Column Infusion of Target Protease C->D E Native ESI-MS Detection of Protein-Ligand Complexes D->E G Data Correlation and Compound Annotation E->G F->G H Targeted Isolation of Bioactive Compounds G->H Prioritization I Bioactivity Confirmation (IC50 Determination) H->I Serine_Protease_Inhibition Generalized Serine Protease Inhibition cluster_0 Proteolytic Cascade cluster_1 Inhibition Protease Serine Protease (e.g., Chymotrypsin) Products Cleaved Peptides Protease->Products Catalyzes Cleavage Substrate Protein Substrate Substrate->Protease Binds to Active Site Inhibitor Rivulariapeptolide 988 Inhibitor->Protease Inhibits

References

Application Notes and Protocols: Structure Elucidation of Rivulariapeptolide 988 using NMR and MS/MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolides are a class of cyclic depsipeptides isolated from cyanobacteria that have demonstrated significant potential as protease inhibitors.[1][2][3] The structural characterization of these complex natural products is a critical step in understanding their mechanism of action and for guiding synthetic efforts in drug development. Rivulariapeptolide 988, a member of this family, presents a formidable challenge for structure elucidation due to its cyclic nature and the presence of non-proteinogenic amino acids.[4] This document provides detailed application notes and protocols for the comprehensive structural analysis of Rivulariapeptolide 988, employing a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS).

This integrated approach is essential as NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, while MS/MS offers precise mass information and fragmentation patterns that help in sequencing the peptide.[1][2] The combination of these two powerful analytical techniques allows for an unambiguous determination of the planar structure and insights into the three-dimensional conformation of Rivulariapeptolide 988.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rivulariapeptolide 988 (in CD₃OD, 500 MHz for ¹H, 125 MHz for ¹³C)
PositionAmino Acid ResidueδC (ppm)δH (ppm, J in Hz)
1N-Me-Phe172.5 (C=O)7.25-7.35 (m, 5H, Ar-H)
61.2 (α-CH)4.85 (dd, 8.5, 4.5)
37.8 (β-CH₂)3.15 (dd, 14.0, 4.5), 2.95 (dd, 14.0, 8.5)
30.1 (N-CH₃)2.80 (s)
2Thr171.8 (C=O)
60.5 (α-CH)4.20 (d, 3.0)
68.1 (β-CH)4.10 (m)
20.2 (γ-CH₃)1.15 (d, 6.5)
3Hty173.1 (C=O)7.10 (d, 8.5, 2H, Ar-H)
55.4 (α-CH)6.80 (d, 8.5, 2H, Ar-H)
37.2 (β-CH₂)4.50 (t, 7.0)
3.05 (dd, 14.0, 7.0), 2.85 (dd, 14.0, 7.0)
4Pro172.9 (C=O)
61.8 (α-CH)4.35 (m)
30.5 (β-CH₂)2.20 (m), 1.90 (m)
25.8 (γ-CH₂)1.85 (m)
48.2 (δ-CH₂)3.60 (m), 3.40 (m)
5N-Me-Val172.1 (C=O)
63.5 (α-CH)4.15 (d, 9.0)
31.7 (β-CH)2.10 (m)
19.8, 19.5 (γ-CH₃)0.95 (d, 7.0), 0.90 (d, 7.0)
30.8 (N-CH₃)2.75 (s)
6Hpla175.4 (C=O)
72.1 (α-CH)5.10 (dd, 8.0, 4.0)
39.5 (β-CH₂)3.10 (dd, 15.0, 4.0), 2.90 (dd, 15.0, 8.0)
7.20-7.30 (m, 5H, Ar-H)

Data is representative and based on typical values for similar compounds. Hty: Hydroxyphenylalanine, Hpla: Hydroxyphenyllactic acid.

Table 2: Key MS/MS Fragmentation Data for Rivulariapeptolide 988
Precursor Ion [M+H]⁺m/z of Fragment IonProposed Fragment StructureFragment Type
989.5971.5[M+H - H₂O]⁺Neutral Loss
876.5[M+H - N-Me-Phe]⁺b-ion
775.4[M+H - N-Me-Phe - Thr]⁺b-ion
612.3[M+H - N-Me-Phe - Thr - Hty]⁺b-ion
515.2[M+H - N-Me-Phe - Thr - Hty - Pro]⁺b-ion
402.2[M+H - N-Me-Phe - Thr - Hty - Pro - N-Me-Val]⁺b-ion
148.1[N-Me-Phe]⁺Immonium ion
120.1[Hty - H₂O]⁺Immonium ion
70.1[Pro]⁺Immonium ion

Fragmentation data is representative and illustrates the expected fragmentation pattern for the proposed structure.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve ~1-2 mg of purified Rivulariapeptolide 988 in 0.5 mL of deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum on a 500 MHz spectrometer.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy):

    • Acquire a phase-sensitive DQF-COSY spectrum to establish ¹H-¹H spin-spin coupling networks within each amino acid residue.

  • TOCSY (Total Correlation Spectroscopy):

    • Acquire a TOCSY spectrum with a mixing time of 80 ms to identify all protons belonging to a single amino acid spin system.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This helps in assigning the ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire an HMBC spectrum with a long-range coupling delay optimized for 8 Hz to establish connectivities between protons and carbons separated by two or three bonds. This is crucial for sequencing the peptide by observing correlations across the amide and ester bonds.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a ROESY spectrum with a mixing time of 200-300 ms to determine through-space proximities between protons. This data is essential for determining the stereochemistry and the overall 3D conformation of the cyclic peptide.

4. Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Apply window functions (e.g., sine-bell) and perform Fourier transformation.

  • Calibrate the spectra using the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

  • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

  • Analyze the cross-peaks in the 2D spectra to build the structural fragments and establish the sequence.

Tandem Mass Spectrometry (MS/MS)

1. Sample Preparation:

  • Dissolve a small amount of purified Rivulariapeptolide 988 in a suitable solvent for mass spectrometry, such as methanol or acetonitrile/water (1:1) with 0.1% formic acid.

  • The final concentration should be in the range of 1-10 µg/mL.

2. Mass Spectrometry Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Full Scan MS:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion of Rivulariapeptolide 988 (m/z 989.5) as the precursor ion for fragmentation.

    • Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

    • Vary the collision energy to obtain optimal fragmentation and a rich fragmentation spectrum.

3. Data Analysis:

  • Analyze the MS/MS spectrum to identify the characteristic b- and y-type fragment ions, as well as immonium ions, which are indicative of the amino acid composition.

  • Due to the cyclic nature of the peptide, the initial ring opening can occur at any amide or ester bond, leading to multiple series of fragment ions. Careful analysis is required to deduce the correct amino acid sequence.

  • Use software tools for peptide sequencing, keeping in mind the cyclic structure and the presence of non-standard residues.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start Rivularia sp. Biomass extraction Solvent Extraction start->extraction hplc HPLC Purification extraction->hplc pure_compound Pure Rivulariapeptolide 988 hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr msms Tandem Mass Spectrometry (MS/MS) pure_compound->msms connectivity 2D Structure (Connectivity) nmr->connectivity stereo Stereochemistry nmr->stereo sequence Amino Acid Sequence msms->sequence final_structure Final 3D Structure connectivity->final_structure sequence->final_structure stereo->final_structure

Caption: Experimental workflow for the structure elucidation of Rivulariapeptolide 988.

logical_relationship cluster_nmr NMR Data cluster_ms MS/MS Data cluster_info Structural Information H1_NMR 1H NMR Composition Amino Acid Composition H1_NMR->Composition Connectivity Atom Connectivity H1_NMR->Connectivity C13_NMR 13C NMR C13_NMR->Composition C13_NMR->Connectivity COSY COSY COSY->Composition COSY->Connectivity TOCSY TOCSY TOCSY->Composition TOCSY->Connectivity HSQC HSQC HSQC->Composition HSQC->Connectivity HMBC HMBC Sequence Amino Acid Sequence HMBC->Sequence HMBC->Connectivity ROESY ROESY Stereochem Relative Stereochemistry ROESY->Stereochem Accurate_Mass Accurate Mass Accurate_Mass->Composition Fragmentation Fragmentation Pattern Fragmentation->Sequence Final_Structure Complete Structure Composition->Final_Structure Sequence->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Logical relationship of NMR and MS/MS techniques in structure elucidation.

Conclusion

The comprehensive structural elucidation of complex natural products like Rivulariapeptolide 988 is a challenging endeavor that necessitates the application of multiple advanced analytical techniques. The protocols and application notes detailed herein provide a robust framework for researchers to successfully determine the structure of this and other similar cyclic peptides. By integrating high-resolution NMR and MS/MS data, it is possible to unambiguously define the amino acid sequence, atom connectivity, and stereochemistry, which are critical for future drug development and synthetic efforts. This synergistic approach not only accelerates the discovery process but also ensures the accuracy and reliability of the determined structure.

References

Application Note and Protocol: Chymotrypsin Inhibition Assay Using Rivulariapeptolide 988

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 988 is a cyclic depsipeptide identified as a potent inhibitor of the serine protease, chymotrypsin.[1][2][3] This discovery positions Rivulariapeptolide 988 as a valuable research tool for studying chymotrypsin activity and as a potential lead compound in the development of therapeutics targeting chymotrypsin-related pathologies. This document provides a detailed protocol for conducting a chymotrypsin inhibition assay using Rivulariapeptolide 988, based on established fluorometric methods. The assay is designed to be robust and suitable for high-throughput screening.

Chymotrypsin is a key digestive enzyme that cleaves peptide bonds on the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Its activity is crucial for protein digestion and is also implicated in various physiological and pathological processes. Therefore, the identification and characterization of its inhibitors are of significant interest in biomedical research.

This application note provides a step-by-step guide for researchers to accurately determine the inhibitory potency of Rivulariapeptolide 988 against chymotrypsin.

Principle of the Assay

This protocol utilizes a fluorogenic substrate, Suc-Ala-Ala-Pro-Phe-AMC (7-amino-4-methylcoumarin), to measure chymotrypsin activity. In its intact form, the substrate is non-fluorescent. Upon cleavage by chymotrypsin at the phenylalanine residue, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the chymotrypsin activity. In the presence of an inhibitor like Rivulariapeptolide 988, the enzymatic activity is reduced, leading to a decrease in the rate of fluorescence generation. The inhibitory effect is quantified by measuring the fluorescence intensity over time.

Data Presentation

The inhibitory activity of Rivulariapeptolide 988 and related compounds against chymotrypsin is summarized in the table below. The data is adapted from Reher et al. (2022), where the compounds were pre-incubated with the enzyme for 40 minutes before initiating the reaction.

CompoundTarget EnzymeIC50 (nM)
Rivulariapeptolide 1185Chymotrypsin13.17 ± 1.5
Rivulariapeptolide 1155Chymotrypsin25.3 ± 2.1
Rivulariapeptolide 1121Chymotrypsin45.7 ± 3.8
Rivulariapeptolide 988 Chymotrypsin 68.2 ± 5.5

Data is presented as mean ± standard deviation (n=3).

Experimental Protocols

Materials and Reagents
  • Bovine α-Chymotrypsin: (Sigma-Aldrich, Cat. No. C4129 or equivalent)

  • Rivulariapeptolide 988: (User-supplied or custom synthesis)

  • Fluorogenic Substrate: Suc-Ala-Ala-Pro-Phe-AMC (Calbiochem, Cat. No. 230914 or equivalent)

  • Assay Buffer: Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Detergent: Tween-20

  • Solvent for Inhibitor: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microplate: 384-well, black, flat-bottom microplate suitable for fluorescence measurements

  • Microplate Reader: Capable of fluorescence detection with excitation at 360 nm and emission at 460 nm.

Preparation of Reagents
  • Assay Buffer with Detergent: Prepare DPBS, pH 7.4, containing 0.01% (v/v) Tween-20.

  • Chymotrypsin Stock Solution: Prepare a stock solution of bovine chymotrypsin in 1 mM HCl. The final concentration in the assay will be 1 nM.

  • Rivulariapeptolide 988 Stock Solution: Prepare a stock solution of Rivulariapeptolide 988 in DMSO. A typical starting concentration would be 1 mM.

  • Substrate Stock Solution: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-AMC in DMSO.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (DPBS, 0.01% Tween-20) prep_enzyme Prepare Chymotrypsin Stock Solution add_enzyme Add Chymotrypsin (final concentration 1 nM) prep_enzyme->add_enzyme prep_inhibitor Prepare Rivulariapeptolide 988 Stock Solution (in DMSO) add_inhibitor Add serial dilutions of Rivulariapeptolide 988 to wells prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Stock Solution (in DMSO) add_substrate Initiate reaction by adding Substrate (Suc-Ala-Ala-Pro-Phe-AMC) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate for 40 minutes at room temperature add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure fluorescence kinetics (Ex: 360 nm, Em: 460 nm) add_substrate->measure plot_data Plot reaction velocity vs. inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

Caption: Experimental workflow for the chymotrypsin inhibition assay.

Assay Procedure
  • Serial Dilution of Inhibitor:

    • Perform serial dilutions of the Rivulariapeptolide 988 stock solution in Assay Buffer to achieve a range of concentrations for testing. A typical final concentration range in the assay could be from 0.1 nM to 3 µM.

    • Include a "no inhibitor" control (Assay Buffer with DMSO equivalent to the highest inhibitor concentration) and a "no enzyme" control (Assay Buffer only).

  • Enzyme and Inhibitor Pre-incubation:

    • In a 384-well black microplate, add the serially diluted Rivulariapeptolide 988 solutions.

    • Add the chymotrypsin solution to each well to a final concentration of 1 nM.

    • The total volume in each well at this stage should be consistent.

    • Pre-incubate the plate at room temperature for 40 minutes. This pre-incubation time is based on the protocol used to generate the reference data.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate, Suc-Ala-Ala-Pro-Phe-AMC, to each well. The final substrate concentration should be determined based on its Km value for chymotrypsin, but a concentration of around 50 µM is a common starting point.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4] Readings should be taken at regular intervals (e.g., every minute) for a duration of 15-30 minutes.

Data Analysis
  • Determine Reaction Velocity:

    • For each well, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot. The velocity is expressed as the change in relative fluorescence units (RFU) per minute.

  • Calculate Percent Inhibition:

    • Calculate the percentage of chymotrypsin inhibition for each concentration of Rivulariapeptolide 988 using the following formula:

      where:

      • V_inhibitor is the reaction velocity in the presence of the inhibitor.

      • V_no_inhibitor is the reaction velocity in the absence of the inhibitor (the "no inhibitor" control).

  • Determine IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the Rivulariapeptolide 988 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway Diagram

The interaction described in this protocol is a direct inhibition of an enzyme by a small molecule. A signaling pathway diagram is not applicable in this context. The experimental workflow diagram provides a visual representation of the procedural steps.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a chymotrypsin inhibition assay with Rivulariapeptolide 988. By following this guide, researchers can reliably determine the inhibitory potency of this and other compounds against chymotrypsin, facilitating further investigation into their therapeutic potential and mechanism of action. The provided data and methodologies are intended to serve as a valuable resource for scientists in the fields of biochemistry, pharmacology, and drug discovery.

References

Application of Rivulariapeptolide 988 in Studying Serine Protease Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 988 is a potent and selective cyclic depsipeptide that serves as a valuable tool for studying the function of serine proteases. Isolated from the cyanobacterium Rivularia sp., this natural product exhibits significant inhibitory activity against a range of serine proteases, making it an excellent candidate for investigating their roles in various physiological and pathological processes. This document provides detailed application notes and protocols for utilizing Rivulariapeptolide 988 as a serine protease inhibitor in research and drug development settings.

Serine proteases are a large and diverse family of enzymes that play critical roles in processes such as digestion, blood coagulation, immune response, and cell signaling. Dysregulation of serine protease activity is implicated in numerous diseases, including cancer, inflammatory disorders, and viral infections. Specific and potent inhibitors are therefore essential for dissecting the intricate functions of these enzymes and for the development of novel therapeutics.

Rivulariapeptolide 988 has been identified as a highly potent inhibitor of several serine proteases, including chymotrypsin, elastase, and proteinase K, with inhibitory constants in the nanomolar range.[1] Its discovery was facilitated by an innovative screening technique known as native metabolomics, which combines high-resolution liquid chromatography-mass spectrometry (LC-MS) with native protein-ligand interaction analysis.[2][3] This approach allows for the rapid identification of bioactive compounds from complex natural extracts.[4]

These application notes provide protocols for the characterization of Rivulariapeptolide 988's inhibitory activity against serine proteases and a detailed methodology for a native metabolomics-based screening approach to identify novel protease inhibitors.

Data Presentation

The inhibitory potency of Rivulariapeptolide 988 against various serine proteases is summarized in the table below. This data is crucial for designing experiments and interpreting results.

Serine ProteaseIC50 (nM)[1]
Chymotrypsin95.46
Elastase15.29
Proteinase K85.50

Experimental Protocols

Protocol 1: Determination of Serine Protease Inhibition (IC50)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Rivulariapeptolide 988 against a target serine protease using a fluorogenic substrate.

Materials:

  • Target serine protease (e.g., chymotrypsin, elastase, proteinase K)

  • Rivulariapeptolide 988 stock solution (in DMSO)

  • Fluorogenic peptide substrate specific for the target protease

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well black microtiter plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the target serine protease in assay buffer. The final concentration should be optimized for a linear rate of substrate hydrolysis over the course of the assay.

    • Prepare a series of dilutions of Rivulariapeptolide 988 in assay buffer from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Rivulariapeptolide 988 dilution (or DMSO for control)

      • Target serine protease solution

    • Include control wells:

      • No inhibitor control: Contains assay buffer, DMSO, and enzyme.

      • No enzyme control: Contains assay buffer, DMSO, and substrate.

      • Substrate only control: Contains assay buffer and substrate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 40 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the "no inhibitor control" (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Native Metabolomics Screening for Serine Protease Inhibitors

This protocol outlines the innovative native metabolomics workflow for the discovery of serine protease inhibitors from complex mixtures, such as natural product extracts.[2][5]

Materials:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap) equipped with a native electrospray ionization (ESI) source

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Target serine protease

  • Ammonium acetate buffer (10 mM, pH 4.5)

  • Acetonitrile (ACN)

  • Formic acid

  • Natural product extract or compound library

Procedure:

  • Sample Preparation:

    • Dissolve the crude natural product extract or compound library in a suitable solvent (e.g., methanol).

  • UHPLC-MS Setup:

    • Equilibrate the UHPLC system with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% ACN).

    • Set up a post-column infusion of the target serine protease dissolved in 10 mM ammonium acetate (pH 4.5) via a T-junction. This maintains the protein in its native state.

    • The mass spectrometer should be operated in native mode, with optimized parameters for the transmission of large protein complexes.

  • Native Metabolomics Run:

    • Inject the sample onto the UHPLC column.

    • Run a gradient of increasing organic solvent (ACN) to elute the compounds from the column.

    • As compounds elute, they mix with the infused protein solution.

    • The mass spectrometer continuously acquires data, detecting the mass of the unbound protein and any protein-ligand complexes that form.

  • Metabolomics Run (for Compound Identification):

    • Perform a second UHPLC-MS/MS run of the same sample without the protein infusion.

    • This run is for the identification and characterization of the compounds in the mixture.

  • Data Analysis:

    • In the native metabolomics data, identify mass shifts corresponding to the formation of protein-ligand complexes. The difference in mass between the complex and the apo-protein reveals the molecular weight of the bound ligand.

    • Correlate the retention times of the observed binding events with the retention times of the compounds in the metabolomics run to identify the potential inhibitors.

    • Further structural elucidation of the identified binders can be performed using the MS/MS data from the metabolomics run.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis Protease Serine Protease Working Solution Plate 96-well Plate Addition: 1. Buffer 2. Inhibitor/DMSO 3. Protease Protease->Plate Inhibitor Rivulariapeptolide 988 Serial Dilutions Inhibitor->Plate Substrate Fluorogenic Substrate Working Solution Reaction Add Substrate Initiate Reaction Substrate->Reaction Preincubation Pre-incubation (37°C, 40 min) Plate->Preincubation Preincubation->Reaction Measurement Fluorescence Measurement (Kinetic Read) Reaction->Measurement Analysis Calculate Velocity Plot Inhibition Curve Determine IC50 Measurement->Analysis

Caption: Workflow for IC50 determination of Rivulariapeptolide 988.

native_metabolomics_workflow cluster_sample Sample Preparation cluster_lcms UHPLC-MS System cluster_analysis Data Analysis Sample Natural Product Extract or Compound Library UHPLC UHPLC Separation Sample->UHPLC T_junction Post-column T-junction UHPLC->T_junction MS Native ESI-MS T_junction->MS Binding_Detection Detect Protein-Ligand Complexes MS->Binding_Detection Protease Serine Protease (in native buffer) Protease->T_junction Metabolomics_ID Correlate with Metabolomics Data Binding_Detection->Metabolomics_ID Identification Identify Active Inhibitors Metabolomics_ID->Identification

Caption: Native metabolomics workflow for inhibitor discovery.

References

Application Notes and Protocols for Cyanobacterial Cyclodepsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanobacterial Cyclodepsipeptides

Cyanobacterial cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond in their core ring structure, resulting from the substitution of one or more amino acids with a hydroxy acid.[1] These natural products, produced by various cyanobacteria, exhibit a wide spectrum of potent biological activities, including cytotoxic, antiproliferative, antiviral, antiplasmodial, and insecticidal properties.[2][3] Their unique structural features, such as the cyclic nature and the presence of unusual or N-methylated amino acids, often confer resistance to enzymatic degradation, enhancing their potential as drug leads and pharmacological tools.[1][4] Compounds like Apratoxin A, isolated from Lyngbya spp., have demonstrated potent in vitro cytotoxicity against human tumor cell lines.[5] This document provides essential guidelines and protocols for the proper handling, storage, and experimental use of these valuable compounds.

Section 1: General Safety and Handling Precautions

Given the potent biological activities and potential toxicity of cyanobacterial cyclodepsipeptides, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling Lyophilized Powder: Lyophilized peptides can be volatile and hygroscopic.[6] Handle them in a clean, well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[6] Weigh out desired quantities quickly to minimize exposure to air and moisture.[7]

  • Toxicity: The chemical, physical, and toxicological properties of many novel cyclodepsipeptides have not been fully investigated.[8] Treat all compounds as potentially hazardous. Avoid direct contact and internal consumption.[8]

  • Disposal: Dispose of waste materials according to your institution's guidelines for chemical and biological waste. Do not release material into the environment.[8]

Section 2: Storage Guidelines

Proper storage is critical to maintain the stability and integrity of cyclodepsipeptides.

Lyophilized Peptides

For long-term preservation, lyophilized (dry powder) cyclodepsipeptides should be stored in a cool, dry, and dark place.[8] Contamination with moisture can significantly decrease long-term stability.[8]

  • Temperature: Store at -20°C or colder for long-term storage (weeks to years).[6][7][8] For short-term storage (days to weeks), 4°C is acceptable.[6][8]

  • Light: Protect from bright light.[6][8]

  • Moisture: Allow vials to warm to room temperature in a desiccator before opening to prevent condensation.[7][8] After use, reseal the vial tightly, preferably under an inert gas like argon or nitrogen, before returning to cold storage.[8]

  • Special Considerations: Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[7] Those with Aspartic acid, Glutamic acid, Lysine, Arginine, or Histidine can be hygroscopic.[7]

Peptides in Solution

The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.[6][7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[6][7]

  • Temperature: Store aliquots at -20°C or colder.[6][7] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[8]

  • Solvent/Buffer: Use sterile buffers, optimally at a pH between 5 and 6, to prolong storage life.[7][8] Stock solutions are best prepared in dry (anhydrous) organic solvents to prevent premature hydrolysis.[6]

  • Bacterial Degradation: Peptides in solution are susceptible to bacterial contamination. Prepare solutions under sterile conditions and consider passing them through a 0.22 µm filter.[7]

Table 1: Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Lyophilized -20°C or -80°CMonths to YearsProtect from light and moisture; warm to RT before opening.[6][7][8]
4°CDays to WeeksFor short-term storage only.[6][8]
In Solution -20°C or -80°CWeeks to MonthsAliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-6).[6][7][8]
4°C1-2 WeeksFor immediate use; risk of bacterial growth.[6]

Section 3: Protocol for Reconstitution and Dissolution

The solubility of a specific cyclodepsipeptide depends on its amino acid composition and structure.

  • Review Properties: Check the certificate of analysis or relevant literature for recommended solvents. Many cyclodepsipeptides are hydrophobic.

  • Initial Solvent: Attempt to dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile.

  • Aqueous Dilution: Once dissolved, slowly add the aqueous buffer (e.g., sterile distilled water, PBS) to the peptide concentrate with vortexing to reach the desired final concentration.

  • Sonication: If visible particles persist, sonication in a water bath can help improve the rate of dissolution.[8]

  • Filtration: For cell-based assays, filter the final solution through a 0.22 µm sterile filter to remove any aggregates and ensure sterility.

  • Storage: Immediately use the solution or transfer to single-use aliquots and store at -20°C or colder.

Section 4: Protocol for Extraction and Purification

This section outlines a general workflow for the bioassay-guided extraction and purification of cyclodepsipeptides from cyanobacterial biomass.[9][10]

Extraction
  • Biomass Harvesting: Collect cyanobacterial biomass and lyophilize or air-dry it.

  • Solvent Extraction: Extract the dried biomass multiple times (e.g., 3x) with an organic solvent mixture, such as Ethyl Acetate-Methanol (EtOAc-MeOH).[10]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Solvent Partitioning
  • Liquid-Liquid Partitioning: To separate compounds based on polarity, partition the crude extract between an immiscible polar and non-polar solvent system (e.g., n-hexane and 90% aqueous MeOH).[11]

  • Fraction Collection: Collect the different solvent layers. Cyclodepsipeptides are often found in the more polar organic fraction (e.g., the MeOH fraction).[11] Evaporate the solvent to yield a semi-purified fraction.

Chromatographic Purification
  • Initial Chromatography: Subject the active fraction to column chromatography (e.g., vacuum liquid chromatography on silica gel) using a gradient of solvents with increasing polarity (e.g., n-hexane to EtOAc, then Dichloromethane to MeOH) to obtain multiple subfractions.[11]

  • Bioassay Guidance: Test the cytotoxic or other biological activity of each subfraction to identify the most active ones for further purification.[9]

  • Final Purification (RP-HPLC): Purify the active subfractions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][12]

    • Stationary Phase: A C18 or C4 modified silica column is commonly used.[12][13]

    • Mobile Phase: A gradient of water and acetonitrile (ACN), often containing 0.1% Trifluoroacetic Acid (TFA), is used to elute the compounds based on their hydrophobicity.[12]

    • Detection: Monitor the elution profile using a UV detector, typically at 210–220 nm.[12]

  • Characterization: Collect fractions containing the pure peptide, pool them, and remove the solvent (e.g., by lyophilization).[12] Confirm the structure and purity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[14][15]

G Figure 1: General Workflow for Extraction and Purification cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification Biomass Cyanobacterial Biomass Solvent Organic Solvent Extraction (e.g., EtOAc-MeOH) Biomass->Solvent Crude Crude Extract Solvent->Crude Partition Solvent Partitioning (e.g., Hexane/MeOH) Crude->Partition SemiPure Semi-Purified Fraction Partition->SemiPure Silica Silica Gel Chromatography SemiPure->Silica Bioassay Bioassay of Fractions Silica->Bioassay HPLC Reversed-Phase HPLC Bioassay->HPLC Pure Pure Cyclodepsipeptide HPLC->Pure

Caption: Figure 1: General Workflow for Extraction and Purification.

Section 5: Protocol for In Vitro Cytotoxicity Assay

This protocol describes a common method to evaluate the cytotoxic activity of cyclodepsipeptides against cancer cell lines using a resazurin-based assay.[16]

Materials
  • Human cancer cell line (e.g., A549, HT-29, MCF7).[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottomed cell culture plates.

  • Cyclodepsipeptide stock solution (e.g., in DMSO).

  • Resazurin sodium salt solution.

  • Phosphate-Buffered Saline (PBS).

  • Positive control (e.g., 1% Triton X-100 or Doxorubicin).[9][16]

  • Negative control (e.g., vehicle solvent like 0.1% DMSO).[9]

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the cyclodepsipeptide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 4-18 hours, or until the color of the negative control wells changes from blue to pink.[16]

  • Measure Absorbance: Measure the absorbance (or fluorescence) on a microplate reader at the appropriate wavelengths (e.g., 570 nm and 600 nm for absorbance).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Figure 2: Workflow for In Vitro Cytotoxicity Assay Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Compound Dilutions & Controls Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 Resazurin 5. Add Resazurin Reagent Incubate2->Resazurin Incubate3 6. Incubate 4-18h Resazurin->Incubate3 Read 7. Read Plate (Absorbance/Fluorescence) Incubate3->Read Analyze 8. Calculate % Viability & Determine IC₅₀ Read->Analyze

Caption: Figure 2: Workflow for In Vitro Cytotoxicity Assay.

Table 2: Example Cytotoxic Activities of Cyclodepsipeptides
CompoundOrganism SourceCell LineIC₅₀ / GI₅₀ ValueReference
Sansalvamide AFusarium sp.HCT-116 (Colon)9.8 µg/mL[4]
ZygosporamideZygosporium masoniiSF-268 (CNS)6.5 nM[4]
Avenamide AFusarium avenaceumA549 (Lung)6.52 µM[9]
Enniatin BFusarium avenaceumA549 (Lung)10.51 µM[9]
Chaetomiamide AChaetomium sp.HL-60 (Leukemia)35.2 µM[17]

Section 6: Known Mechanisms of Action and Signaling Pathways

The pharmacological actions of cyclodepsipeptides are diverse and often based on specific interactions with cellular components and signal transduction pathways.[2][3] While many mechanisms are still under investigation, some have been partially elucidated.

  • Ionophoric Properties: A common feature of many cyclodepsipeptides is their ability to transport ions across biological membranes, although this is not always correlated with their primary pharmacological action.[2][3]

  • Microtubule Disruption: Some cyanobacterial cyclodepsipeptides, such as the cryptophycins, are potent inhibitors of microtubule assembly, leading to cell cycle arrest and apoptosis, making them of interest for cancer therapy.[4]

  • HDAC Inhibition: Certain cyclodepsipeptides, like largazole, act as potent inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression. This mechanism is a validated target in oncology.[5][18]

  • PI3K/Akt Pathway Inhibition: The fungal cyclodepsipeptide Beauvericin has been shown to ameliorate experimental colitis by inhibiting activated T cells through the downregulation of the PI3K/Akt signaling pathway.[4][19]

G Figure 3: General Model of Cyclodepsipeptide Action CDP Cyanobacterial Cyclodepsipeptide Membrane Cell Membrane Target Intracellular Target (e.g., HDAC, Tubulin, Kinase) CDP->Target Binds to Pathway Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest, Gene Expression Change) Pathway->Response Leads to

Caption: Figure 3: General Model of Cyclodepsipeptide Action.

References

Experimental design for testing the efficacy of Rivulariapeptolide 988 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 988 is a cyclic depsipeptide belonging to a family of serine protease inhibitors isolated from cyanobacteria.[1][2][3][4] Serine protease inhibitors have garnered significant interest in drug discovery due to their therapeutic potential in various diseases, including cancer and viral infections.[2] This document provides a detailed experimental design for evaluating the in vitro efficacy of Rivulariapeptolide 988, with a primary focus on its potential as an anti-cancer agent. The protocols outlined herein describe a systematic approach, from initial cytotoxicity screening to more in-depth mechanistic studies.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vitro evaluation of Rivulariapeptolide 988.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Investigation cluster_pathway Phase 3: Signaling Pathway Analysis A Dose-Response Cytotoxicity Screening (MTT Assay) B Determination of IC50 Values A->B C Apoptosis Induction (Annexin V/PI Staining) B->C Proceed if cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D Proceed if cytotoxic E Serine Protease Inhibition Assay C->E D->E F Western Blot Analysis of Apoptotic and Cell Cycle Proteins E->F

Caption: A stepwise approach to characterizing the in vitro anti-cancer effects of Rivulariapeptolide 988.

Phase 1: Initial Screening

Dose-Response Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of Rivulariapeptolide 988 on a panel of human cancer cell lines. A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method to assess cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of Rivulariapeptolide 988 in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Data Presentation: IC50 Values of Rivulariapeptolide 988

Cell LineIncubation Time (h)Rivulariapeptolide 988 IC50 (µM)Doxorubicin IC50 (µM)
HeLa 2445.21.8
4825.80.9
7212.50.5
MCF-7 2460.12.5
4838.71.2
7220.30.7
A549 24>1003.1
4875.41.5
7248.90.8

Phase 2: Mechanistic Investigation

Based on the IC50 values, further experiments should be conducted to elucidate the mechanism of cell death induced by Rivulariapeptolide 988.

Apoptosis Induction

Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with Rivulariapeptolide 988 at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control 95.22.11.51.2
Rivulariapeptolide 988 (IC50) 48.725.320.15.9
Doxorubicin (Positive Control) 35.630.828.55.1
Cell Cycle Analysis

To determine if Rivulariapeptolide 988 affects cell cycle progression, flow cytometry analysis of PI-stained cells can be performed.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 60.525.214.3
Rivulariapeptolide 988 (IC50) 45.120.834.1
Nocodazole (Positive Control) 10.215.574.3

Phase 3: Signaling Pathway Analysis

Given that Rivulariapeptolide 988 is a serine protease inhibitor, it is crucial to investigate its effects on relevant signaling pathways.

Serine Protease Inhibition and Downstream Effects

A proposed mechanism is that Rivulariapeptolide 988 inhibits intracellular serine proteases, leading to the activation of apoptotic pathways and cell cycle arrest.

signaling_pathway cluster_pathway Proposed Signaling Pathway R988 Rivulariapeptolide 988 Protease Intracellular Serine Proteases R988->Protease Inhibition ProCaspase Pro-Caspase-3 Protease->ProCaspase Inhibition of activation CyclinB1 Cyclin B1/CDK1 Complex Protease->CyclinB1 Regulation Caspase Active Caspase-3 ProCaspase->Caspase Activation PARP PARP Caspase->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis G2M G2/M Arrest CyclinB1->G2M

Caption: Proposed mechanism of Rivulariapeptolide 988-induced apoptosis and cell cycle arrest.

Western Blot Analysis

To validate the proposed pathway, Western blotting can be used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with Rivulariapeptolide 988, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Caspase-3, PARP, Cyclin B1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Protein Expression Levels

ProteinVehicle ControlRivulariapeptolide 988 (IC50)Fold Change
Cleaved Caspase-3 1.03.5+3.5
Cleaved PARP 1.04.2+4.2
Cyclin B1 1.00.4-2.5
β-actin 1.01.0-

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of Rivulariapeptolide 988. The described experiments will enable researchers to assess its cytotoxic and anti-proliferative activities and to gain insights into its mechanism of action. The data generated from these studies will be crucial for the further development of Rivulariapeptolide 988 as a potential therapeutic agent.

References

Application Note: A Fluorescence-Based Assay for Determining the Inhibitory Activity of Rivulariapeptolide 988

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rivulariapeptolides are a class of cyclic peptides isolated from cyanobacteria of the genus Rivularia. These natural products have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities. This application note describes a robust, fluorescence-based assay for the functional characterization of a novel compound, Rivulariapeptolide 988. The protocol herein provides a high-throughput-compatible method to determine the inhibitory activity of Rivulariapeptolide 988 against the serine protease, chymotrypsin, by utilizing a Förster Resonance Energy Transfer (FRET) substrate.

The assay is founded on the principle that the cleavage of a specific FRET-based peptide substrate by chymotrypsin results in a measurable increase in fluorescence. In its intact state, the substrate, which contains a fluorophore and a quencher in close proximity, exhibits minimal fluorescence due to the quenching effect. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a quantifiable fluorescent signal. The presence of an active inhibitor, such as Rivulariapeptolide 988, prevents this cleavage, thereby resulting in a dose-dependent decrease in the fluorescent signal. This method provides a sensitive and quantitative measure of the inhibitory potency of Rivulariapeptolide 988.

Principle of the Assay

The core of this assay is a FRET-based substrate designed for chymotrypsin. This substrate consists of a short peptide sequence recognized by the enzyme, flanked by a fluorescent donor molecule (e.g., aminocoumarin) and a quencher molecule (e.g., dinitrophenyl). When the substrate is intact, the energy from the excited donor is non-radiatively transferred to the quencher, resulting in a low fluorescence signal. In the presence of active chymotrypsin, the peptide backbone is cleaved, separating the donor and quencher. This separation disrupts FRET, leading to a significant increase in the fluorescence of the donor. Rivulariapeptolide 988, if it possesses inhibitory activity, will prevent the substrate cleavage, and thus the fluorescence signal will remain low. The inhibitory effect can be quantified by measuring the fluorescence intensity at various concentrations of the peptide.

cluster_0 Intact FRET Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore_1 Fluorophore Quencher_1 Quencher Fluorophore_1->Quencher_1 FRET Peptide_1 Peptide Substrate Fluorophore_2 Fluorophore Peptide_2 Cleaved Peptides Quencher_2 Quencher Chymotrypsin Chymotrypsin Chymotrypsin->Fluorophore_2 Cleavage Rivulariapeptolide_988 Rivulariapeptolide 988 Rivulariapeptolide_988->Chymotrypsin Inhibition

Caption: Mechanism of the FRET-based chymotrypsin inhibition assay.

Experimental Protocols

Materials and Reagents
  • Rivulariapeptolide 988: Stock solution prepared in DMSO (e.g., 10 mM).

  • Chymotrypsin: (e.g., from bovine pancreas, TPCK-treated, lyophilized powder). Prepare a stock solution in 1 mM HCl and dilute to the working concentration in assay buffer.

  • FRET Substrate: (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC). Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.

  • DMSO: ACS grade.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

Assay Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • On the day of the experiment, prepare fresh working solutions of chymotrypsin and the FRET substrate in the assay buffer.

    • Prepare a serial dilution of Rivulariapeptolide 988 in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the Rivulariapeptolide 988 dilution series (or vehicle control).

    • Add 25 µL of the chymotrypsin working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.

  • Controls:

    • Positive Control (100% activity): Contains assay buffer, DMSO (vehicle), and chymotrypsin.

    • Negative Control (0% activity): Contains assay buffer, DMSO, and no chymotrypsin.

    • Inhibitor Controls: Contains assay buffer, chymotrypsin, and varying concentrations of Rivulariapeptolide 988.

A Prepare Reagent Working Solutions (Buffer, Enzyme, Substrate, Inhibitor) B Add 50 µL of Rivulariapeptolide 988 or Vehicle to Wells A->B C Add 25 µL of Chymotrypsin Solution B->C D Incubate for 15 min at RT C->D E Add 25 µL of FRET Substrate Solution D->E F Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) E->F G Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 F->G cluster_Input Inputs cluster_Process Assay cluster_Output Outputs Inhibitor Rivulariapeptolide 988 Binding Inhibitor-Enzyme Binding Inhibitor->Binding Enzyme Chymotrypsin Enzyme->Binding Substrate FRET Substrate Reaction Enzymatic Reaction Substrate->Reaction Binding->Reaction Inhibition Fluorescence Fluorescence Signal Reaction->Fluorescence IC50 IC50 Value Fluorescence->IC50

Rivulariapeptolide 988: A Potent Serine Protease Inhibitor for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 988 is a naturally occurring cyclodepsipeptide that has been identified as a highly potent inhibitor of serine proteases, particularly chymotrypsin.[1] Its nanomolar potency and selectivity make it a valuable tool compound for researchers investigating the physiological and pathological roles of these enzymes. This document provides detailed application notes and experimental protocols for the use of Rivulariapeptolide 988 in biological research, with a focus on its application in studying protease-mediated cell signaling.

Biological Activity and Mechanism of Action

Rivulariapeptolide 988 belongs to a family of chymotrypsin-binding cyclodepsipeptides.[1] It acts as a competitive inhibitor, binding to the active site of serine proteases and preventing the hydrolysis of their substrates. Its potent inhibitory activity against chymotrypsin makes it a suitable tool for dissecting the roles of this protease in complex biological systems.

Quantitative Data

The inhibitory potency of Rivulariapeptolide 988 against various serine proteases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 (nM)
Chymotrypsin95.46
Elastase15.29
Proteinase K85.50

Data obtained from fluorometric substrate competition assays.[1][2]

Application Notes: A Tool for Investigating Protease-Activated Receptor (PAR) Signaling

Recent research has implicated chymotrypsin in the regulation of cellular signaling through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Specifically, chymotrypsin can cleave and activate PAR2, leading to downstream signaling events, while it can also cleave PAR1, rendering it unresponsive to its canonical agonist, thrombin. This differential regulation of PAR signaling by chymotrypsin presents a compelling area of investigation where Rivulariapeptolide 988 can be a critical tool.

By selectively inhibiting chymotrypsin activity, Rivulariapeptolide 988 allows researchers to:

  • Elucidate the role of chymotrypsin in PAR2-mediated signaling: Investigate the involvement of chymotrypsin in cellular processes regulated by PAR2, such as inflammation, pain, and tissue repair.

  • Probe the crosstalk between different proteases and PARs: Delineate the specific contribution of chymotrypsin to PAR signaling in the presence of other proteases.

  • Validate chymotrypsin as a therapeutic target: Assess the potential of chymotrypsin inhibition in diseases where PAR signaling is dysregulated.

A key pathway activated by PAR2 is the mobilization of intracellular calcium and the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. Rivulariapeptolide 988 can be used to confirm the dependence of these signaling events on chymotrypsin activity.

Experimental Protocols

Protocol 1: Determination of IC50 of Rivulariapeptolide 988 against Chymotrypsin

This protocol describes a fluorometric substrate competition assay to determine the half-maximal inhibitory concentration (IC50) of Rivulariapeptolide 988 against chymotrypsin.

Materials:

  • Bovine chymotrypsin (Sigma-Aldrich)

  • Fluorogenic chymotrypsin substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC, Calbiochem)

  • Rivulariapeptolide 988

  • Assay Buffer: 10 mM Ammonium Acetate, pH 4.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve Rivulariapeptolide 988 in DMSO to create a stock solution (e.g., 1 mM).

    • Prepare a serial dilution of Rivulariapeptolide 988 in Assay Buffer to achieve a range of concentrations for the assay (e.g., 0.1 nM to 10 µM).

    • Dissolve bovine chymotrypsin in Assay Buffer to a final concentration of 300 nM.

    • Dissolve the fluorogenic substrate in Assay Buffer to a final concentration of 150 µM.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the serially diluted Rivulariapeptolide 988 solutions to the respective wells.

    • Include a "no inhibitor" control (Assay Buffer with DMSO equivalent to the highest inhibitor concentration) and a "no enzyme" control (Assay Buffer only).

    • Add 25 µL of the 300 nM chymotrypsin solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 25°C for 40 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure Fluorescence:

    • Add 25 µL of the 150 µM fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 25°C, with readings taken every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the reaction velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of chymotrypsin activity against the logarithm of the Rivulariapeptolide 988 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Chymotrypsin_PAR_Signaling Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation PAR1 PAR1 Chymotrypsin->PAR1 Cleavage & Disarming Rivulariapeptolide Rivulariapeptolide 988 Rivulariapeptolide->Chymotrypsin G_protein G Protein Activation PAR2->G_protein PAR1_disarmed Disarmed PAR1 (Unresponsive to Thrombin) PAR1->PAR1_disarmed PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_response Cellular Responses (e.g., IL-10 upregulation) Ca_release->Cellular_response ERK_pathway Raf-MEK-ERK1/2 Pathway PKC->ERK_pathway ERK_activation ERK1/2 Activation ERK_pathway->ERK_activation ERK_activation->Cellular_response

Caption: Chymotrypsin-mediated PAR2 activation and PAR1 disarming.

Experimental Workflow Diagram

IC50_Determination_Workflow start Start prep_reagents Prepare Reagents: - Rivulariapeptolide 988 serial dilution - Chymotrypsin solution - Fluorogenic substrate solution start->prep_reagents setup_plate Set up 96-well plate: - Add inhibitor dilutions - Add chymotrypsin prep_reagents->setup_plate pre_incubate Pre-incubate at 25°C for 40 min setup_plate->pre_incubate add_substrate Add fluorogenic substrate to all wells pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex: 360-380 nm, Em: 460 nm) add_substrate->measure_fluorescence analyze_data Data Analysis: - Calculate initial reaction velocities - Normalize to control - Plot dose-response curve measure_fluorescence->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination of Rivulariapeptolide 988.

References

Application Notes and Protocols for the Synthesis of Rivulariapeptolide 988 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolides are a class of cyclic depsipeptides isolated from cyanobacteria that have garnered significant interest due to their potent inhibitory activity against serine proteases, such as chymotrypsin and elastase. Rivulariapeptolide 988 is a notable member of this family. The structural complexity and biological activity of these natural products make them attractive targets for total synthesis and the development of novel therapeutic agents. These application notes provide a comprehensive overview of the methods for synthesizing analogs of Rivulariapeptolide 988, focusing on a solid-phase peptide synthesis (SPPS) approach. The protocols are based on established methods for the synthesis of related Ahp (3-amino-6-hydroxy-2-piperidone)-containing cyclic depsipeptides, providing a robust framework for the generation of a diverse range of analogs.

Core Structure and Synthetic Strategy

Rivulariapeptolide 988 is characterized by a cyclic depsipeptide core containing several non-proteinogenic amino acids, including an N-methylated amino acid and the unique Ahp moiety, which is crucial for its bioactivity. A variable fatty acid chain is attached to the N-terminus. The general synthetic strategy for Rivulariapeptolide 988 analogs involves the following key stages:

  • Solid-Phase Assembly of the Linear Depsipeptide: The linear precursor is constructed on a solid support using Fmoc-based SPPS. This allows for the sequential addition of protected amino acids and the fatty acid chain.

  • Incorporation of Non-Proteinogenic Residues: Specialized building blocks and coupling conditions are required for the incorporation of the Ahp precursor and N-methylated amino acids.

  • Macrolactamization: Following cleavage from the solid support, the linear peptide undergoes an intramolecular cyclization to form the macrolactam ring.

  • Final Deprotection and Purification: Removal of any remaining protecting groups and purification by chromatography yields the final Rivulariapeptolide analog.

A schematic representation of the overall synthetic workflow is presented below.

Synthesis_Workflow Resin Solid Support (Resin) Linear_Peptide Linear Depsipeptide Assembly (SPPS) Resin->Linear_Peptide Fmoc-SPPS Cleavage Cleavage from Resin Linear_Peptide->Cleavage TFA Cocktail Cyclization Macrolactamization Cleavage->Cyclization Coupling Reagents Purification Purification Cyclization->Purification RP-HPLC Analog Rivulariapeptolide Analog Purification->Analog

Caption: General workflow for the solid-phase synthesis of Rivulariapeptolide analogs.

Experimental Protocols

The following protocols are based on the successful solid-phase synthesis of Symplocamide A, a closely related Ahp-containing cyclodepsipeptide, and can be adapted for the synthesis of various Rivulariapeptolide 988 analogs.

Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol describes the assembly of the linear peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-amino acids and the Fmoc-Ahp(precursor)-OH)

  • Fatty acid of choice

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation solution to the resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • N-Methyl Amino Acid Coupling: For the coupling of N-methylated amino acids, use HATU (4 eq.) and DIEA (8 eq.) as the coupling reagents in DMF. The reaction time may need to be extended to 4 hours.

  • Fatty Acid Acylation: Couple the desired fatty acid to the N-terminus of the peptide chain using the standard DIC/OxymaPure coupling protocol.

  • Sequence Assembly: Repeat steps 2-5 for each amino acid in the sequence of the target Rivulariapeptolide analog.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Macrolactamization

This protocol describes the head-to-tail cyclization of the linear depsipeptide.

Materials:

  • Crude linear depsipeptide

  • Anhydrous DMF

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (typically 0.5-1 mM).

  • Add BOP (1.5 eq.) and DIEA (3 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by LC-MS.

  • Once the reaction is complete, remove the DMF under high vacuum.

Protocol 3: Purification and Characterization

Procedure:

  • Dissolve the crude cyclic peptide in a minimal amount of DMF or DMSO.

  • Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure Rivulariapeptolide analog.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table provides representative data for the synthesis of a hypothetical Rivulariapeptolide 988 analog, illustrating the expected yields and characterization data. Actual results may vary depending on the specific analog being synthesized.

StepDescriptionReagentsTime (h)Yield (%)Analytical Data
1Fmoc-Ala loading on Rink Amide resinFmoc-Ala-OH, DIC, Oxyma2~95 (loading)Kaiser Test
2Chain elongation (n cycles)Fmoc-AA-OH, DIC, Oxyma2 per cycle>98 per cycleKaiser Test
3N-methylation (if applicable)(CH₃)₂SO₄, DBU1~80LC-MS
4Fatty acid couplingFatty Acid, DIC, Oxyma2>90LC-MS
5Cleavage from resinTFA/TIS/H₂O3~85 (crude)LC-MS
6MacrolactamizationBOP, DIEA24~40-60LC-MS
7PurificationPreparative RP-HPLC->95 (pure)HRMS, NMR

Signaling Pathways and Logical Relationships

The synthesis of Rivulariapeptolide analogs involves a series of logical steps, from the selection of building blocks to the final cyclization strategy. The choice of protecting groups and coupling reagents is critical to avoid side reactions and ensure high yields.

Logical_Relationships cluster_SPPS Solid-Phase Peptide Synthesis cluster_Post_SPPS Post-Synthesis Modifications Resin Resin Selection Assembly Stepwise Assembly Resin->Assembly Protecting_Groups Protecting Group Strategy (Fmoc) Protecting_Groups->Assembly Coupling_Reagents Coupling Reagents (DIC/Oxyma, HATU) Coupling_Reagents->Assembly Building_Blocks Amino Acid & Fatty Acid Building Blocks Building_Blocks->Assembly Cleavage Cleavage Strategy Assembly->Cleavage Cyclization Macrolactamization Strategy Cleavage->Cyclization Purification Purification Method Cyclization->Purification

Caption: Key considerations and logical flow in the synthesis of Rivulariapeptolide analogs.

Conclusion

The synthetic methods outlined in these application notes provide a robust platform for the generation of Rivulariapeptolide 988 analogs. By employing solid-phase peptide synthesis, researchers can efficiently assemble the linear precursors and subsequently perform macrolactamization to obtain the desired cyclic depsipeptides. The modular nature of this approach allows for the systematic modification of the fatty acid chain, the amino acid sequence, and the degree of N-methylation, enabling the exploration of structure-activity relationships and the development of novel protease inhibitors with improved pharmacological properties. Careful optimization of coupling and cyclization conditions is essential for achieving high yields and purity of the final products.

Troubleshooting & Optimization

Overcoming low yield in the purification of Rivulariapeptolide 988

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the purification of Rivulariapeptolide 988.

Troubleshooting Guides

Issue 1: Low Recovery of Rivulariapeptolide 988 After Initial Extraction

Q1: My initial crude extract shows low bioactivity or a weak signal for Rivulariapeptolide 988. What are the potential causes and how can I improve my extraction efficiency?

A1: Low recovery from the initial extraction is a common issue. Several factors could be contributing to this, from the choice of solvent to the physical disruption of the cyanobacterial cells.

Potential Causes and Solutions:

  • Inefficient Cell Lysis: Cyanobacterial cell walls can be robust. If not sufficiently disrupted, the target compound will remain trapped within the cells.

    • Troubleshooting Steps:

      • Mechanical Disruption: Ensure thorough cell lysis by using methods like bead beating, sonication, or freeze-thaw cycles prior to solvent extraction.

      • Enzymatic Lysis: Consider using lysozyme to aid in breaking down the cell walls.

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical for selectively dissolving Rivulariapeptolide 988 while minimizing the co-extraction of interfering compounds.

    • Troubleshooting Steps:

      • Solvent Polarity: Rivulariapeptolides are depsipeptides and typically require a moderately polar solvent for efficient extraction. A commonly used solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 2:1 DCM:MeOH).

      • Solvent Screening: If yield remains low, perform small-scale parallel extractions with different solvent systems to identify the optimal one for your biomass.

  • Compound Degradation: Rivulariapeptolide 988 may be susceptible to degradation by endogenous enzymes released during cell lysis or due to unfavorable pH or temperature conditions.

    • Troubleshooting Steps:

      • Temperature Control: Perform the extraction at low temperatures (e.g., 4°C) to minimize enzymatic activity.

      • pH Monitoring: Ensure the pH of the extraction buffer is maintained within a stable range. While specific stability data for Rivulariapeptolide 988 is limited, many peptides are most stable at a slightly acidic to neutral pH (pH 4-7).

      • Rapid Processing: Minimize the time between cell harvesting and extraction to reduce the chance of degradation.

Issue 2: Significant Loss of Compound During Solid-Phase Extraction (SPE) Cleanup

Q2: I'm losing a significant amount of Rivulariapeptolide 988 during the solid-phase extraction (SPE) step. How can I optimize my SPE protocol to improve recovery?

A2: Solid-phase extraction is a critical step for sample cleanup and concentration, but it can also be a source of sample loss if not properly optimized.

Potential Causes and Solutions:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is crucial for retaining the target compound while allowing impurities to pass through.

    • Troubleshooting Steps:

      • Reversed-Phase Sorbents: For moderately polar compounds like Rivulariapeptolide 988, C18 or other polymeric reversed-phase sorbents are generally suitable.

      • Sorbent Screening: Test different sorbents (e.g., C8, C18, polymeric) in small-scale experiments to determine which provides the best retention and recovery.

  • Poor Method Optimization: Each step of the SPE process (conditioning, loading, washing, and eluting) needs to be carefully optimized.

    • Troubleshooting Steps:

      • Conditioning: Ensure the sorbent is properly conditioned and equilibrated with a solvent similar in polarity to your sample solvent.

      • Loading: Load the sample at a slow flow rate to allow for adequate interaction between the analyte and the sorbent. Avoid overloading the cartridge.

      • Washing: The wash solvent should be strong enough to remove impurities but not so strong that it elutes the target compound. Gradually increase the organic solvent concentration in the wash steps to find the optimal balance.

      • Elution: The elution solvent should be strong enough to fully recover the compound from the sorbent. A common starting point is a high concentration of an organic solvent like methanol or acetonitrile, possibly with a modifier like trifluoroacetic acid (TFA) to improve peptide solubility.

  • Irreversible Binding: The compound may be irreversibly binding to the sorbent material.

    • Troubleshooting Steps:

      • Alternative Sorbents: If recovery is consistently low despite optimization, try a different type of sorbent with a different chemistry.

      • Elution Solvent Strength: Experiment with stronger elution solvents or a combination of solvents.

Issue 3: Low Yield and Purity After Preparative High-Performance Liquid Chromatography (HPLC)

Q3: My final purification step using preparative HPLC is resulting in a low yield and/or poor purity of Rivulariapeptolide 988. What can I do to improve the outcome?

A3: Preparative HPLC is a powerful tool for final purification, but achieving high yield and purity requires careful method development and execution.

Potential Causes and Solutions:

  • Suboptimal Column Chemistry and Dimensions: The choice of stationary phase and column size is critical for achieving good separation.

    • Troubleshooting Steps:

      • Stationary Phase: C18 columns are commonly used for peptide purification. Consider columns with different pore sizes or end-capping to improve peak shape and resolution.

      • Column Dimensions: Ensure the column is not overloaded. The amount of crude material that can be loaded depends on the column's internal diameter and length.

  • Inefficient Mobile Phase Gradient: The gradient of the mobile phase dictates the separation of the target compound from impurities.

    • Troubleshooting Steps:

      • Analytical to Preparative Scale-Up: Develop and optimize the separation on an analytical HPLC column first. This allows for rapid testing of different mobile phases and gradients with minimal sample and solvent consumption. Once a good separation is achieved, scale up the method to the preparative column.

      • Shallow Gradient: Employ a shallow gradient around the elution time of Rivulariapeptolide 988 to maximize resolution from closely eluting impurities.

      • Mobile Phase Additives: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in the mobile phase can significantly improve peak shape and resolution for peptides.

  • Compound Precipitation or Adsorption: The compound may be precipitating on the column or adsorbing to the tubing or vials.

    • Troubleshooting Steps:

      • Solubility: Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, a small amount of organic solvent can be added to the sample.

      • System Passivation: For sensitive peptides, passivating the HPLC system with a strong acid or a chelating agent can help reduce non-specific adsorption.

  • Fraction Collection Issues: Improper fraction collection can lead to the loss of the purified compound.

    • Troubleshooting Steps:

      • Peak Detection: Ensure the peak corresponding to Rivulariapeptolide 988 is being accurately detected and that the fraction collector is triggered at the correct times.

      • Broad Peaks: If the peak is broad, collect smaller fractions across the entire peak to avoid including impurities from the leading or tailing edges.

Frequently Asked Questions (FAQs)

Q4: What is a typical starting biomass of cyanobacteria required to obtain a reasonable amount of Rivulariapeptolide 988?

A4: The yield of secondary metabolites from cyanobacteria can vary significantly depending on the strain, culture conditions, and extraction efficiency. Based on published data, a successful purification yielding 1.3 mg of Rivulariapeptolide 988 was achieved from a larger-scale cultivation. It is advisable to start with a sufficient amount of biomass (e.g., tens of grams of dried biomass) to ensure enough crude extract for multiple purification steps and optimization experiments.

Q5: Are there any known stability issues with Rivulariapeptolide 988 that I should be aware of during purification?

A5: While specific stability studies on Rivulariapeptolide 988 are not extensively published, peptides, in general, can be susceptible to degradation under certain conditions. It is prudent to take the following precautions:

  • Avoid Extreme pH: Maintain the pH of your solutions in a slightly acidic to neutral range (pH 4-7).

  • Keep Samples Cold: Perform all purification steps at low temperatures (4°C) whenever possible to minimize enzymatic degradation and chemical instability.

  • Protect from Light: Some natural products are light-sensitive. Store extracts and purified fractions in amber vials or protected from direct light.

  • Use Fresh Solvents: Use high-purity, HPLC-grade solvents to avoid introducing reactive impurities.

Q6: What analytical techniques are recommended to monitor the purification of Rivulariapeptolide 988?

A6: A combination of techniques is recommended to track the target compound throughout the purification process:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a photodiode array (PDA) or UV detector is essential for monitoring the purity of fractions. Peptides typically absorb UV light around 210-220 nm (peptide bond) and 280 nm (if aromatic amino acids are present).

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended. This allows for the unambiguous identification of the fraction containing Rivulariapeptolide 988 based on its specific mass-to-charge ratio (m/z).

  • Bioassays: If a specific bioactivity of Rivulariapeptolide 988 (e.g., protease inhibition) is known, this can be used to screen fractions and identify those containing the active compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Cyanobacterial Peptides (Hypothetical Data)

Extraction Solvent SystemRelative Yield of Target Peptide (%)Notes
100% Methanol65May co-extract polar impurities.
100% Dichloromethane (DCM)40Less effective for moderately polar peptides.
2:1 DCM:Methanol95Good balance of polarity for depsipeptides.
1:1 Ethyl Acetate:Methanol80Another effective combination to consider.
100% Acetone70Can be effective but may extract pigments.

Table 2: Influence of Mobile Phase Additive on Peak Shape in Preparative HPLC (Hypothetical Data)

Mobile Phase AdditivePeak Asymmetry FactorPeak Width at Half Height (min)
None2.51.8
0.1% Formic Acid1.81.2
0.1% Trifluoroacetic Acid (TFA)1.20.8

Experimental Protocols

Protocol 1: Extraction of Rivulariapeptolide 988 from Cyanobacterial Biomass

  • Harvesting: Harvest cyanobacterial biomass by centrifugation or filtration.

  • Lyophilization: Freeze-dry the biomass to a constant weight.

  • Cell Lysis (Optional but Recommended): Resuspend the dried biomass in a suitable buffer and subject it to mechanical disruption (e.g., bead beating for 3 x 5 minutes with cooling on ice in between).

  • Solvent Extraction:

    • Add a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH) to the lysed biomass (e.g., 10 mL of solvent per gram of dry biomass).

    • Stir the suspension at 4°C for at least 4 hours.

    • Separate the solvent from the biomass by centrifugation or filtration.

    • Repeat the extraction process on the biomass pellet two more times with fresh solvent.

  • Solvent Evaporation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude Extract

  • Cartridge Selection: Use a C18 SPE cartridge. The bed weight will depend on the amount of crude extract to be processed.

  • Conditioning:

    • Wash the cartridge with one column volume of methanol.

    • Wash the cartridge with one column volume of water.

    • Equilibrate the cartridge with one column volume of the initial loading solvent (e.g., 10% methanol in water).

  • Loading:

    • Dissolve the crude extract in a minimal amount of the loading solvent.

    • Load the sample onto the conditioned cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with two column volumes of 10% methanol in water to remove highly polar impurities.

    • Wash the cartridge with two column volumes of 40% methanol in water to remove moderately polar impurities.

  • Elution:

    • Elute the Rivulariapeptolide 988 from the cartridge with two column volumes of 90% methanol in water.

  • Solvent Evaporation: Evaporate the solvent from the eluate to obtain the semi-purified extract.

Protocol 3: Preparative HPLC Purification

  • Column: Kinetex 5 µm C18 100 Å column (or equivalent).

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Gradient (Example):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 60% B (linear gradient)

    • 25-30 min: 60% to 95% B (wash step)

    • 30-35 min: 95% B (hold)

    • 35-40 min: 95% to 30% B (re-equilibration)

  • Flow Rate: Dependent on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 220 nm and 280 nm.

  • Injection and Fraction Collection:

    • Dissolve the semi-purified extract in the initial mobile phase (30% B).

    • Inject the sample onto the column.

    • Collect fractions across the peak corresponding to the retention time of Rivulariapeptolide 988 (determined from analytical runs).

  • Purity Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of Rivulariapeptolide 988.

  • Final Steps: Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_purification Final Purification cluster_analysis Analysis & Final Product Biomass Cyanobacterial Biomass Lysis Cell Lysis Biomass->Lysis Solvent_Extraction Solvent Extraction (e.g., 2:1 DCM:MeOH) Lysis->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18) Crude_Extract->SPE Semi_Purified Semi-Purified Extract SPE->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Pure_Fractions Pure Fractions Prep_HPLC->Pure_Fractions Analysis Purity Analysis (LC-MS) Pure_Fractions->Analysis Final_Product Purified Rivulariapeptolide 988 Analysis->Final_Product

Caption: Workflow for the purification of Rivulariapeptolide 988.

Troubleshooting_Logic Start Low Final Yield Check_Extraction Low Yield in Crude Extract? Start->Check_Extraction Check_SPE Significant Loss During SPE? Check_Extraction->Check_SPE No Optimize_Extraction Optimize Extraction: - Cell Lysis - Solvent Choice - Temperature/pH Check_Extraction->Optimize_Extraction Yes Check_HPLC Low Recovery from HPLC? Check_SPE->Check_HPLC No Optimize_SPE Optimize SPE: - Sorbent Selection - Wash/Elute Solvents - Flow Rate Check_SPE->Optimize_SPE Yes Optimize_HPLC Optimize Prep HPLC: - Column/Mobile Phase - Gradient - Fraction Collection Check_HPLC->Optimize_HPLC Yes Success Improved Yield Check_HPLC->Success No (Re-evaluate entire process) Optimize_Extraction->Check_SPE Optimize_SPE->Check_HPLC Optimize_HPLC->Success

Caption: Troubleshooting logic for low yield in purification.

Troubleshooting solubility issues with Rivulariapeptolide 988 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivulariapeptolide 988. The content is designed to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Rivulariapeptolide 988?

Rivulariapeptolide 988 is a naturally occurring cyclic depsipeptide. It is a potent inhibitor of serine proteases, with significant activity against chymotrypsin, elastase, and proteinase K. Due to its cyclic and hydrophobic nature, it often presents solubility challenges in aqueous solutions.

Technical Details for Rivulariapeptolide 988:

PropertyValue
Molecular Formula C₅₀H₆₈N₈O₁₃
Molecular Weight 989.1 g/mol [1]
CAS Number Not readily available. This is a natural product with primary literature citations for its isolation and characterization.
Appearance White to off-white lyophilized powder
Storage Store at -20°C for long-term stability.

Q2: I am having trouble dissolving Rivulariapeptolide 988 in my aqueous buffer. What are the recommended starting solvents?

Due to its hydrophobic nature, Rivulariapeptolide 988 has very low solubility in purely aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.

Recommended organic solvents for creating a stock solution include:

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

Q3: What is the maximum recommended concentration of organic solvent in my final aqueous buffer?

The final concentration of the organic co-solvent should be kept to a minimum to avoid interfering with your biological assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive primary cells, it is advisable to keep it below 0.1%. Always include a vehicle control (buffer with the same concentration of organic solvent) in your experiments to account for any solvent effects.

Q4: Can I use pH adjustment to improve the solubility of Rivulariapeptolide 988?

Rivulariapeptolide 988 is a neutral cyclic peptide and lacks readily ionizable functional groups. Therefore, altering the pH of the aqueous buffer is unlikely to significantly improve its solubility. The primary approach for solubilization should be the use of organic co-solvents.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with Rivulariapeptolide 988.

Problem: Precipitate forms when diluting the organic stock solution into the aqueous buffer.

This is a common issue when the concentration of the peptide exceeds its solubility limit in the final aqueous buffer/co-solvent mixture.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of Rivulariapeptolide 988 in your assay.

  • Optimize the Co-solvent Concentration: While keeping the final co-solvent concentration low is important, a slight increase may be necessary to maintain solubility. Perform a pilot experiment to determine the maximum tolerable co-solvent concentration for your specific assay.

  • Slow, Stepwise Dilution: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring the buffer. This helps to avoid localized high concentrations of the peptide that can lead to precipitation.

  • Sonication: After dilution, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes) to help break up any small aggregates that may have formed.

  • Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent potential degradation of the peptide.

Problem: The lyophilized powder does not dissolve in the initial organic solvent.

This is a less common issue but can occur if the peptide has aggregated.

Solutions:

  • Sonication: Use a bath sonicator to aid in the initial dissolution in the organic solvent.

  • Vortexing: Vigorous vortexing for several minutes can also help to break up any clumps of the lyophilized powder.

  • Use of a stronger organic solvent: If DMSO fails, you can try DMF, which has a higher solubilizing power for some peptides.

Quantitative Solubility Data (Using Cyclosporin A as a Proxy)

As specific quantitative solubility data for Rivulariapeptolide 988 is not widely available, the following table provides solubility data for Cyclosporin A, another well-characterized hydrophobic cyclic peptide with poor aqueous solubility. This data can serve as a useful guide for formulating Rivulariapeptolide 988.

Solvent/Buffer SystemApproximate Solubility of Cyclosporin AReference
Water (25°C)~17.4 µg/mL[2]
Ethanol~14 mg/mL[3]
DMSO~50 mg/mL[4]
DMF~20 mg/mL[3]
1:3 (v/v) DMF:PBS (pH 7.2)~0.25 mg/mL[3]
20% Tween 20 in waterIncreased solubility by ~60-fold compared to water[5]
20% Tween 80 in waterIncreased solubility by ~160-fold compared to water[5]
20% Cremophor EL in waterIncreased solubility by ~160-fold compared to water[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Rivulariapeptolide 988
  • Allow the vial of lyophilized Rivulariapeptolide 988 to equilibrate to room temperature before opening.

  • Add a precise volume of sterile, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM).

  • Vortex the vial for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 1-2 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Determine the final desired concentration of Rivulariapeptolide 988 and the maximum tolerable concentration of DMSO for your experiment.

  • Calculate the volume of the concentrated DMSO stock solution needed.

  • While vortexing or stirring your aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • If any cloudiness or precipitate is observed, refer to the troubleshooting guide above.

Visualizations

Signaling Pathway: Downstream Effects of Serine Protease Inhibition by Rivulariapeptolide 988

Rivulariapeptolide 988 inhibits serine proteases such as elastase and chymotrypsin. Inhibition of these proteases can interfere with signaling pathways involved in inflammation and tissue remodeling. For instance, elastase can cleave and activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling cascades. By inhibiting elastase, Rivulariapeptolide 988 can modulate these pathways.

SERINE_PROTEASE_INHIBITION RP988 Rivulariapeptolide 988 Elastase Elastase RP988->Elastase Inhibits Chymotrypsin Chymotrypsin RP988->Chymotrypsin Inhibits ProteinaseK Proteinase K RP988->ProteinaseK Inhibits PAR2 PAR2 Receptor Elastase->PAR2 Activates Tissue_Remodeling Tissue Remodeling Elastase->Tissue_Remodeling Degrades Extracellular Matrix ERK_Activation ERK Activation PAR2->ERK_Activation Leads to Inflammation Inflammation ERK_Activation->Inflammation SOLUBILITY_WORKFLOW Start Start: Lyophilized Rivulariapeptolide 988 Dissolve_DMSO Attempt to dissolve in 100% DMSO (or ACN/DMF) Start->Dissolve_DMSO Check_Dissolution Is the solution clear? Dissolve_DMSO->Check_Dissolution Sonicate_Vortex Sonicate and/or Vortex Check_Dissolution->Sonicate_Vortex No Dilute_Buffer Slowly dilute into aqueous buffer Check_Dissolution->Dilute_Buffer Yes Sonicate_Vortex->Dissolve_DMSO Check_Precipitate Does a precipitate form? Dilute_Buffer->Check_Precipitate Success Solution is ready for experiment Check_Precipitate->Success No Troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent % - Use sonication/warming Check_Precipitate->Troubleshoot Yes Troubleshoot->Dilute_Buffer

References

Technical Support Center: Optimizing Serine Protease Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, optimized experimental conditions, and detailed protocols for researchers, scientists, and drug development professionals working with serine protease inhibitor assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during serine protease inhibitor assays in a question-and-answer format.

Q1: Why is the background signal in my fluorescence-based assay too high?

A1: High background fluorescence can obscure the signal from your reaction, reducing the assay's sensitivity and dynamic range. Several factors can contribute to this issue:

  • Autofluorescent Compounds: The inhibitor compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.

    • Solution: Screen for compound autofluorescence by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate.

  • Contaminated Reagents: Buffers, solvents (especially DMSO), or other reagents may contain fluorescent impurities.

    • Solution: Use high-purity, spectroscopy-grade reagents and screen all buffers for background fluorescence.

  • Substrate Instability: The fluorescent substrate may be unstable and spontaneously hydrolyze, leading to a high background signal.

    • Solution: Assess substrate stability by incubating it in the assay buffer without the enzyme and monitoring for an increase in fluorescence over time. If the substrate is unstable, consider using a more stable alternative or adjusting the buffer conditions (e.g., pH).

  • Light Leakage or Scratched Plates: Light from external sources can interfere with the measurement, and scratches on the microplate wells can scatter light, increasing background readings.

    • Solution: Ensure the plate reader's chamber is light-tight and use new, high-quality microplates for fluorescence assays.

Q2: My assay signal is too low or non-existent. What are the possible causes?

A2: A weak or absent signal can indicate a problem with one or more components of the assay. Consider the following possibilities:

  • Inactive Enzyme: The protease may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the enzyme and ensure it is stored at the recommended temperature. Always keep the enzyme on ice when preparing for an experiment.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific serine protease being used.[1]

    • Solution: Consult the literature for the optimal conditions for your enzyme and adjust the buffer composition accordingly.

  • Incorrect Substrate: The substrate may not be appropriate for the target protease, or the substrate concentration may be too low.

    • Solution: Verify that the substrate is a known substrate for your enzyme. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km for inhibitor screening to ensure sensitivity to competitive inhibitors.

  • Inhibitory Contaminants: The sample or buffer may contain unintended protease inhibitors.

    • Solution: Ensure all reagents are pure and free from contaminants. If screening compound libraries, be aware of potential interference from the compounds themselves.

Q3: The results of my inhibitor assay are not reproducible. What could be the cause?

A3: Lack of reproducibility can stem from various sources of error in the experimental setup and execution.

  • Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For 96- or 384-well plates, consider using a multichannel pipette or an automated liquid handler to minimize variability.

  • Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition, where the potency of the inhibitor changes over the course of the assay.

    • Solution: Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to allow the binding to reach equilibrium.

  • Compound Instability or Precipitation: The test compounds may be unstable in the assay buffer or may precipitate out of solution at the concentrations being tested.

    • Solution: Visually inspect the assay plate for any signs of precipitation. If compound solubility is an issue, consider using a lower concentration range or a different solvent.

  • Fluctuations in Temperature: Variations in temperature during the assay can affect the rate of the enzymatic reaction.

    • Solution: Use a temperature-controlled plate reader or incubator to maintain a constant temperature throughout the assay.

Q4: How do I choose the appropriate concentrations of enzyme and substrate for my assay?

A4: The concentrations of enzyme and substrate are critical parameters that must be optimized for each assay.

  • Enzyme Concentration: The enzyme concentration should be high enough to produce a robust signal but low enough to ensure that the reaction remains in the linear range for the duration of the assay.

    • Solution: Perform an enzyme titration experiment to determine the concentration of enzyme that results in a linear increase in product formation over time.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibitor assays. This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.

    • Solution: Determine the Km of your enzyme for the specific substrate being used by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Optimized Experimental Conditions

The following tables provide a summary of optimized conditions for assays involving common serine proteases.

Table 1: Optimal pH and Temperature for Common Serine Proteases

ProteaseOptimal pHOptimal Temperature (°C)
Trypsin7.8 - 8.737 - 50
Chymotrypsin7.5 - 8.540 - 50
Elastase8.0 - 8.525 - 37
Thrombin8.0 - 8.537
Factor Xa7.5 - 8.525 - 37

Table 2: Recommended Enzyme and Substrate Concentrations

ParameterRecommended RangeRationale
Enzyme Concentration 1 - 10 nMSufficient for a measurable signal while maintaining initial velocity conditions.
Substrate Concentration 0.5 - 1 x KmEnsures sensitivity to competitive inhibitors.
Inhibitor Concentration Range 1 nM - 100 µM (7-point dilution)Covers a broad range to accurately determine IC50 values.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in serine protease inhibitor screening and characterization.

Protocol 1: High-Throughput Screening (HTS) of Serine Protease Inhibitors

This protocol outlines a general procedure for screening a compound library for inhibitors of a specific serine protease using a fluorescence-based assay in a 384-well format.

Materials:

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Compound Library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

  • 384-well black, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each compound from the library into the wells of a 384-well plate.

    • Include wells with 1 µL of DMSO as a negative control (100% activity) and wells with 1 µL of a known inhibitor at a high concentration as a positive control (0% activity).

  • Enzyme Addition:

    • Prepare the enzyme solution in assay buffer at a pre-optimized concentration.

    • Add 20 µL of the enzyme solution to each well of the plate containing the compounds.

    • Mix the plate gently by tapping or using a plate shaker at a low speed for 1 minute.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare the substrate solution in assay buffer at a pre-optimized concentration (typically at or below Km).

    • Add 20 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time plot) for each well.

    • Normalize the data to the negative (100% activity) and positive (0% activity) controls.

    • Identify "hits" as compounds that inhibit the enzyme activity by a certain threshold (e.g., >50%).

Protocol 2: IC50 Determination of a Serine Protease Inhibitor

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound identified as a "hit" from the primary screen.

Materials:

  • Serine Protease

  • Fluorogenic Substrate

  • Assay Buffer

  • Test Compound (serial dilutions in DMSO)

  • 384-well black, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution:

    • Prepare a serial dilution of the test compound in DMSO. A common dilution series is 1:3 or 1:5, resulting in 8-10 different concentrations.

  • Compound Plating:

    • Dispense 1 µL of each inhibitor dilution into the wells of a 384-well plate in triplicate.

    • Include wells with 1 µL of DMSO as a negative control.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the enzyme solution to each well.

    • Mix and incubate at room temperature for 15 minutes.

  • Substrate Addition and Signal Detection:

    • Add 20 µL of the substrate solution to each well.

    • Measure the fluorescence intensity over time as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the IC50 value.

Visual Guides

The following diagrams illustrate key workflows and concepts in serine protease inhibitor assays.

experimental_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Library or Serial Dilution) Add_Enzyme Add Enzyme to Compounds Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation (in Assay Buffer) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (in Assay Buffer) Add_Substrate Add Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Pre_Incubation Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubation Pre_Incubation->Add_Substrate Measure_Signal Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Signal Calculate_Velocity Calculate Initial Velocity Measure_Signal->Calculate_Velocity Normalize_Data Normalize Data (% Inhibition) Calculate_Velocity->Normalize_Data Determine_Hit_IC50 Hit Identification or IC50 Determination Normalize_Data->Determine_Hit_IC50

Caption: General workflow for a serine protease inhibitor assay.

troubleshooting_tree Start Assay Problem High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility High_Background->Low_Signal No Check_Autofluorescence Check Compound Autofluorescence High_Background->Check_Autofluorescence Yes Low_Signal->Poor_Reproducibility No Check_Enzyme Verify Enzyme Activity Low_Signal->Check_Enzyme Yes Check_Pipetting Standardize Pipetting Technique Poor_Reproducibility->Check_Pipetting Yes Check_Reagents Use High-Purity Reagents Check_Autofluorescence->Check_Reagents Check_Substrate Assess Substrate Stability Check_Reagents->Check_Substrate Check_Conditions Optimize Assay Conditions (pH, Temp) Check_Enzyme->Check_Conditions Check_Substrate_Conc Verify Substrate & Concentration Check_Conditions->Check_Substrate_Conc Check_Time_Dependence Evaluate Time-Dependent Inhibition Check_Pipetting->Check_Time_Dependence Check_Solubility Check Compound Solubility Check_Time_Dependence->Check_Solubility

Caption: Troubleshooting decision tree for common assay issues.

inhibition_mechanism cluster_enzyme Serine Protease Active Site Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (EI) (No Reaction) Enzyme->EI_Complex ActiveSite Active Site Substrate Substrate (S) Substrate->ES_Complex Inhibitor Inhibitor (I) Inhibitor->EI_Complex Product Product (P) ES_Complex->Enzyme ES_Complex->Product EI_Complex->Enzyme

Caption: Competitive inhibition mechanism of a serine protease.

References

How to prevent aggregation of Rivulariapeptolide 988 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Rivulariapeptolide 988 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Rivulariapeptolide 988, and why is aggregation a concern?

Rivulariapeptolide 988 is a cyclic depsipeptide isolated from cyanobacteria, known for its activity as a serine protease inhibitor.[1][2][3] Like many hydrophobic peptides, Rivulariapeptolide 988 has a tendency to aggregate in aqueous solutions. This aggregation can lead to a loss of biological activity, precipitation out of solution, and difficulties in obtaining accurate and reproducible experimental results.

Q2: What are the general solubility characteristics of Rivulariapeptolide 988?

Based on its purification protocols, which utilize reversed-phase chromatography with acetonitrile/water gradients, Rivulariapeptolide 988 is a hydrophobic molecule.[3][4][5] It is sparingly soluble in purely aqueous solutions and requires the use of organic solvents for effective dissolution.[4][5][6]

Q3: What are the primary factors that can induce the aggregation of Rivulariapeptolide 988?

Several factors can promote the aggregation of hydrophobic peptides like Rivulariapeptolide 988:

  • High Peptide Concentration: Increased concentration enhances the likelihood of intermolecular interactions leading to aggregation.

  • Aqueous Environments: The hydrophobic nature of the peptide drives it to self-associate to minimize contact with water.

  • Suboptimal pH: While Rivulariapeptolide 988 is a neutral cyclic peptide, extremes in pH can potentially affect the stability of the depsipeptide bonds, although its aggregation is less likely to be influenced by pH compared to charged peptides.

  • Temperature Fluctuations: Changes in temperature can impact the solubility and stability of the peptide, potentially leading to aggregation. Low temperatures, in particular, can sometimes enhance the association of cyclic peptides.[7]

  • Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic peptides by "salting out" effects.[7]

Q4: Which solvents are recommended for dissolving and handling Rivulariapeptolide 988?

For initial solubilization, it is recommended to use an organic solvent.[5][6][8] The choice of solvent will depend on the downstream application.

  • Dimethyl Sulfoxide (DMSO): A good choice for creating stock solutions due to its excellent solvating power for hydrophobic compounds.[6][9] It can disrupt peptide aggregation.[10]

  • Acetonitrile (ACN): Used in the purification of Rivulariapeptolide 988, indicating good solubility.[3][4][5] It is often used in mixtures with water for working solutions.

  • Ethanol or Methanol: Can also be effective for dissolving hydrophobic peptides.

It is crucial to first dissolve the peptide completely in the organic solvent before adding any aqueous buffer. The aqueous solution should be added slowly and with gentle mixing to the peptide-organic solvent solution to prevent precipitation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon addition of aqueous buffer The peptide is coming out of solution due to its hydrophobic nature. The final concentration of the organic solvent is too low.1. Increase the percentage of the organic co-solvent (e.g., DMSO, Acetonitrile) in the final solution. 2. Decrease the final concentration of Rivulariapeptolide 988. 3. Consider using a different aqueous buffer.
Cloudiness or visible aggregates in the solution over time The peptide is slowly aggregating. This could be due to factors like temperature changes or interactions with container surfaces.1. Store the solution at a constant, appropriate temperature. For short-term storage, 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. 2. Consider the addition of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, at a low concentration (e.g., 0.01-0.1%). Surfactants can help to keep hydrophobic molecules in solution.
Inconsistent results in biological assays Peptide aggregation is leading to a variable effective concentration of the active, monomeric form.1. Prepare fresh working solutions from a concentrated stock in organic solvent for each experiment. 2. Before use, briefly sonicate the solution to help break up any small, reversible aggregates. 3. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any larger aggregates.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Rivulariapeptolide 988
  • Objective: To prepare a concentrated stock solution of Rivulariapeptolide 988 in an organic solvent.

  • Materials:

    • Lyophilized Rivulariapeptolide 988

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized Rivulariapeptolide 988 to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in a Mixed Solvent System
  • Objective: To prepare a dilute working solution of Rivulariapeptolide 988 for experimental use.

  • Materials:

    • Rivulariapeptolide 988 stock solution in DMSO

    • Aqueous buffer of choice (e.g., PBS, Tris)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the Rivulariapeptolide 988 stock solution.

    • In a sterile conical tube, add the desired volume of the aqueous buffer.

    • While gently vortexing the aqueous buffer, slowly add the required volume of the Rivulariapeptolide 988 stock solution drop-wise to the buffer. This gradual addition is critical to prevent localized high concentrations of the peptide that can lead to precipitation.

    • Continue to mix the solution gently for a few minutes.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

    • Use the working solution immediately for the best results.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized Rivulariapeptolide 988 stock 10 mM Stock Solution lyophilized->stock Dissolve dmso Anhydrous DMSO dmso->stock storage Store at -80°C stock->storage thaw_stock Thaw Stock Solution working Final Working Solution thaw_stock->working Slowly add to buffer buffer Aqueous Buffer buffer->working experiment Use in Experiment working->experiment

Figure 1. Experimental workflow for the preparation of Rivulariapeptolide 988 solutions.

troubleshooting_logic start Observe Peptide Aggregation/ Precipitation cause1 High Concentration start->cause1 cause2 Low Organic Solvent % start->cause2 cause3 Temperature Fluctuation start->cause3 cause4 Suboptimal pH/Ionic Strength start->cause4 solution1 Decrease Peptide Concentration cause1->solution1 solution2 Increase Organic Co-solvent cause2->solution2 solution3 Store at a Constant Temperature cause3->solution3 solution4 Add Non-ionic Surfactant cause3->solution4 solution5 Optimize Buffer Conditions cause4->solution5

References

Addressing challenges in the scale-up production of Rivulariapeptolide 988

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges in the scale-up production of Rivulariapeptolide 988. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Rivulariapeptolide 988 and similar cyclic depsipeptides.

Q1: Low yield of the linear peptide precursor during solid-phase peptide synthesis (SPPS). What are the potential causes and solutions?

A1: Low yields in the linear peptide synthesis of a complex molecule like Rivulariapeptolide 988 can stem from several factors. The inherent hydrophobicity of the peptide sequence can lead to aggregation on the resin, hindering reagent access and leading to incomplete reactions. Additionally, sterically hindered amino acid couplings can be challenging.[1][2]

Potential Solutions:

  • Optimize Coupling Reagents: For difficult couplings, consider using more potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).[3][4]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures and improve solvation of the growing peptide chain.

  • Use Pseudoproline Dipeptides: To mitigate aggregation, pseudoproline dipeptides can be introduced at specific positions in the peptide backbone to disrupt the formation of secondary structures.

  • Elevated Temperature: Performing coupling reactions at a moderately elevated temperature (e.g., 35-40 °C) can improve reaction kinetics for sterically hindered amino acids.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for improving the solubility of aggregating peptide sequences.[5]

Q2: Significant formation of side products is observed during the synthesis. How can these be minimized?

A2: Side reactions are a common challenge in peptide synthesis, particularly for complex molecules with multiple functional groups.[5] For Rivulariapeptolide 988, which contains a 3-amino-6-hydroxy-2-piperidone (Ahp) precursor and other sensitive residues, specific side reactions can occur.

Potential Side Reactions and Mitigation Strategies:

  • Racemization: Epimerization of amino acids, especially at the C-terminus during activation for cyclization, can be a significant issue.[6] Using coupling reagents known to suppress racemization, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and carefully controlling the reaction temperature and base equivalents can minimize this.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with proline residues.[5] Using a 2-chlorotrityl chloride resin can reduce this side reaction due to its steric hindrance.[7]

  • Aspartimide Formation: If aspartic acid is present in the sequence, piperidine-catalyzed aspartimide formation during Fmoc deprotection can be a problem. Using a protecting group like 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Oxyma) as an additive in the deprotection solution can suppress this.

Q3: The macrocyclization (ring-closing) step is inefficient, leading to low yields of the cyclic peptide. What strategies can improve this crucial step?

A3: The efficiency of macrolactamization is highly dependent on the conformation of the linear precursor.[8] For a successful cyclization, the linear peptide must adopt a conformation that brings the N- and C-termini in close proximity.

Strategies for Improving Cyclization Yield:

  • High Dilution: Performing the cyclization reaction under high dilution (typically 0.1-1 mM) favors intramolecular cyclization over intermolecular oligomerization.[4]

  • "Turn-Inducing" Residues: Incorporating residues like glycine or proline near the cyclization site can pre-organize the linear peptide into a favorable conformation for ring closure.[6]

  • Choice of Cyclization Site: The selection of the amino acid residues to be joined during cyclization is critical. Avoid cyclizing at sterically hindered residues.

  • Cyclization Reagents: Reagents like DPPA (diphenylphosphoryl azide), HATU, or PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) are commonly used and should be optimized for the specific sequence.[4]

Q4: Purification of the final Rivulariapeptolide 988 product is challenging, with co-eluting impurities. How can the purification process be optimized for scale-up?

A4: Purification is often a bottleneck in the scale-up production of peptides.[9] The crude product can contain a mixture of the desired cyclic peptide, uncyclized linear peptide, oligomers, and diastereomers.

Purification Optimization Strategies:

  • Orthogonal Purification Techniques: Employing a multi-step purification strategy can be highly effective. This could involve an initial flash chromatography step to remove bulk impurities, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final polishing.[10]

  • Optimized HPLC Conditions: Systematically screen different stationary phases (e.g., C8, C18, phenyl-hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, ammonium acetate) to achieve the best separation of the target peptide from its impurities.[11]

  • Gradient Optimization: A shallow gradient during the elution of the target peptide in preparative HPLC can significantly improve resolution.[10]

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): For large-scale production, MCSGP can offer higher yields and reduced solvent consumption compared to traditional batch chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for the scale-up production of Rivulariapeptolide 988?

A1: A convergent synthetic strategy is generally recommended for a complex cyclic depsipeptide like Rivulariapeptolide 988. This involves the synthesis of linear peptide fragments, which are then coupled and subsequently cyclized.[1] Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a robust method for preparing the linear precursor.[12] The key 3-amino-6-hydroxy-2-piperidone (Ahp) unit is often introduced late in the synthesis via the oxidation of a precursor residue.[13][14]

Q2: What are the critical quality attributes (CQAs) to monitor during the production of Rivulariapeptolide 988?

A2: Key CQAs include:

  • Purity: Assessed by HPLC, ensuring the absence of process-related impurities and degradation products.

  • Identity: Confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Stereochemical Purity: Chiral HPLC or NMR can be used to ensure the correct stereochemistry, as racemization can occur during synthesis.

  • Residual Solvents: Gas chromatography (GC) is used to quantify residual solvents from the synthesis and purification processes.

  • Bioactivity: A serine protease inhibition assay should be performed to confirm the biological activity of the final product.[15]

Q3: How can the formation of the key 3-amino-6-hydroxy-2-piperidone (Ahp) moiety be controlled during synthesis?

A3: The Ahp unit is chemically sensitive and is typically formed towards the end of the synthesis.[1] A common strategy involves synthesizing the linear peptide with a stable precursor to the Ahp unit. The cyclization is performed, and then the Ahp moiety is formed through a controlled oxidation reaction.[14] This late-stage installation prevents potential side reactions of the Ahp unit during the preceding synthetic steps.

Q4: Are there any specific safety precautions to consider during the scale-up production?

A4: Yes, several safety precautions are crucial:

  • Reagent Handling: Many reagents used in peptide synthesis, such as coupling agents and deprotection solutions (e.g., piperidine, trifluoroacetic acid), are toxic and corrosive. Appropriate personal protective equipment (PPE) and handling in well-ventilated areas or fume hoods are mandatory.

  • Solvent Management: Large volumes of flammable and volatile organic solvents are used. Proper storage, grounding of equipment to prevent static discharge, and appropriate waste disposal procedures are essential.

  • Pressure and Temperature Control: Reactions at elevated temperatures and pressures should be conducted in appropriately rated equipment with pressure relief systems.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the synthesis of complex cyclic depsipeptides, providing a benchmark for the scale-up production of Rivulariapeptolide 988.

Synthetic Step Compound Type Yield (%) Reference
Linear Peptide Synthesis (SPPS)Complex Depsipeptide60-85[16]
Fragment Coupling (Solution Phase)Protected Peptide Fragments70-90[17]
MacrolactamizationCyclic Depsipeptide30-60[4]
Final PurificationHighly Pure Cyclic Depsipeptide50-75[18]
Purification Stage Purity (%) Method Reference
Crude Peptide40-70HPLC[16]
After Flash Chromatography75-90HPLC[10]
After Preparative HPLC>98HPLC[18]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid in DCM. Add diisopropylethylamine (DIPEA) and add the solution to the swollen resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF. Add HATU and DIPEA. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. Neutralize the cleaved peptide solution with pyridine and concentrate under reduced pressure.

Protocol 2: Macrolactamization (Cyclization)

  • Dissolution: Dissolve the purified linear peptide precursor in a large volume of DMF to achieve a final concentration of 0.5 mM.

  • Reagent Addition: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the cyclization by LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench with a small amount of water. Remove the solvent under high vacuum.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Protocol 3: Purification by Preparative RP-HPLC

  • Column: Use a C18 preparative HPLC column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 20% B to 80% B over 60 minutes.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Biosynthetic_Pathway cluster_0 Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Complex cluster_1 Post-Assembly Modification & Cyclization Amino_Acids Amino Acid & Acyl-CoA Precursors NRPS_PKS NRPS/PKS Megasynthase Amino_Acids->NRPS_PKS Loading & Elongation Linear_Peptide Linear Depsipeptide Intermediate NRPS_PKS->Linear_Peptide Chain Assembly Cyclization Thioesterase Domain Catalyzed Cyclization Linear_Peptide->Cyclization Rivulariapeptolide_988 Rivulariapeptolide 988 Cyclization->Rivulariapeptolide_988 Release

Caption: Proposed biosynthetic pathway of Rivulariapeptolide 988.

Synthetic_Workflow Start Start: Resin & Protected Amino Acids SPPS Solid-Phase Peptide Synthesis (SPPS) - Coupling - Deprotection Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification1 Purification of Linear Peptide Cleavage->Purification1 Cyclization Macrolactamization (High Dilution) Purification1->Cyclization Deprotection Side-Chain Deprotection Cyclization->Deprotection Purification2 Final Purification (Prep-HPLC) Deprotection->Purification2 End Rivulariapeptolide 988 Purification2->End

Caption: General synthetic workflow for Rivulariapeptolide 988.

Troubleshooting_Logic Problem Low Yield or Purity Issue Linear_Synthesis Issue in Linear Synthesis? Problem->Linear_Synthesis Yes Cyclization_Issue Inefficient Cyclization? Problem->Cyclization_Issue No Aggregation Aggregation/ Incomplete Coupling Linear_Synthesis->Aggregation Yes Side_Reactions Side Reactions Linear_Synthesis->Side_Reactions No Purification_Problem Purification Challenge? Cyclization_Issue->Purification_Problem No Conformation Unfavorable Conformation Cyclization_Issue->Conformation Yes Oligomerization Oligomerization Cyclization_Issue->Oligomerization No Coelution Co-eluting Impurities Purification_Problem->Coelution Yes Optimize Solvents, Reagents, Temp. Optimize Solvents, Reagents, Temp. Aggregation->Optimize Solvents, Reagents, Temp. Optimize Protecting Groups, Reagents Optimize Protecting Groups, Reagents Side_Reactions->Optimize Protecting Groups, Reagents Incorporate Turn-Inducers, Change Site Incorporate Turn-Inducers, Change Site Conformation->Incorporate Turn-Inducers, Change Site Increase Dilution Increase Dilution Oligomerization->Increase Dilution Optimize HPLC Method, Orthogonal Purification Optimize HPLC Method, Orthogonal Purification Coelution->Optimize HPLC Method, Orthogonal Purification

References

Technical Support Center: Stabilizing Rivulariapeptolide 988 for Extended Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rivulariapeptolide 988. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of Rivulariapeptolide 988 throughout long-term experimental workflows. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for long-term storage of Rivulariapeptolide 988?

A1: For maximum long-term stability, Rivulariapeptolide 988 should be stored in its lyophilized form at -20°C or, preferably, -80°C.[1] Lyophilization removes water, which significantly mitigates degradation.[1] When stored under these conditions and protected from light and moisture, the lyophilized peptide is expected to remain stable for several years.

Q2: How should I handle the lyophilized Rivulariapeptolide 988 upon receipt and during use?

A2: To prevent moisture contamination, it is critical to allow the vial of lyophilized Rivulariapeptolide 988 to equilibrate to room temperature in a desiccator before opening.[1] This prevents condensation from forming on the cold peptide. Weigh the desired amount quickly in a clean environment and tightly reseal the vial. For peptides susceptible to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1]

Q3: What are the best practices for preparing and storing Rivulariapeptolide 988 in solution?

A3: Once reconstituted, the stability of Rivulariapeptolide 988 in solution is considerably less than in its lyophilized state. For short-term storage (days to a week), solutions can be stored at 4°C. For longer-term storage (weeks to months), it is recommended to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. The choice of solvent is also critical; use high-purity, sterile buffers. Given that Rivulariapeptolide 988 is a cyclic peptide, it is generally more resistant to protease degradation than linear peptides. However, the pH of the buffer can still impact its stability. A slightly acidic pH (around 5-6) is often optimal for minimizing hydrolysis.[1][2]

Q4: How frequently should the media containing Rivulariapeptolide 988 be replaced in a long-term cell culture experiment?

A4: The frequency of media changes and replenishment of Rivulariapeptolide 988 depends on the specific cell line, the metabolic activity of the cells, and the inherent stability of the peptide in the culture medium. In long-term experiments, it is generally recommended to replenish the peptide with each media change to maintain a consistent effective concentration.[3] For critical experiments, it is advisable to perform a stability study of Rivulariapeptolide 988 in your specific cell culture medium to determine its degradation rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in a long-term experiment. Peptide degradation due to improper storage or handling.1. Verify Storage: Ensure the lyophilized peptide was stored at -20°C or -80°C, protected from light and moisture. 2. Review Reconstitution: Confirm that the peptide was reconstituted in a high-purity, sterile buffer at an appropriate pH. 3. Assess Degradation: If possible, analyze the peptide solution using HPLC-MS to check for degradation products.[4]
Inconsistent experimental results between batches. Variation in the effective concentration of the peptide.1. Check Calculations: Double-check all calculations for dilution and reconstitution. 2. Hygroscopic Effects: Lyophilized peptides can be hygroscopic. Ensure the vial was equilibrated to room temperature in a desiccator before weighing to prevent moisture absorption, which can lead to weighing errors.[1] 3. Aliquotting: Prepare single-use aliquots of the stock solution to avoid variability from repeated freeze-thaw cycles.
Precipitation of the peptide in the stock solution or culture medium. Poor solubility of the peptide at the desired concentration or in the chosen solvent.1. Visual Inspection: Carefully inspect the solution for any visible precipitates. 2. Solvent Optimization: The solubility of peptides is sequence-dependent. If precipitation occurs, consider trying alternative sterile solvents or adjusting the pH of the buffer. Sonication can sometimes aid in dissolving peptides.[1]

Experimental Protocols

Protocol 1: Stability Assessment of Rivulariapeptolide 988 in Solution by HPLC-MS

This protocol outlines a method to assess the stability of Rivulariapeptolide 988 in a specific buffer over time.

1. Peptide Preparation:

  • Reconstitute lyophilized Rivulariapeptolide 988 in the desired sterile buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of 1 mg/mL.
  • Divide the solution into multiple sterile, low-adsorption microcentrifuge tubes to create aliquots for each time point and temperature condition.

2. Storage Conditions:

  • Store the aliquots at the desired temperatures to be tested (e.g., 4°C, 25°C, and 37°C).
  • Include a "time zero" sample that is analyzed immediately after reconstitution.

3. Time-Point Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature.

4. RP-HPLC-MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set duration (e.g., 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Detection: UV at 214 nm and 280 nm, coupled with a mass spectrometer.
  • Mass Spectrometry: Operate in positive ion mode and scan for the parent mass of Rivulariapeptolide 988 and potential degradation products.

5. Data Analysis:

  • Integrate the peak area of the intact Rivulariapeptolide 988 at each time point.
  • Calculate the percentage of remaining intact peptide relative to the "time zero" sample.
  • Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.

Illustrative Stability Data of Rivulariapeptolide 988

The following table provides a hypothetical stability profile for Rivulariapeptolide 988 in an aqueous buffer at pH 7.4. This data is for illustrative purposes to guide experimental design, as specific stability data for this compound is not publicly available.

Storage Temperature (°C)% Remaining after 24h% Remaining after 72h% Remaining after 1 week
4>98%>95%>90%
25>90%>80%>65%
37>85%>60%>40%

Potential Signaling Pathways and Experimental Workflows

As a serine protease inhibitor, Rivulariapeptolide 988 can be expected to modulate signaling pathways initiated by serine proteases. A primary mechanism of action for extracellular serine proteases is the activation of Proteinase-Activated Receptors (PARs).

Signaling_Pathway cluster_products Rivulariapeptolide Rivulariapeptolide 988 SerineProtease Serine Protease (e.g., Trypsin, Thrombin) Rivulariapeptolide->SerineProtease Inhibition PAR Proteinase-Activated Receptor (PAR) SerineProtease->PAR Cleavage & Activation GProtein G-Protein (Gq, G12/13) PAR->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response (e.g., Proliferation, Inflammation) Ca2->CellularResponse PKC->CellularResponse

Caption: Inhibition of PAR signaling by Rivulariapeptolide 988.

Experimental Workflow for Assessing the Impact of Rivulariapeptolide 988 on Cell Signaling

Experimental_Workflow start Start cell_culture Culture cells of interest (e.g., expressing PARs) start->cell_culture pre_incubation Pre-incubate cells with Rivulariapeptolide 988 or vehicle cell_culture->pre_incubation stimulation Stimulate with a specific serine protease pre_incubation->stimulation lysis Cell Lysis stimulation->lysis downstream_analysis Downstream Analysis lysis->downstream_analysis western_blot Western Blot for phosphorylated signaling proteins (e.g., p-PKC, p-ERK) downstream_analysis->western_blot calcium_imaging Intracellular Calcium Imaging downstream_analysis->calcium_imaging gene_expression qPCR for target gene expression downstream_analysis->gene_expression end End western_blot->end calcium_imaging->end gene_expression->end

Caption: Workflow for analyzing the inhibitory effects of Rivulariapeptolide 988.

References

Technical Support Center: Method Refinement for Enhancing the Resolution of Rivularia Peptolides in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the analysis of Rivularia peptolides.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Rivularia peptolides, presented in a question-and-answer format.

Question 1: Why are my Rivularia peptolide peaks broad and poorly resolved?

Answer:

Broad and poorly resolved peaks are a common challenge in the HPLC analysis of cyclic peptides like Rivularia peptolides. Several factors can contribute to this issue.

  • Inappropriate Column Selection: The choice of stationary phase is critical. For hydrophobic peptides like many peptolides, a C18 column is a common starting point. However, for very hydrophobic structures, a C8 or C4 column might provide better peak shape by reducing excessive retention. The pore size of the column packing is also important; a 300 Å pore size is often recommended for larger peptides to allow for better diffusion and interaction with the stationary phase.

  • Suboptimal Mobile Phase Composition: The mobile phase, particularly the organic modifier and additives, significantly impacts resolution.

    • Organic Solvent: Acetonitrile is the most common organic solvent for peptide analysis. For highly hydrophobic peptolides, consider using n-propanol or isopropanol, which can improve solubility and peak shape.

    • Acidic Additive: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent that can improve peak shape. However, it can also cause ion suppression in mass spectrometry (MS) detection.[1][2] Formic acid (FA) is a common alternative for LC-MS applications, though it may sometimes lead to broader peaks compared to TFA.[1][3] Difluoroacetic acid (DFA) can offer a compromise, providing good peak shape with less MS suppression than TFA.[1]

  • Inadequate Gradient Slope: A steep gradient can lead to co-elution and broad peaks. A shallower gradient around the elution point of the peptolides allows for better separation. A good starting point is a broad "scouting" gradient (e.g., 5% to 95% organic solvent over 30 minutes) to determine the approximate elution time, followed by a more focused, shallower gradient.

  • Low Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve mass transfer and reduce the viscosity of the mobile phase, leading to sharper peaks. However, be mindful of the thermal stability of your target peptolides.

Question 2: I'm observing significant peak tailing for my peptolide analytes. What are the likely causes and solutions?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the peptolides, causing tailing.

    • Solution: Use an end-capped column to minimize exposed silanols. Operating the mobile phase at a low pH (e.g., with 0.1% TFA) will protonate the silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible.

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing.

    • Solution: Regularly flush the column with a strong solvent and replace the guard column when necessary.

Question 3: My retention times for Rivularia peptolides are shifting between runs. How can I improve reproducibility?

Answer:

Retention time shifts can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column, and HPLC system.

  • Mobile Phase Variability:

    • Inconsistent Composition: Ensure precise and consistent preparation of the mobile phase for each run. Use a high-precision graduated cylinder or balance for accurate measurements.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Degas the mobile phase before use and consider an in-line degasser.

    • pH Fluctuation: Small changes in the mobile phase pH can affect the ionization state of the peptolides and their interaction with the stationary phase. Ensure the mobile phase is well-buffered if pH control is critical.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to drifting retention times.

    • Solution: Equilibrate the column with at least 10-15 column volumes of the starting mobile phase until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in the ambient or column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Question 4: I am having trouble with low sensitivity and can barely see my peptolide peaks. What can I do to enhance the signal?

Answer:

Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.

  • Sample Preparation:

    • Insufficient Concentration: The concentration of Rivularia peptolides in the crude extract may be very low. Consider a pre-concentration step using solid-phase extraction (SPE).

    • Sample Loss during Preparation: Peptides can adsorb to surfaces. Use low-adsorption vials and pipette tips.

  • HPLC Method:

    • Mobile Phase Additives for MS Detection: As mentioned, TFA can suppress the signal in MS. If using LC-MS, switch to a more MS-friendly modifier like formic acid or difluoroacetic acid.[1][2]

    • Column Dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) can increase sensitivity by reducing peak dilution.

  • Detector Settings:

    • Wavelength: For UV detection of peptides, 214 nm is often used as it corresponds to the absorbance of the peptide bond.

    • Detector Response: Ensure the detector is functioning correctly and that the lamp has sufficient energy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Rivularia peptolides?

A1: A good starting point for method development would be:

  • Column: A C18 reversed-phase column with a 300 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in water (for LC-MS compatibility).

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm and/or mass spectrometry.

From this starting point, you can optimize the gradient, mobile phase additives, and column chemistry based on the initial results.

Q2: How can I remove interfering pigments like chlorophyll from my cyanobacterial extract before HPLC analysis?

A2: Chlorophylls are a common interference in the analysis of cyanobacterial extracts. Solid-phase extraction (SPE) is an effective method for their removal. A C18 SPE cartridge can be used to retain the peptolides while chlorophylls and other more polar compounds are washed away. A step-wise elution with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile) can then be used to elute the peptolides.

Q3: What is the best way to prepare a Rivularia sample for HPLC analysis?

A3: A general procedure for the extraction and preparation of Rivularia peptolides is as follows:

  • Harvesting: Harvest the cyanobacterial biomass by centrifugation or filtration.

  • Lyophilization: Freeze-dry the biomass to remove water.

  • Extraction: Extract the dried biomass with an organic solvent. A mixture of methanol/dichloromethane (2:1, v/v) is often effective. Sonication can be used to improve extraction efficiency.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup: Re-dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a C18 SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities and pigments.

    • Elute the peptolides with a higher concentration of organic solvent.

  • Final Preparation: Evaporate the eluate and reconstitute the sample in the initial mobile phase for HPLC injection.

Q4: Should I use TFA or formic acid in my mobile phase for Rivularia peptolide analysis?

A4: The choice between TFA and formic acid depends on your detection method.

  • UV Detection: 0.1% TFA generally provides sharper peaks and better resolution for peptides.[4]

  • Mass Spectrometry (MS) Detection: TFA is known to cause significant ion suppression, leading to lower sensitivity in MS.[1][2] 0.1% formic acid is a much more MS-friendly alternative, although it may result in slightly broader peaks.[1][3] For a balance of good chromatography and MS sensitivity, difluoroacetic acid (DFA) can also be considered.[1]

Data Presentation

Table 1: Comparison of HPLC Columns for Cyclic Peptide Separation

Column ChemistryParticle Size (µm)Pore Size (Å)Key CharacteristicsBest Suited For
C181.7 - 5120 - 300High hydrophobicity, good retention for non-polar to moderately polar peptides.General purpose peptide separations, good starting point.
C83 - 5120 - 300Moderately hydrophobic, less retention than C18.Hydrophobic peptides that are too strongly retained on C18.
C43 - 5300Low hydrophobicity.Very hydrophobic and large peptides, improved peak shape and recovery.
Phenyl-Hexyl2.7 - 5160Alternative selectivity based on pi-pi interactions.Aromatic peptides, or when C18/C8/C4 do not provide adequate resolution.
Polymer-based (e.g., PS-DVB)5 - 10100 - 300High pH and temperature stability.Methods requiring extreme pH conditions for optimal separation.

Table 2: Effect of Mobile Phase Additive on Rivularia Peptolide Analysis

AdditiveTypical ConcentrationImpact on Peak ShapeImpact on MS SignalRecommended Use
Trifluoroacetic Acid (TFA)0.1%Generally sharp peaks, good resolution.[4]Significant signal suppression.[1][2]UV detection only.
Formic Acid (FA)0.1%Can result in broader peaks compared to TFA.[1][3]Minimal signal suppression, good for MS.[1]LC-MS analysis.
Difluoroacetic Acid (DFA)0.1%Good peak shape, often better than FA.[1]Less signal suppression than TFA.[1]A good compromise for LC-MS when FA gives poor peak shape.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of Rivularia Peptolides

  • Biomass Preparation:

    • Harvest Rivularia biomass by centrifugation at 5,000 x g for 15 minutes.

    • Freeze the cell pellet at -80 °C and then lyophilize until completely dry.

  • Solvent Extraction:

    • To 1 g of lyophilized biomass, add 20 mL of a 2:1 (v/v) mixture of dichloromethane:methanol.

    • Sonicate the mixture in an ice bath for 30 minutes.

    • Centrifuge at 5,000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate the solvent using a rotary evaporator.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 10 mL of methanol followed by 10 mL of water.

    • Re-dissolve the crude extract in 1-2 mL of 10% aqueous methanol and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of 20% aqueous methanol to remove pigments and highly polar impurities. Discard the eluate.

    • Elute the Rivularia peptolides with 10 mL of 80% aqueous methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial HPLC mobile phase for analysis.

Protocol 2: General HPLC Method for Rivularia Peptolide Analysis

  • HPLC System and Column:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV or MS detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-41 min: 90% to 10% B (linear gradient)

      • 41-50 min: 10% B (re-equilibration)

  • Detection:

    • UV Detector: 214 nm.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode, scanning a mass range relevant to the expected Rivularia peptolides.

Mandatory Visualization

Experimental_Workflow cluster_extraction Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Harvest Harvest Rivularia Biomass Lyophilize Lyophilize Biomass Harvest->Lyophilize Extract Solvent Extraction Lyophilize->Extract Evaporate1 Evaporate Solvent Extract->Evaporate1 SPE Solid-Phase Extraction (SPE) Evaporate1->SPE Evaporate2 Evaporate Eluate SPE->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute HPLC HPLC Separation Reconstitute->HPLC Detect UV/MS Detection HPLC->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for Rivularia peptolide analysis.

Troubleshooting_Logic Start Poor Resolution or Broad Peaks Q_Column Is the column appropriate? Start->Q_Column A_Column Consider C8, C4, or wider pore size column. Q_Column->A_Column No Q_MobilePhase Is the mobile phase optimized? Q_Column->Q_MobilePhase Yes A_Column->Q_MobilePhase A_MobilePhase Adjust organic solvent, try different additives (FA, DFA). Q_MobilePhase->A_MobilePhase No Q_Gradient Is the gradient too steep? Q_MobilePhase->Q_Gradient Yes A_MobilePhase->Q_Gradient A_Gradient Use a shallower gradient. Q_Gradient->A_Gradient No Q_Temp Is the temperature optimal? Q_Gradient->Q_Temp Yes A_Gradient->Q_Temp A_Temp Increase column temperature (e.g., 40-60 °C). Q_Temp->A_Temp No End Improved Resolution Q_Temp->End Yes A_Temp->End

References

Technical Support Center: Dealing with Matrix Effects in the Mass Spectrometry of Cyanobacterial Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry analysis of cyanobacterial extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of cyanobacterial extract analysis by mass spectrometry?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In cyanobacterial extracts, these interfering compounds can include salts, pigments, lipids, and other cellular components.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[1][2][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[2][5] This involves comparing the signal response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix sample (a cyanobacterial extract known to be free of the target analyte) at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[2][5] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank sample extract is injected. Dips or peaks in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression or enhancement.[4][5]

Q3: What are the most common strategies to mitigate matrix effects?

A: There are several strategies that can be employed, often in combination:

  • Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and simple dilution can effectively remove or reduce the concentration of interfering matrix components.[2][6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte of interest from co-eluting matrix components is a crucial step.[2][4][5]

  • Calibration Strategies: Using appropriate calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most common approaches are:

    • Internal Standards (IS): The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for correcting matrix effects, as they have nearly identical chemical and physical properties to the analyte.[8][9][10][11]

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[12][13][14]

    • Standard Addition: This method involves adding known amounts of the analyte standard to the sample itself to create a calibration curve within the sample matrix.[15][16][17]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: SIL-IS are highly recommended for quantitative methods where high accuracy and precision are required.[8][9][11] They are particularly useful when dealing with complex and variable matrices, as they co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing reliable correction.[10] Although they can be expensive, their use can significantly improve data quality.[11]

Troubleshooting Guide

Issue 1: I'm observing significant ion suppression for my target cyanotoxin.
Possible Cause Troubleshooting Step
High concentration of co-eluting matrix components. 1. Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) protocol to remove interfering compounds. Mixed-mode SPE can be particularly effective.[7] 2. Dilute the Sample: A simple dilution of the extract can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).[2] 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone.[4]
Inadequate chromatographic separation. 1. Change Column Chemistry: Experiment with a different column stationary phase (e.g., C18, HILIC) to alter selectivity. 2. Adjust Mobile Phase: Modify the mobile phase composition or pH to improve separation.[7]
Suboptimal MS source conditions. 1. Optimize Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature to improve ionization efficiency and reduce susceptibility to matrix effects.[2]
Issue 2: My quantitative results are inconsistent and show poor reproducibility.
Possible Cause Troubleshooting Step
Variable matrix effects between samples. 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[8][9][10] 2. Implement the Standard Addition Method: This method creates a calibration curve for each individual sample, accounting for its unique matrix.[16][17]
Inconsistent sample preparation. 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. 2. Automate Extraction: If possible, use automated SPE systems to improve reproducibility.
Analyte degradation during sample processing. 1. Assess Stability: Perform stability experiments in the sample matrix at each step of the process. 2. Use a SIL-IS: A SIL-IS can help to correct for degradation if it degrades at a similar rate to the analyte.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of matrix effects and the effectiveness of different mitigation strategies in the analysis of common cyanotoxins.

Table 1: Matrix Effects on Cyanotoxin Analysis
CyanotoxinMatrixAnalytical MethodObserved Matrix Effect (% Signal Suppression/Enhancement)Reference
Microcystin-LR (MC-LR)Cyanobacterial Cell ExtractMALDI-TOF MSLinear range decreased from 0.11–5.0 µM to 0.19–5.0 µM[18][19][20]
Anatoxin-a (ATX-a)FreshwaterUPLC-MS/MS>70% ion signal suppression[21]
Homoanatoxin-a (HATX-a)FreshwaterUPLC-MS/MS>70% ion signal suppression[21]
Various CyanotoxinsBivalve MollusksLC-MS/MSSignal suppression observed for most toxins[13]
Anatoxins (ATXs)Cyanobacterial CultureDART-HRMS~50% ionization suppression[22]
Table 2: Recovery of Cyanotoxins Using Different Extraction Methods
Cyanotoxin ClassSample TypeExtraction/Cleanup MethodAverage Recovery (%)Reference
Microcystins (MCs)Wet Cyanobacterial BiofilmsNot Specified65% ([Leu¹]MC-LY) - 116% (CYN)[21][23]
Anatoxins (ATXs)Wet Cyanobacterial BiofilmsNot SpecifiedHigher than MCs[21]
Cylindrospermopsin (CYN)Wet Cyanobacterial BiofilmsNot SpecifiedHigher than MCs[21]
BMAACyanobacterial SampleSPE Purification~100%[24]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Microcystin Analysis

This protocol provides a general guideline for the cleanup of aqueous cyanobacterial extracts.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load 100 mL of the filtered cyanobacterial extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the microcystins from the cartridge with 5 mL of 90% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.

Protocol 2: Standard Addition Method for Quantitation

This protocol describes the application of the standard addition method for a single sample.

  • Sample Aliquoting: Aliquot the prepared sample extract into at least four separate vials.

  • Spiking:

    • Leave the first vial un-spiked (this is the sample blank).

    • Spike the remaining vials with increasing, known concentrations of the analyte standard. The concentration levels should bracket the expected concentration of the analyte in the sample.

  • Analysis: Analyze all four vials by LC-MS/MS.

  • Calibration Curve: Plot the measured peak area against the concentration of the added standard.

  • Quantitation: Determine the concentration of the analyte in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the sample.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calibration Calibration Strategy Sample Cyanobacterial Extract Filtration Filtration Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Cleanup Dilution Dilution Filtration->Dilution Reduce Matrix LC Liquid Chromatography SPE->LC Dilution->LC MS Mass Spectrometry LC->MS Data Quantitative Data MS->Data IS Internal Standard (SIL-IS) IS->Data Correction MM Matrix-Matched Calibration MM->Data Correction SA Standard Addition SA->Data Correction

Caption: A typical workflow for mitigating matrix effects in cyanotoxin analysis.

Troubleshooting_Logic Start Poor Quantitative Performance CheckMatrix Assess Matrix Effects? Start->CheckMatrix ImproveCleanup Optimize Sample Preparation (SPE, Dilution) CheckMatrix->ImproveCleanup Yes Revalidate Re-validate Method CheckMatrix->Revalidate No OptimizeChroma Optimize Chromatography ImproveCleanup->OptimizeChroma ImplementIS Use Stable Isotope- Labeled Internal Standard (SIL-IS) OptimizeChroma->ImplementIS UseSA Use Standard Addition Method ImplementIS->UseSA If SIL-IS not available ImplementIS->Revalidate UseSA->Revalidate

Caption: A logical flowchart for troubleshooting matrix-related issues.

References

Technical Support Center: Rivulariapeptolide 988 Selectivity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the development of strategies for improving the selectivity of Rivulariapeptolide 988, a potent serine protease inhibitor.

Understanding the Selectivity Profile of Rivulariapeptolide 988

Rivulariapeptolide 988 is a cyclic depsipeptide that has demonstrated inhibitory activity against several serine proteases. Understanding its baseline selectivity is the first step toward designing more specific inhibitors.

Quantitative Data Summary: In Vitro Inhibitory Activity of Rivulariapeptolide 988 and Analogs

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Rivulariapeptolide 988 and related naturally occurring analogs against a panel of serine proteases. This data is critical for comparing the selectivity of modified versions of the peptide.

CompoundChymotrypsin IC₅₀ (nM)Elastase IC₅₀ (nM)Proteinase K IC₅₀ (nM)
Rivulariapeptolide 988 95.46 15.29 85.50
Rivulariapeptolide 1185>1000117.211.7
Rivulariapeptolide 1155>10008.321.6
Rivulariapeptolide 112124.110.32.1

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that arise during experiments aimed at enhancing the selectivity of Rivulariapeptolide 988.

FAQ 1: My modified Rivulariapeptolide 988 analog shows reduced overall potency. What could be the cause?

Answer: A reduction in potency after modification is a common issue and can stem from several factors:

  • Disruption of Key Binding Interactions: The modification may have altered a crucial interaction between the peptide and the active site of the target protease. The 3-amino-6-hydroxy-2-piperidone (Ahp) unit and adjacent amino acids are often critical for binding in this class of inhibitors.

  • Conformational Changes: The modification might have induced a conformational change in the peptide's macrocycle, moving it away from the optimal binding conformation.

  • Steric Hindrance: The newly introduced chemical group might be sterically clashing with residues in the protease's binding pocket.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reduced potency.

FAQ 2: How can I systematically identify which amino acid residues in Rivulariapeptolide 988 are most important for selectivity?

Answer: An Alanine Scan is a powerful experimental technique to systematically probe the contribution of each amino acid residue to the peptide's activity and selectivity.

Experimental Protocol: Alanine Scanning Mutagenesis

  • Peptide Synthesis: Synthesize a series of Rivulariapeptolide 988 analogs, where each non-alanine amino acid is individually replaced with an alanine.

  • Purification: Purify each analog using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enzymatic Assays: Test the inhibitory activity of each analog against your panel of target proteases (e.g., chymotrypsin, elastase, and a desired off-target protease).

  • Data Analysis: Compare the IC₅₀ values of the alanine analogs to that of the wild-type Rivulariapeptolide 988. A significant increase in IC₅₀ against a particular protease upon mutation indicates that the original residue is important for binding to that enzyme. Residues that, when mutated, disproportionately affect binding to one protease over another are key determinants of selectivity.

Alanine Scan Workflow:

Alanine_Scan_Workflow Start Start: Synthesize Rivulariapeptolide 988 Analogs Purify Purify Analogs (RP-HPLC) Start->Purify Assay Enzymatic Assays (IC50 determination) Purify->Assay Analyze Data Analysis: Compare IC50 values Assay->Analyze Identify Identify Key Residues for Selectivity Analyze->Identify

Caption: Alanine scan experimental workflow.

FAQ 3: What are some general strategies to improve the selectivity of Rivulariapeptolide 988?

Answer: Several medicinal chemistry strategies can be employed to enhance the selectivity of peptide-based inhibitors.[1][2] The choice of strategy will depend on the specific selectivity profile you aim to achieve.

1. Substitution with D-Amino Acids:

Replacing a naturally occurring L-amino acid with its D-enantiomer can introduce local conformational changes and alter side-chain presentation to the protease binding pocket. This can disrupt binding to off-target proteases while maintaining or even enhancing binding to the desired target.

Experimental Protocol: D-Amino Acid Substitution

  • Selection of Residue: Based on alanine scan data or molecular modeling, select a residue for substitution that appears to be a key determinant of selectivity.

  • Peptide Synthesis: Synthesize the Rivulariapeptolide 988 analog with the desired D-amino acid using solid-phase peptide synthesis (SPPS).

  • Cyclization and Purification: Perform on-resin or solution-phase cyclization, followed by RP-HPLC purification.

  • Enzymatic Assays: Evaluate the inhibitory profile of the new analog against your protease panel.

2. N-Methylation of the Peptide Backbone:

Introducing a methyl group to the amide nitrogen of a peptide bond can have several effects:

  • It removes the hydrogen bond donor capability of that amide.

  • It can induce a cis-amide bond conformation.

  • It can increase metabolic stability.

These changes can subtly alter the peptide's conformation and its interactions with the protease, potentially leading to improved selectivity.

Experimental Protocol: N-Methylation

  • Selection of Site: Choose an amide bond for methylation. Sites adjacent to residues involved in selectivity are often good candidates.

  • Synthesis: Incorporate the N-methylated amino acid during SPPS. This often requires specialized building blocks and coupling conditions.

  • Cyclization and Purification: Proceed with cyclization and purification as with other analogs.

  • Evaluation: Assess the impact on selectivity through enzymatic assays.

3. Modification of the Macrocycle Structure:

Altering the ring size or the point of cyclization can significantly impact the overall conformation of the depsipeptide and its selectivity.

  • Ring Size Modification: Synthesize analogs with one or more amino acids inserted or deleted to expand or contract the macrocycle.

  • Lactam Bridge Relocation: If the native structure has a lactam (amide) cyclization, explore alternative cyclization points to create new backbone topologies.

General Workflow for Selectivity Enhancement:

Caption: Iterative workflow for improving peptide selectivity.

References

Validation & Comparative

Comparing the inhibitory potency of Rivulariapeptolide 988 with other rivulariapeptolides

Author: BenchChem Technical Support Team. Date: November 2025

Rivulariapeptolide 988 is a member of the rivulariapeptolides, a family of cyclodepsipeptides produced by the marine cyanobacterium Rivularia sp.[1][2]. These natural products have garnered significant attention from researchers in drug discovery and chemical biology due to their potent inhibitory activity against serine proteases, enzymes that play crucial roles in various physiological and pathological processes.[3][4]. This guide provides a comparative analysis of the inhibitory potency of Rivulariapeptolide 988 against other related compounds, supported by experimental data and detailed methodologies.

Comparative Inhibitory Potency

Recent studies have elucidated the structure-activity relationships of several rivulariapeptolides, revealing them to be a family of serine protease inhibitors with nanomolar potency[1][5]. The inhibitory activities of Rivulariapeptolide 988 and its analogs were evaluated against a panel of serine proteases, including chymotrypsin, elastase, and proteinase K[1][6]. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)[1][6]
Rivulariapeptolide 988 Chymotrypsin> 10,000
Elastase> 10,000
Proteinase K> 10,000
Rivulariapeptolide 1185Chymotrypsin1014 ± 117
Elastase105.7 ± 1.5
Proteinase K103.7 ± 2.4
Rivulariapeptolide 1155Chymotrypsin542.4 ± 40.5
Elastase114.3 ± 4.5
Proteinase K87.6 ± 1.8
Rivulariapeptolide 1121Chymotrypsin> 10,000
Elastase> 10,000
Proteinase K> 10,000

Data are presented as the mean ± standard deviation (n=3).

Interestingly, the data indicates that Rivulariapeptolide 988, along with Rivulariapeptolide 1121, showed significantly less inhibitory activity against the tested serine proteases compared to Rivulariapeptolides 1185 and 1155, which demonstrated potent inhibition in the nanomolar range[1][6]. This highlights the subtle structural variations among the rivulariapeptolides that can dramatically influence their biological activity.

Experimental Protocols

The determination of the inhibitory potency of the rivulariapeptolides was conducted using a standardized enzyme inhibition assay. The following protocol provides a detailed methodology for a typical chymotrypsin inhibition assay.

Materials:

  • Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • Rivulariapeptolide compounds (inhibitors)

  • Tris-HCl buffer (pH 7.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • A stock solution of chymotrypsin is prepared in the Tris-HCl buffer.

    • The substrate is dissolved in DMSO to create a stock solution.

    • The rivulariapeptolide compounds are dissolved in DMSO to create a series of dilutions.

  • Assay Protocol:

    • In a 96-well microplate, add the Tris-HCl buffer.

    • Add the various concentrations of the rivulariapeptolide solutions to the wells.

    • Add the chymotrypsin solution to each well and pre-incubate for 40 minutes at room temperature to allow for inhibitor-enzyme binding[1][6].

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • The final concentration of chymotrypsin in the assay is 1 nM[1].

  • Data Measurement and Analysis:

    • The absorbance of the product (p-nitroaniline) is measured at a specific wavelength over time using a microplate reader.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percent inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).

    • The IC50 values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve using a suitable software program like GraphPad Prism[1][5].

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil add_components Add Buffer, Inhibitor, and Enzyme to Plate serial_dil->add_components pre_incubate Pre-incubate for 40 min add_components->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance Over Time add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the serine protease inhibition assay.

signaling_pathway cluster_enzyme Serine Protease cluster_substrate Substrate cluster_inhibitor Inhibitor active_site Active Site (Ser, His, Asp) substrate Peptide Substrate substrate->active_site Binds and is cleaved rivulariapeptolide Rivulariapeptolide rivulariapeptolide->active_site Binds and inhibits cleavage

Caption: Simplified mechanism of serine protease inhibition.

References

A Comparative Analysis of Rivulariapeptolide 988 and Molassamides as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, natural products from cyanobacteria have emerged as a promising source of novel therapeutic agents. Among these, the cyclic depsipeptides Rivulariapeptolide 988 and molassamides have garnered attention for their potent inhibitory activity against serine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. This guide provides a detailed comparative analysis of these two compound classes, offering insights into their inhibitory potency, target selectivity, and the experimental methodologies used for their characterization.

Inhibitory Potency: A Quantitative Comparison

Both Rivulariapeptolide 988 and molassamides exhibit potent, nanomolar-range inhibition of serine proteases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against key serine proteases, providing a direct comparison of their efficacy.

CompoundChymotrypsin IC50 (nM)Elastase IC50 (nM)Proteinase K IC50 (nM)Trypsin Inhibition
Rivulariapeptolide 988 40.83 ± 5.6> 3000> 3000Not Reported
Molassamide 23432Not ReportedNo apparent inhibition at 10 µM[1]
Molassamide B 24.65 ± 2.9> 3000> 3000Not Reported

Data for Rivulariapeptolide 988 and Molassamide B are from the same study, allowing for direct comparison under identical experimental conditions. The data for Molassamide is from a separate study.

The data reveals that while both classes of compounds are potent chymotrypsin inhibitors, Rivulariapeptolide 988 and Molassamide B demonstrate greater selectivity, with significantly less activity against elastase and proteinase K. Molassamide, on the other hand, shows potent inhibition of both elastase and chymotrypsin.[1]

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust enzymatic assays. Below are detailed methodologies for the key experiments cited.

Serine Protease Inhibition Assay

This protocol outlines the general procedure for measuring the inhibition of serine proteases such as chymotrypsin, elastase, and proteinase K.

Materials:

  • Serine protease (e.g., chymotrypsin, elastase, proteinase K)

  • Test compounds (Rivulariapeptolide 988, molassamides) dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay buffer: Dulbecco's phosphate-buffered saline (DPBS), pH 7.4, containing 0.01% Tween-20

  • Substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 96-well plate, add the enzyme solution to each well. The final concentration of the enzyme should be optimized for the specific protease (e.g., 1 nM for chymotrypsin, 20 nM for elastase, 10 nM for proteinase K).

  • Add the test compounds at various concentrations to the wells containing the enzyme. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 40 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Immediately measure the absorbance (or fluorescence) of the product formation at regular intervals using a microplate reader. The wavelength will depend on the substrate used.

  • The rate of reaction is determined from the linear portion of the progress curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 values by fitting the concentration-response data to a suitable nonlinear regression model using software such as GraphPad Prism.

Signaling Pathways and Experimental Workflows

Serine proteases are known to regulate cellular functions by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The inhibition of these proteases can, therefore, have downstream effects on various signaling cascades.

Protease-Activated Receptor (PAR) Signaling Pathway

The following diagram illustrates the general mechanism of PAR activation by a serine protease and the subsequent initiation of intracellular signaling.

PAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease PAR_inactive Inactive PAR Protease->PAR_inactive Cleavage PAR_active Active PAR PAR_inactive->PAR_active Conformational Change & Activation Tethered_Ligand Tethered Ligand (hidden) G_Protein G Protein Activation PAR_active->G_Protein Signaling_Cascades Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascades Cellular_Response Cellular Response Signaling_Cascades->Cellular_Response Inhibitor Rivulariapeptolide 988 or Molassamide Inhibitor->Protease Inhibition

Caption: General mechanism of Protease-Activated Receptor (PAR) signaling and its inhibition.

Experimental Workflow for Inhibitor Discovery

The discovery and characterization of novel protease inhibitors from natural sources often follow a systematic workflow, as depicted below.

Inhibitor_Discovery_Workflow Start Cyanobacterial Crude Extract Chromatography Chromatographic Separation (e.g., HPLC) Start->Chromatography Screening Protease Inhibition Screening Chromatography->Screening Active_Fractions Identification of Active Fractions Screening->Active_Fractions Isolation Isolation and Purification of Pure Compounds Active_Fractions->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Detailed Biological Assays (IC50 determination) Isolation->Bioassays Final_Compound Characterized Inhibitor (e.g., Rivulariapeptolide 988) Structure_Elucidation->Final_Compound Bioassays->Final_Compound

Caption: A typical workflow for the discovery of natural product-based protease inhibitors.

References

Cross-reactivity testing of Rivulariapeptolide 988 with other enzyme classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of Rivulariapeptolide 988, a potent serine protease inhibitor. Understanding the selectivity of a compound is critical in drug development to predict potential off-target effects and ensure therapeutic efficacy. This document presents available data on Rivulariapeptolide 988's activity, compares it with known inhibitors of other major enzyme classes, and provides detailed experimental protocols for assessing enzyme cross-reactivity.

Executive Summary

Rivulariapeptolide 988, a cyclic depsipeptide of cyanobacterial origin, has been identified as a highly potent inhibitor of several serine proteases.[1][2][3] Its primary known targets include chymotrypsin, elastase, and proteinase K, with inhibitory concentrations in the nanomolar range.[1] To evaluate its potential as a selective therapeutic agent, it is essential to assess its activity against other classes of enzymes. This guide provides a framework for such an evaluation by comparing its known activity profile with that of well-characterized inhibitors of major enzyme families.

Data Presentation: Inhibitor Cross-Reactivity Profile

The following table summarizes the inhibitory activity (IC50 values) of Rivulariapeptolide 988 against its known serine protease targets. For comparative purposes, the table also includes IC50 values of well-established, broad-spectrum or representative inhibitors for other major enzyme classes. This illustrates the typical potency and selectivity profiles that are determined during drug development.

CompoundClassTarget Enzyme(s)IC50 (nM)
Rivulariapeptolide 988 Serine Protease InhibitorChymotrypsin95.46[1]
Elastase15.29[1]
Proteinase K85.50[1]
Staurosporine Pan-Kinase InhibitorProtein Kinase C (PKC)0.7 - 2[4][5][6]
Protein Kinase A (PKA)7[4][5][6]
Protein Kinase G (PKG)8.5[4][5]
p60v-src Tyrosine Kinase6[4][7]
CaM Kinase II20[4][7]
Okadaic Acid Serine/Threonine Phosphatase InhibitorProtein Phosphatase 1 (PP1)15 - 50[8][9]
Protein Phosphatase 2A (PP2A)0.1 - 0.3[8][9]
Protein Phosphatase 3 (PP3)3.7 - 4[8]
Protein Phosphatase 4 (PP4)0.1[8]
Protein Phosphatase 5 (PP5)3.5[8]
Z-VAD-FMK Pan-Caspase InhibitorBroad Caspase Inhibition1.5 - 5,800,000 (cell-dependent)[10]
Marimastat Broad-Spectrum Metalloproteinase (MMP) InhibitorMMP-15[11][12][13]
MMP-26[11][12][13]
MMP-713 - 16[11][12][13]
MMP-93[11][12][13]
MMP-149[11][13]

Note: The cross-reactivity of Rivulariapeptolide 988 against kinases, phosphatases, caspases, and metalloproteinases has not been extensively reported in publicly available literature. The data for other inhibitors is provided for comparative context.

Experimental Protocols

To ensure rigorous and reproducible assessment of enzyme cross-reactivity, detailed experimental protocols are necessary. Below are generalized protocols for assessing the inhibitory activity of a test compound, such as Rivulariapeptolide 988, against a panel of enzymes from different classes.

General Protocol for Enzyme Cross-Reactivity Screening

This protocol provides a framework for an initial broad screening of a test compound against a panel of enzymes.

1. Reagents and Materials:

  • Test compound (e.g., Rivulariapeptolide 988) dissolved in a suitable solvent (e.g., DMSO).

  • Panel of purified, active enzymes (e.g., kinases, phosphatases, caspases, metalloproteinases).

  • Specific substrates for each enzyme (fluorogenic or chromogenic).

  • Assay buffers specific to each enzyme class.

  • Positive control inhibitors for each enzyme class.

  • 96-well or 384-well microplates (black or clear, depending on the assay readout).

  • Microplate reader capable of measuring fluorescence or absorbance.

2. Assay Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in the appropriate assay buffer.

  • Enzyme Preparation: Dilute each enzyme to a working concentration in its specific pre-chilled assay buffer.

  • Incubation: In the microplate, add the diluted enzyme to wells containing either the test compound dilutions, positive control inhibitor, or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate Reaction: Add the specific substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the signal (fluorescence or absorbance) at regular intervals for a specified period.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Specific Protocol: Chymotrypsin Inhibition Assay

This protocol is specific for assessing the inhibition of chymotrypsin, a known target of Rivulariapeptolide 988.

1. Reagents and Materials:

  • α-Chymotrypsin from bovine pancreas.

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as the chromogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

  • Test compound (Rivulariapeptolide 988) and positive control inhibitor (e.g., TPCK).

  • 96-well clear microplates.

  • Spectrophotometer microplate reader.

2. Assay Procedure:

  • Add 50 µL of assay buffer to all wells.

  • Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of vehicle to the control wells.

  • Add 20 µL of α-chymotrypsin solution (final concentration ~10 nM) to all wells.

  • Incubate at 37°C for 15 minutes.

  • Add 20 µL of SAAPpNA substrate (final concentration ~200 µM) to all wells to initiate the reaction.

  • Measure the absorbance at 405 nm every minute for 30 minutes.

  • Calculate the reaction rate from the linear portion of the absorbance curve and determine the IC50 value as described in the general protocol.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to cross-reactivity testing.

G Experimental Workflow for Cross-Reactivity Screening Compound_Prep Prepare Test Compound Serial Dilutions Incubation Incubate Compound with Enzyme Compound_Prep->Incubation Enzyme_Panel Prepare Enzyme Panel (Kinases, Proteases, etc.) Enzyme_Panel->Incubation Controls Prepare Positive and Vehicle Controls Controls->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Kinetic Measurement (Fluorescence/Absorbance) Reaction->Detection Data_Processing Calculate Reaction Velocities Detection->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50

Caption: Workflow for enzyme cross-reactivity screening.

G Hypothetical Signaling Pathway and Off-Target Effects cluster_pathway Target Pathway cluster_off_target Off-Target Pathway Signal_In Signal Input Enzyme_A Enzyme A (Target) Signal_In->Enzyme_A Substrate_A Substrate A Enzyme_A->Substrate_A Response_A Desired Cellular Response Substrate_A->Response_A Enzyme_B Enzyme B (Off-Target) Substrate_B Substrate B Enzyme_B->Substrate_B Response_B Adverse Effect Substrate_B->Response_B Inhibitor Rivulariapeptolide 988 (or other inhibitor) Inhibitor->Enzyme_A Inhibition (On-Target) Inhibitor->Enzyme_B Inhibition (Off-Target)

Caption: Importance of inhibitor specificity in signaling.

References

A Head-to-Head Comparison of Rivulariapeptolide 988 with Commercially Available Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of protease research and drug development, the identification and characterization of novel, potent, and selective inhibitors are of paramount importance. This guide provides a comprehensive head-to-head comparison of Rivulariapeptolide 988, a naturally derived serine protease inhibitor, with a selection of widely used, commercially available protease inhibitors. The data presented herein is intended to serve as a valuable resource for researchers seeking to identify the most suitable inhibitor for their specific experimental needs.

Performance Comparison of Protease Inhibitors

The inhibitory potency of Rivulariapeptolide 988 and four commercially available serine protease inhibitors—AEBSF, Aprotinin, Leupeptin, and PMSF—against three key serine proteases (chymotrypsin, trypsin, and elastase) is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, has been compiled from various scientific sources. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTarget ProteaseIC50 / Ki (nM)Notes
Rivulariapeptolide 988 Chymotrypsin95.46 (IC50)Potent inhibitor.
TrypsinData not available
Elastase15.29 (IC50)Highly potent inhibitor.
AEBSF Chymotrypsin~300,000 (IC50)[1]Irreversible inhibitor.
TrypsinData not availableIrreversible inhibitor.[2][3]
ElastaseData not available
Aprotinin Chymotrypsin9 (Ki)[4]Potent competitive inhibitor.[4]
Trypsin0.06 (Ki)[4]Extremely potent competitive inhibitor.[4]
Elastase3,500 (Ki)Moderate inhibitor.
Leupeptin ChymotrypsinNo inhibitionDoes not inhibit chymotrypsin.[5]
Trypsin35 (Ki)[5]Potent reversible inhibitor.
ElastaseNo inhibitionDoes not inhibit elastase.[5]
PMSF ChymotrypsinData not availableIrreversible inhibitor.
TrypsinData not availableIrreversible inhibitor.[6][7]
Elastase130,900 (IC50)Moderate irreversible inhibitor.

Note on Data Interpretation: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the specific experimental conditions of the assay. Ki values represent the dissociation constant of the enzyme-inhibitor complex and are a measure of the inhibitor's binding affinity. Lower IC50 and Ki values indicate higher potency. The data presented here is for comparative purposes, and it is recommended to consult the original research articles for detailed experimental conditions.

Experimental Protocols: Serine Protease Inhibition Assay (Fluorometric)

The following protocols provide a generalized framework for determining the inhibitory activity of compounds against chymotrypsin, trypsin, and elastase using a fluorescence-based assay.

Principle

The assay is based on the cleavage of a specific fluorogenic substrate by the respective serine protease. The substrate consists of a peptide sequence recognized by the enzyme, linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In its intact form, the fluorescence of the reporter is quenched. Upon enzymatic cleavage, the free fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

Materials
  • Enzymes:

    • Chymotrypsin (from bovine pancreas)

    • Trypsin (from bovine pancreas)

    • Elastase (from porcine pancreas or human neutrophils)

  • Fluorogenic Substrates:

    • For Chymotrypsin: e.g., Suc-Leu-Leu-Val-Tyr-AMC[8], Suc-Ala-Ala-Pro-Phe-AMC[9]

    • For Trypsin: e.g., Boc-Gln-Ala-Arg-AMC

    • For Elastase: e.g., MeOSuc-Ala-Ala-Pro-Val-AMC[10]

  • Assay Buffer: Tris-HCl or HEPES buffer at an optimal pH for the specific enzyme (typically pH 7.5-8.5), containing CaCl2 if required for enzyme stability.

  • Inhibitors: Rivulariapeptolide 988 and other test compounds.

  • 96-well black microplates.

  • Fluorescence microplate reader.

General Procedure
  • Reagent Preparation:

    • Prepare stock solutions of the enzymes, substrates, and inhibitors in a suitable solvent (e.g., DMSO for inhibitors, aqueous buffer for enzymes and substrates).

    • Prepare working solutions of the enzyme and substrate in the assay buffer to the desired final concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at or below the Km value for the substrate.

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer (to make up the final volume)

      • Inhibitor solution at various concentrations (or vehicle control)

      • Enzyme solution

    • Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis.

Visualizing Protease Inhibition and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of serine protease inhibition and a typical experimental workflow.

G cluster_0 Mechanism of Serine Protease Inhibition Enzyme Serine Protease (Active Site with Ser-His-Asp triad) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (Peptide) Substrate->ES_Complex Inhibitor Inhibitor (e.g., Rivulariapeptolide 988) Inhibitor->EI_Complex ES_Complex->Enzyme Releases Products Cleaved Products ES_Complex->Products Catalyzes

Mechanism of competitive serine protease inhibition.

G cluster_1 Protease Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Dispense Inhibitor Dilutions into Microplate A->B C Add Enzyme to each well and Pre-incubate B->C D Initiate Reaction by adding Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis: Calculate Reaction Velocities E->F G Determine IC50 values F->G

A typical workflow for a fluorometric protease inhibition assay.

References

Unveiling the Potent Chymotrypsin Inhibition of Rivulariapeptolide 988: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery and development, understanding the binding kinetics of novel inhibitors is paramount. This guide provides a detailed comparison of the binding kinetics of Rivulariapeptolide 988 to chymotrypsin, benchmarked against other known inhibitors. We present supporting experimental data, a comprehensive assay protocol, and visual representations of the inhibitory mechanism and experimental workflow to facilitate a deeper understanding of its potential.

Rivulariapeptolide 988, a cyclic depsipeptide, has been identified as a potent inhibitor of the serine protease chymotrypsin.[1] Its inhibitory activity is crucial for its potential therapeutic applications. This guide delves into the specifics of its binding kinetics, offering a clear comparison with other chymotrypsin inhibitors.

Comparative Binding Kinetics of Chymotrypsin Inhibitors

The inhibitory potency of Rivulariapeptolide 988 and a selection of other chymotrypsin inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating the efficacy of an inhibitor. Lower values indicate higher potency.

InhibitorTypeTarget EnzymeIC50 (nM)Ki (nM)
Rivulariapeptolide 988 Cyclic DepsipeptideChymotrypsin23.59Not Reported
Chymostatin Pentapeptide AldehydeChymotrypsin-~8
Bortezomib Dipeptidyl Boronic AcidChymotrypsin-like activity of ProteasomeVaries by cell line-
Triamcinolone SteroidChymotrypsin-99,000
Cortisol SteroidChymotrypsin-160,000

Data for Rivulariapeptolide 988 was obtained from studies on its interaction with chymotrypsin.[1][2][3][4] Data for other inhibitors is sourced from various biochemical studies.

Mechanism of Chymotrypsin Inhibition

Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, primarily at the C-terminus of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[1][2][3] The catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues in the enzyme's active site.[1][2][3]

Inhibitors like Rivulariapeptolide 988 function by binding to the active site of chymotrypsin, thereby preventing the substrate from accessing it.[5] This interaction can be reversible or irreversible.[5] The diagram below illustrates the general mechanism of competitive inhibition of chymotrypsin.

Chymotrypsin_Inhibition cluster_enzyme Chymotrypsin Active Site cluster_reaction Catalytic Reaction cluster_inhibition Inhibition Active_Site Catalytic Triad (Ser-195, His-57, Asp-102) Products Cleaved Peptides Active_Site->Products Catalysis Substrate Peptide Substrate Substrate->Active_Site Binds to Inhibitor Rivulariapeptolide 988 Inhibitor->Active_Site Competitively Binds

Caption: Mechanism of competitive inhibition of chymotrypsin by Rivulariapeptolide 988.

Experimental Protocol: Chymotrypsin Inhibition Assay

The following protocol outlines a typical fluorescence-based assay to determine the IC50 value of an inhibitor against chymotrypsin.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Inhibitor stock solution (e.g., Rivulariapeptolide 988 in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of α-chymotrypsin in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of the inhibitor in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following:

      • Assay buffer

      • Inhibitor solution at various concentrations (or vehicle control)

      • Chymotrypsin solution

    • Mix gently and pre-incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of chymotrypsin inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

The workflow for this experimental procedure is visualized in the diagram below.

Chymotrypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Handling Reagents Prepare Solutions: - Chymotrypsin - Substrate - Inhibitor Dilutions Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate Start Add Substrate to Initiate Reaction Incubate->Start Measure Measure Fluorescence Kinetics Start->Measure Analyze Calculate Initial Velocities and % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Experimental workflow for determining chymotrypsin inhibition.

References

Evaluating the Off-Target Effects of Rivulariapeptolide 988 in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the evaluation of off-target effects is a critical step in de-risking lead compounds and ensuring their safety and specificity. This guide provides a comparative analysis of Rivulariapeptolide 988, a potent serine protease inhibitor, with other alternative compounds. We present available experimental data on its on- and off-target activities and provide detailed protocols for key cell-based assays to facilitate further investigation.

Introduction to Rivulariapeptolide 988

Rivulariapeptolide 988 is a cyclic depsipeptide belonging to the family of 3-amino-6-hydroxy-2-piperidone (Ahp)-cyclodepsipeptides. These natural products have garnered significant interest for their potent inhibitory activity against serine proteases.[1][2] Rivulariapeptolide 988, isolated from a marine cyanobacterium, has demonstrated nanomolar potency against chymotrypsin, a well-characterized serine protease.[1][2] While its on-target efficacy is promising, a thorough understanding of its off-target interaction profile is essential for its development as a therapeutic agent.

Comparative Analysis of On-Target and Off-Target Activities

To provide a context for the selectivity of Rivulariapeptolide 988, this section compares its inhibitory activity with other known serine protease inhibitors: Molassamide, NAP849, and Camostat mesylate. The data presented here is compiled from available literature and highlights the need for more comprehensive off-target profiling.

Table 1: Comparative Inhibitory Activity (IC50) of Serine Protease Inhibitors

CompoundChymotrypsinElastaseProteinase KTrypsinNeutrophil Elastase (NE)TMPRSS2
Rivulariapeptolide 988 Potent (nanomolar)Moderate InhibitionModerate InhibitionData not availableData not availableData not available
Molassamide Data not availableData not availableData not availableData not availableData not availableData not available
NAP849 Potent InhibitionNo InhibitionData not availableNo InhibitionNo InhibitionData not available
Camostat mesylate Data not availableData not availableData not availableData not availableNo InhibitionPotent Inhibition[3][4]

Note: "Potent," "Moderate," and "No Inhibition" are qualitative descriptors based on the available literature. Specific IC50 values are not consistently available across all compounds and targets.

Key Cell-Based Assays for Off-Target Profiling

A comprehensive evaluation of off-target effects requires a suite of robust cell-based assays. Below are detailed protocols for three fundamental assays that can be employed to characterize the off-target profile of Rivulariapeptolide 988 and other compounds.

Resazurin Cell Viability Assay

This assay assesses the general cytotoxicity of a compound by measuring the metabolic activity of viable cells. A reduction in cell viability can indicate off-target effects leading to cellular toxicity.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Rivulariapeptolide 988 and comparator compounds in cell culture medium. Add the compounds to the respective wells and incubate for 24, 48, and 72 hours.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. Add 20 µL of the resazurin solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct target engagement of a compound within a complex cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with Rivulariapeptolide 988 or a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the target of interest and potential off-targets by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Kinome Scan

Given that protein kinases are a major class of off-targets for many small molecules, a kinome scan is essential for comprehensive profiling. This is typically performed as a service by specialized companies.

General Workflow:

  • Compound Submission: Provide a sample of Rivulariapeptolide 988 at a specified concentration and purity.

  • Binding Assays: The compound is screened against a large panel of recombinant human kinases (often over 400) using a competition binding assay. In this assay, the test compound competes with a known, immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag linked to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: The results are often presented as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. This can be used to identify potential off-target kinases and to determine the dissociation constant (Kd) for significant interactions.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Cell-Based Off-Target Assays Assay1 Resazurin Viability Assay Data1 IC50 Values Assay1->Data1 Assay2 Cellular Thermal Shift Assay (CETSA) Data2 Thermal Shift Curves Assay2->Data2 Assay3 Kinome Scan Data3 Kinase Inhibition Profile Assay3->Data3 Compound Rivulariapeptolide 988 & Comparators Compound->Assay1 Assess Cytotoxicity Compound->Assay2 Evaluate Target Engagement Compound->Assay3 Profile Kinase Interactions

Overview of the experimental workflow for evaluating off-target effects.

Signaling_Pathway cluster_cellular_effects Cellular Processes R988 Rivulariapeptolide 988 OnTarget Serine Protease (e.g., Chymotrypsin) R988->OnTarget On-Target Binding OffTarget_Protease Off-Target Protease R988->OffTarget_Protease Off-Target Binding OffTarget_Kinase Off-Target Kinase R988->OffTarget_Kinase Off-Target Binding OnTarget_Effect Inhibition of Proteolysis OnTarget->OnTarget_Effect OffTarget_Effect1 Altered Proteostasis OffTarget_Protease->OffTarget_Effect1 OffTarget_Effect2 Dysregulated Signaling OffTarget_Kinase->OffTarget_Effect2 Apoptosis Apoptosis / Cytotoxicity OffTarget_Effect1->Apoptosis OffTarget_Effect2->Apoptosis

Potential on- and off-target signaling effects of Rivulariapeptolide 988.

Conclusion and Future Directions

The available data indicates that Rivulariapeptolide 988 is a potent inhibitor of chymotrypsin with some activity against other serine proteases. However, a comprehensive assessment of its off-target profile is currently lacking. The cell-based assays outlined in this guide provide a clear roadmap for researchers to systematically evaluate the selectivity of Rivulariapeptolide 988.

Future studies should focus on:

  • Comprehensive Protease Profiling: Screening Rivulariapeptolide 988 against a broad panel of proteases from different families to determine its selectivity.

  • Systematic Kinome Scanning: Performing a kinome-wide scan to identify any potential off-target kinase interactions.

  • In-depth Cytotoxicity Studies: Evaluating the cytotoxic effects of Rivulariapeptolide 988 across a diverse panel of cancer and normal cell lines.

  • In Silico Prediction: Employing computational models to predict potential off-targets and guide further experimental validation.[5][6][7]

By systematically addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential and safety profile of Rivulariapeptolide 988, ultimately accelerating its journey from a promising natural product to a potential clinical candidate.

References

Benchmarking the performance of Rivulariapeptolide 988 against synthetic protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of the natural product Rivulariapeptolide 988 against three widely used synthetic protease inhibitors: Aprotinin, Leupeptin, and AEBSF. The data presented is compiled from publicly available sources and is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs.

Quantitative Performance Comparison

The inhibitory potency of Rivulariapeptolide 988 and the selected synthetic inhibitors against key serine proteases is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.

InhibitorTarget ProteaseIC50 / Ki (nM)Source
Rivulariapeptolide 988 Chymotrypsin95.46[1]
Elastase15.29[1]
Proteinase K85.50[1]
Aprotinin Chymotrypsin9[2]
Trypsin0.00006[2]
Elastase (human leukocyte)3,500[3]
Leupeptin Trypsin35[4]
ChymotrypsinNo inhibition[4][5]
ElastaseNo inhibition[4]
AEBSF ChymotrypsinInhibits[6][7][8]
TrypsinInhibits[6][7][8]
ThrombinInhibits[6][7][8]
PlasminInhibits[6][7][8]
KallikreinInhibits[6][7][8]

Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies. AEBSF is an irreversible inhibitor, and its potency is often described by second-order rate constants rather than Ki or IC50 values in the same context as reversible inhibitors.

Experimental Protocols

The following is a generalized protocol for a fluorometric protease inhibition assay, a common method for determining the potency of protease inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific protease.

Materials:

  • Protease (e.g., Chymotrypsin, Trypsin, Elastase)

  • Fluorogenic protease substrate (e.g., Suc-LLVY-AMC for chymotrypsin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Inhibitor stock solution (e.g., Rivulariapeptolide 988, Aprotinin, etc.)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the protease in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Prepare a serial dilution of the inhibitor in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add a fixed volume of the protease solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of competitive inhibition and a typical experimental workflow for comparing protease inhibitors.

G E Enzyme (Protease) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI P Product S Substrate S->ES I Inhibitor (e.g., Rivulariapeptolide 988) I->EI ES->E k_cat ES->P

Caption: Mechanism of Competitive Protease Inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution of Inhibitors Serial Dilution of Inhibitors Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Serial Dilution of Inhibitors->Incubate Enzyme with Inhibitor Enzyme and Substrate Preparation Enzyme and Substrate Preparation Enzyme and Substrate Preparation->Incubate Enzyme with Inhibitor Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Incubate Enzyme with Inhibitor->Add Substrate to Initiate Reaction Kinetic Measurement of Fluorescence Kinetic Measurement of Fluorescence Add Substrate to Initiate Reaction->Kinetic Measurement of Fluorescence Calculate Reaction Velocities Calculate Reaction Velocities Kinetic Measurement of Fluorescence->Calculate Reaction Velocities Plot Dose-Response Curves Plot Dose-Response Curves Calculate Reaction Velocities->Plot Dose-Response Curves Determine IC50 Values Determine IC50 Values Plot Dose-Response Curves->Determine IC50 Values

Caption: Experimental Workflow for Inhibitor Comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of Rivulariapeptolides 988: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Rivulariapeptolides are a class of cyclic depsipeptides produced by cyanobacteria, and as with many such natural products, their toxicological properties may not be fully characterized. Therefore, a cautious approach, treating the compound as potentially hazardous, is essential.

Key Disposal Considerations for Peptide-Based Compounds

The primary directive for the disposal of any laboratory chemical is strict adherence to local, state, and federal regulations. For biologically active peptides like Rivulariapeptolides 988, preventing their release into the environment is a critical concern.[1]

Characteristic Consideration for Disposal Guidance
Chemical Class Cyclic Depsipeptide (Cyanobacterial Toxin)Assume biological activity and potential toxicity. Handle with appropriate personal protective equipment (PPE).
Physical Form Likely a lyophilized solid or in solutionSolid waste should be segregated from liquid waste. Solvents used to dissolve the peptide must also be disposed of as chemical waste.[2]
Primary Hazard Unknown toxicological propertiesTreat as a hazardous chemical. Avoid inhalation of dust or aerosols and prevent skin and eye contact.[3]
Disposal Method IncinerationThe recommended method for complete destruction of biologically active peptides is incineration by a licensed waste disposal facility.[1]
Regulatory Varies by locationAlways consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[1][4]

Experimental Protocol: General Disposal Procedure

The following step-by-step procedure outlines the recommended practice for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, disposable nitrile gloves, and safety glasses or goggles.[2]

  • If handling the lyophilized powder, work in a chemical fume hood to prevent inhalation.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired lyophilized this compound powder, along with any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled hazardous chemical waste container.[4]

  • Liquid Waste: Collect solutions containing this compound and any contaminated solvents in a separate, compatible, and clearly labeled hazardous chemical waste container. Do not pour peptide solutions down the drain.[5]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Biologically Active").[4]

3. Decontamination:

  • Glassware: Before routine cleaning, decontaminate any reusable glassware that has come into contact with this compound.[6] This can be achieved by soaking in a suitable inactivating solution as recommended by your EHS office (e.g., a high pH solution or a strong oxidizing agent, depending on chemical compatibility).

  • Work Surfaces: Decontaminate work surfaces and equipment with an appropriate disinfectant or cleaning agent.[5]

4. Spill Response:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain the spill with absorbent materials.[2]

  • Collect the contaminated absorbent material and place it in the solid hazardous waste container.

  • Clean and decontaminate the spill area.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS office. They will coordinate with a licensed waste disposal facility for incineration.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Unused or Expired This compound ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Powder, Contaminated Consumables) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) segregate->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Glassware and Work Surfaces collect_solid->decontaminate collect_liquid->decontaminate contact_ehs Contact Institutional EHS for Waste Pickup decontaminate->contact_ehs incineration Disposal via Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Rivulariapeptolides 988

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Rivulariapeptolide 988. The following procedures are based on best practices for handling cyanobacterial toxins and information from related compounds. Currently, a specific Safety Data Sheet (SDS) for Rivulariapeptolide 988 is not available. Therefore, caution and adherence to these guidelines are paramount.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for Rivulariapeptolide 988, a cautious approach to personal protection is required. The following PPE is mandatory when handling Rivulariapeptolide 988 in a laboratory setting.

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesDouble-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection Not generally required for small quantities in solution.Use a fume hood to avoid aerosol inhalation.

Handling and Operational Plan

Rivulariapeptolides are a family of serine protease inhibitors derived from cyanobacteria.[1][2][3] While some related compounds are considered non-hazardous for transport, the toxicological properties of Rivulariapeptolide 988 have not been thoroughly studied.[4] Therefore, treat this compound with a high degree of caution.

2.1. General Handling

  • Work Area: All work with Rivulariapeptolide 988 should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Aerosol Prevention: Avoid actions that could generate aerosols, such as vigorous shaking or sonication of solutions.

2.2. First Aid Measures

These first aid measures are based on general procedures for related compounds and should be followed in case of exposure.[4]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of Rivulariapeptolide 988 and contaminated materials is crucial to prevent environmental contamination.

3.1. Waste Categorization

  • Liquid Waste: All solutions containing Rivulariapeptolide 988.

  • Solid Waste: Contaminated gloves, pipette tips, vials, and other disposable materials.

3.2. Disposal Procedures

  • Decontamination: For spills or residual compound on surfaces, decontamination can be attempted with a 1% sodium hypochlorite solution followed by a 1% sodium thiosulfate solution to neutralize the bleach. However, the efficacy of this for Rivulariapeptolides has not been confirmed.

  • Liquid Waste: Collect all liquid waste containing Rivulariapeptolide 988 in a designated, sealed, and clearly labeled waste container.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled waste bag or container.

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance. General methods for cyanotoxin removal include activated carbon adsorption and oxidation processes.[5][6][7]

Experimental Workflow

The following diagram outlines the essential steps for the safe handling of Rivulariapeptolide 988 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare work area in a fume hood prep_ppe->prep_hood handle_compound Handle Rivulariapeptolide 988 prep_hood->handle_compound handle_experiment Perform experimental procedures handle_compound->handle_experiment emergency_spill Spill handle_compound->emergency_spill emergency_exposure Personal Exposure handle_compound->emergency_exposure cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste per EHS guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_notify Notify Supervisor and EHS emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Safe Handling Workflow for Rivulariapeptolide 988.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.